Cupric acetate monohydrate
Description
The exact mass of the compound this compound is 198.966770 g/mol and the complexity rating of the compound is 25.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
copper;diacetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFNSTOSIVLCJA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CuO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209202 | |
| Record name | Cupric acetate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green solid; [Merck Index] Blue-green odorless powder; [Alfa Aesar MSDS] | |
| Record name | Copper(II) acetate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20471 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6046-93-1, 66923-66-8 | |
| Record name | Cupric acetate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006046931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric acetate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, copper(2+) salt, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper di(acetate) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC ACETATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J9V52S86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Cupric Acetate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Blue-Green Hue
Cupric acetate monohydrate, with its characteristic blue-green crystals, is more than a simple laboratory reagent.[1] Its applications as a catalyst in organic synthesis, a precursor for advanced materials, and its historical use as a pigment and fungicide underscore its scientific and technological importance.[2] For researchers in materials science and drug development, a profound understanding of its three-dimensional atomic arrangement is paramount. The crystal structure dictates the compound's physical and chemical properties, influencing its reactivity, solubility, and interaction with biological systems. This guide provides an in-depth technical exploration of the crystal structure of this compound, detailing its unique dimeric nature and the experimental methodology used to elucidate this architecture.
The Dimeric "Paddlewheel" Structure: A Tale of Two Coppers
The crystal structure of this compound, Cu₂(CH₃COO)₄(H₂O)₂, is a classic example of a dinuclear complex, often described as having a "paddlewheel" structure.[1][3] This arrangement is central to understanding its chemical behavior and magnetic properties.
At the heart of the structure are two copper(II) ions bridged by four acetate ligands. Each acetate ligand coordinates to both copper atoms, with one oxygen atom from each acetate binding to a different copper ion. This bridging creates a cage-like dimeric unit. The coordination sphere of each copper atom is completed by a water molecule, which occupies the axial position.[1]
A key feature of this structure is the remarkably short distance between the two copper atoms, measured at approximately 2.614 Å.[4] This proximity is close to the Cu-Cu separation in metallic copper and facilitates a significant interaction between the two metal centers.[1] This interaction, a form of antiferromagnetic coupling, leads to a diminishing of the magnetic moment as the temperature is lowered, rendering the compound essentially diamagnetic below 90 K.[1][5]
The coordination geometry around each copper atom can be described as a distorted octahedron. The four oxygen atoms from the bridging acetate groups form the equatorial plane, while the oxygen atom of the water molecule and the adjacent copper atom occupy the axial positions.[6]
Caption: Dimeric "paddlewheel" structure of this compound.
Crystallographic Data and Molecular Geometry
The precise arrangement of atoms in the crystal lattice is defined by a set of crystallographic parameters. For this compound, the crystal system is monoclinic with the space group C2/c.[7] The unit cell dimensions, as determined by low-temperature X-ray diffraction, provide a highly accurate description of the repeating unit in the crystal.[4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 13.168(2) Å |
| b | 8.564(2) Å |
| c | 13.858(2) Å |
| β | 117.02(1)° |
Table 1: Crystallographic Data for this compound.[7]
The intramolecular distances and angles provide a quantitative description of the molecular geometry. The following table summarizes key bond lengths, which are crucial for understanding the nature of the chemical bonds within the dimeric unit.
| Bond | Mean Bond Length (Å) |
| Cu-Cu | 2.6139(6) |
| Cu-O (acetate) | 1.9705(15) |
| Cu-O (water) | 2.1450(16) |
Table 2: Selected Interatomic Distances in this compound.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise mapping of electron density within a crystal, from which the positions of individual atoms can be deduced. The following protocol outlines the key steps and the scientific rationale behind them.
Crystal Growth and Selection
Methodology:
-
Prepare a saturated solution of this compound in a suitable solvent, such as a water-ethanol mixture.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature. This promotes the formation of well-ordered, single crystals.[8]
-
Carefully select a high-quality crystal, typically 0.1-0.3 mm in size, that is free from cracks or other defects, using a stereomicroscope.
Rationale: The quality of the crystal is the most critical factor for a successful diffraction experiment. A well-ordered crystal lattice will diffract X-rays in a sharp, well-defined pattern, leading to high-resolution structural data. Slow crystallization minimizes the formation of defects and twinning.
Crystal Mounting and Data Collection
Methodology:
-
Mount the selected crystal on a goniometer head using a suitable adhesive or oil.
-
The goniometer is then attached to a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 120 K) using a cryostream.[4] This is a crucial step to minimize thermal vibrations of the atoms, which can smear the electron density and reduce the quality of the diffraction data.
-
A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal.
-
The crystal is rotated through a series of angles, and the diffracted X-rays are collected on a detector (e.g., a CCD or CMOS detector).
Rationale: Cooling the crystal enhances the diffraction intensity and resolution. The use of monochromatic X-rays is essential to satisfy the Bragg condition for diffraction. Rotating the crystal ensures that all possible lattice planes are brought into the diffracting condition, resulting in a complete dataset.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Structure Solution and Refinement
Methodology:
-
The collected diffraction data (a series of images) are processed to determine the intensities and positions of the diffraction spots.
-
The unit cell parameters and space group are determined from the geometry of the diffraction pattern.
-
The initial positions of the atoms are determined using computational methods such as Direct Methods or the Patterson function.
-
The atomic positions and thermal parameters are then refined using a least-squares algorithm to achieve the best possible agreement between the observed diffraction data and the data calculated from the structural model.
-
The final refined structure is validated using various crystallographic metrics to ensure its accuracy and reliability.
Rationale: The positions of the diffraction spots are related to the size and shape of the unit cell, while their intensities are related to the arrangement of atoms within the unit cell. Structure solution methods provide an initial guess of the atomic arrangement, which is then optimized through refinement. The refinement process minimizes the difference between the experimentally measured structure factors and those calculated from the model, leading to a precise and accurate crystal structure.
Conclusion: From Atomic Coordinates to Functional Insights
The detailed analysis of the crystal structure of this compound reveals a fascinating dimeric architecture that governs its chemical and physical properties. The "paddlewheel" arrangement with a short Cu-Cu distance is a direct consequence of the bridging acetate ligands and has profound implications for its magnetic behavior. The step-by-step experimental protocol for single-crystal X-ray diffraction provides a roadmap for researchers seeking to characterize this and other crystalline materials. For scientists in drug development and materials science, this fundamental structural knowledge is the bedrock upon which new applications and innovations are built. Understanding the precise three-dimensional arrangement of atoms allows for the rational design of new catalysts, the development of novel materials with tailored properties, and a deeper comprehension of the interactions of copper compounds in biological systems.
References
-
de Meester, P., Fletcher, S. R., & Skapski, A. C. (1973). Refined crystal structure of copper(II) acetate monohydrate. Journal of the Chemical Society, Dalton Transactions, (23), 2575-2578. [Link]
- Shamuratov, E. B., Rybakov, V. B., & Troyanov, S. I. (1994). Redetermination of the crystal structure of copper(II) acetate monohydrate, Cu2(CH3COO)4(H2O)2, at 183 K.
-
van Niekerk, J. N., & Schoening, F. R. L. (1953). The crystal structure of copper(II) acetate, Cu2(CH3COO)4·2H2O. Acta Crystallographica, 6(3), 227-232. [Link]
-
Powder x-ray diffraction pattern of 4-aminopyridine based copper (II) acetate crystals. (n.d.). Srimad Andavan Arts and Science College. [Link]
-
Copper(II) acetate. (2023, December 29). In Wikipedia. [Link]
-
Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures. (2013). PLoS ONE, 8(2), e51730. [Link]
-
Molecular structures of copper(II) acetate monohydrate (R = CH 3 ) and nickel(II) acetate tetrahydrate. (n.d.). ResearchGate. [Link]
-
Tetra-μ-acetato-bisaquadicopper(II) [Cu2(CH3COO)4(H2O)2]. (2016). ResearchGate. [Link]
- Process for the preparation of crystalline copper(II) acetate monohydrate. (1983).
-
XRD spectra for the copper(II) acetate monohydrate powder: freeze-dried. (n.d.). ResearchGate. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Stanford Advanced Materials. [Link]
-
XRD patterns for copper acetate monohydrate thermal decomposition under air and Ar. (n.d.). ResearchGate. [Link]
-
Refinement of crystal structure of copper acetate diammine, Cu(CH3COO)2 · 2NH3. (2009). Zeitschrift für Kristallographie - New Crystal Structures, 224(4), 485-486. [Link]
-
copper acetate dimer. (n.d.). Crystals@Otterbein. [Link]
-
Study of the interactions between copper(II) acetate monohydrate and orotic acid and orotate ligands. (2007). Journal of the Chilean Chemical Society, 52(3), 1231-1235. [Link]
-
Copper(II) acetates: from dimer to monomer. (2004). Transition Metal Chemistry, 29(4), 428-432. [Link]
-
Confusion about metal-metal bond (δ bonds) in copper(II)acetate monohydrate. (2022). ResearchGate. [Link]
-
What is this compound - Properties & Specifications. (n.d.). Eventt Chem. [Link]
-
Electronic structure and spectra of cupric acetate mono-hydrate revisited. (2010). Journal of Molecular Structure, 963(1), 88-93. [Link]
Sources
- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 2. What is this compound - Properties & Specifications [eventt-chem.com]
- 3. copper acetate dimer · Crystals@Otterbein [crystals.symotter.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. injri.andavancollege.ac.in [injri.andavancollege.ac.in]
Cupric acetate monohydrate solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Cupric Acetate Monohydrate in Organic Solvents
Authored by a Senior Application Scientist
Foreword: Understanding the Critical Role of Solubility in Synthesis and Development
This compound, Cu(CH₃COO)₂·H₂O, is more than just a simple copper(II) salt. Its unique dimeric, "Chinese lantern" structure underpins its utility as a powerful catalyst and oxidizing agent in a multitude of organic reactions, from classic coupling reactions to modern C-H functionalization.[1][2] Its application portfolio extends to its use as a pigment, fungicide, and precursor for advanced materials like copper oxide nanoparticles.[3][4] However, the efficacy of cupric acetate in these applications, particularly in organic synthesis, is fundamentally governed by its interaction with the reaction medium—its solubility.
For the researcher, scientist, or drug development professional, a thorough understanding of solubility is not merely academic; it is a cornerstone of process optimization, reaction design, and ultimately, successful outcomes. A poorly chosen solvent can lead to heterogeneous reaction mixtures, mass transfer limitations, and irreproducible results. Conversely, a well-understood solvent system allows for precise control over reaction kinetics, catalyst activity, and product purity.
This guide provides a comprehensive exploration of the solubility of this compound in organic solvents. We will move beyond simple data points to dissect the underlying chemical principles, provide actionable experimental protocols for solubility determination, and offer insights gleaned from practical application. Our objective is to equip you with the expertise to make informed decisions in your own laboratory, transforming solubility from a potential obstacle into a powerful experimental variable.
The Physicochemical Landscape of this compound
To understand solubility, we must first understand the solute. This compound is a blue-green crystalline solid with a dimeric structure where two copper atoms are bridged by four acetate ligands.[2] Each copper atom is also coordinated to a water molecule, completing its coordination sphere. This structure is not merely a solid-state curiosity; the energy required to break down this dimeric arrangement and solvate the resulting species is a key determinant of its solubility.
Key Physicochemical Properties:
The presence of both relatively nonpolar acetate groups and a polar, coordinated water molecule gives the compound a complex character, allowing for interactions with a range of organic solvents.
Solubility Profile: A Quantitative and Qualitative Overview
This compound exhibits a varied solubility profile, ranging from soluble in polar protic solvents to sparingly soluble or insoluble in nonpolar and some polar aprotic solvents. The following table summarizes the available data.
| Solvent | Formula | Type | Solubility Data | Reference(s) |
| Ethanol | C₂H₅OH | Polar Protic | 7.14 g / 100 g solvent (20 °C) | [5] |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | [3] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble / Slightly Soluble | [3][5][6] |
| Acetone | CH₃COCH₃ | Polar Aprotic | Slightly Soluble | [3] |
| Glycerol | C₃H₈O₃ | Polar Protic | Slightly Soluble | [2][6] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Insoluble | [5] |
Note: The term "slightly soluble" is qualitative. For precise applications, experimental determination is strongly recommended.
Core Principles Governing Solubility in Organic Media
The dissolution of a salt like this compound is not a simple mechanical mixing but a complex interplay of energetic factors. The guiding principle "like dissolves like" is a useful starting point, but a deeper, mechanistic understanding is required for advanced applications.[7][8]
The Energetics of Dissolution
The process can be visualized as a three-step thermodynamic cycle:
-
Lattice Energy: Energy required to break the crystal lattice and separate the Cu₂(OAc)₄(H₂O)₂ units.
-
Solvent-Solvent Interaction: Energy needed to create a cavity in the solvent to accommodate the solute.
-
Solvation Energy: Energy released when the solute species interacts with solvent molecules.
Dissolution is favorable when the energy released during solvation compensates for the energy required to overcome the lattice energy and disrupt solvent-solvent interactions.
Key Factors Influencing Solubility
The following diagram illustrates the primary factors that a researcher can manipulate to control the solubility of this compound.
Caption: Key experimental variables controlling the solubility of this compound.
-
Solvent Properties:
-
Polarity and Hydrogen Bonding: Polar protic solvents like ethanol are effective because they can both engage in hydrogen bonding (with the acetate and water ligands) and solvate the copper centers.[9]
-
Coordinating Ability: Solvents that are also ligands (e.g., pyridine, though not listed in the table) can actively break the dimeric structure by coordinating to the copper centers, significantly enhancing solubility. Even weakly coordinating solvents can play a role in stabilizing the dissolved species.
-
-
Temperature: For most salts, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice energy.[1] This is a critical parameter for recrystallization and for driving reactions that require higher catalyst concentrations.
-
Co-solvents and Additives:
-
Anti-solvent Effect: The presence of water in a solvent like acetone can drastically reduce the solubility of cupric acetate.[10] Acetone reduces the overall polarity of the aqueous phase, causing the salt to precipitate. This effect can be harnessed for purification.
-
pH: In aqueous or mixed aqueous-organic systems, pH is a crucial factor. Acidic conditions can enhance solubility by preventing the formation of copper hydroxide species.[1][9]
-
Experimental Determination of Solubility: A Validated Protocol
Relying solely on literature values can be insufficient, as minor impurities or variations in solvent grade can alter solubility. The following protocol describes a robust equilibrium concentration method for accurately determining the solubility of this compound in a given organic solvent.[11][12]
Principle of the Method
An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in a filtered aliquot of the supernatant is then determined analytically. This concentration represents the solubility at that temperature.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the experimental determination of solubility.
Detailed Step-by-Step Methodology
Materials:
-
This compound (analytical grade)
-
Solvent of interest (HPLC grade or higher)
-
Scintillation vials or sealed flasks (20 mL)
-
Magnetic stirrer and stir bars or orbital shaker
-
Constant temperature bath or incubator
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)
Procedure:
-
Preparation:
-
To a series of 20 mL glass vials, add the solvent of interest (e.g., 10.0 mL).
-
Add an excess of this compound to each vial. "Excess" means enough solid remains undissolved at equilibrium to be clearly visible. A starting point is ~1.5-2.0 times the expected solubility.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration (Trustworthiness Pillar):
-
Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the mixture vigorously for a minimum of 24 hours. Causality: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium. For viscous solvents or poorly soluble systems, 48-72 hours may be necessary. Preliminary experiments should be run to confirm that the measured concentration does not change between 24 and 48 hours.[12]
-
-
Settling:
-
Turn off the agitation but leave the vials in the constant temperature bath for 2-4 hours. This allows the undissolved solid to settle, preventing filter clogging.
-
-
Sampling and Filtration (Self-Validating System):
-
Carefully draw a known volume of the clear supernatant into a syringe. Avoid disturbing the settled solid.
-
Immediately attach a 0.22 µm syringe filter to the syringe. Causality: This step is critical to remove all particulate matter, ensuring that the analyzed liquid represents only the dissolved solute.
-
Discard the first ~0.5 mL of filtrate to saturate the filter membrane and avoid adsorption effects.
-
Dispense a precise volume of the subsequent filtrate into a pre-weighed volumetric flask.
-
-
Dilution and Analysis:
-
Reweigh the volumetric flask to determine the mass of the aliquot.
-
Dilute the sample to the final volume using an appropriate matrix (e.g., 1% nitric acid in deionized water for AAS/ICP analysis).
-
Prepare a series of calibration standards of Cu²⁺ in the same matrix.
-
Analyze the samples and standards using AAS or ICP-OES to determine the copper concentration.
-
-
Calculation:
-
From the measured copper concentration and the dilution factor, calculate the concentration in the original filtered aliquot.
-
Using the density of the solvent (if calculating molarity) or the mass of the aliquot (for g/100g solvent), express the final solubility.
-
Conclusion and Future Outlook
The solubility of this compound in organic solvents is a multifaceted property governed by a delicate balance of solute-solvent interactions, temperature, and solvent composition.[8] While quantitative data is available for common solvents like ethanol, a significant number of solvent systems remain qualitatively described.[5] For the practicing scientist, this underscores the necessity of robust experimental determination to ensure process control and reproducibility.
The protocols and principles outlined in this guide provide a framework for both understanding and manipulating the solubility of this versatile copper salt. By applying these methods, researchers can optimize reaction conditions, control crystallization processes, and unlock the full potential of this compound in their synthetic and materials science endeavors.
References
- Solubility of Things. Copper (II)
- American Elements. Copper(II)
- Chemister.ru. copper(II)
- ChemicalBook. Copper (II)
- Solubility of Things. Copper(II)
- Sigma-Aldrich. Copper(II)
- Guidechem.
- chemeurope.com. Copper(II)
- Ophardt, C.E. Experiment: Solubility of Organic & Inorganic Compounds.
- Sciencemadness.org.
- ElectronicsAndBooks.
- National Institutes of Health (NIH).
- Journal of Chemical Theory and Computation.
- Unknown.
- Chemistry LibreTexts. Solubility and Factors Affecting Solubility.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Copper(II)_acetate [chemeurope.com]
- 3. Copper (II) acetate monohydrate CAS#: 6046-93-1 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. copper(II) acetate monohydrate [chemister.ru]
- 6. americanelements.com [americanelements.com]
- 7. chem.ws [chem.ws]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Sciencemadness Discussion Board - Copper acetate and acetone? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Unraveling the Thermal Decomposition of Cupric Acetate Monohydrate: A Mechanistic Guide
Abstract
The thermal decomposition of cupric acetate monohydrate, Cu(CH₃COO)₂·H₂O, is a multi-step process of significant interest in materials science, catalysis, and nanoparticle synthesis.[1] Understanding the intricate mechanistic pathways of this decomposition is critical for controlling the synthesis of copper-based nanomaterials and catalysts. This in-depth technical guide provides a comprehensive overview of the decomposition pathways, the resulting solid and gaseous products, and the experimental methodologies used to elucidate these processes. The narrative synthesizes technical accuracy with field-proven insights, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Controlled Decomposition
This compound serves as a versatile precursor for the synthesis of various copper-based materials, including metallic copper, copper(I) oxide (Cu₂O), and copper(II) oxide (CuO) nanoparticles.[2] The final product is highly dependent on the conditions of the thermal decomposition, particularly the surrounding atmosphere (inert or oxidizing) and the heating rate. A thorough understanding of the decomposition mechanism allows for precise control over the phase, size, and morphology of the resulting nanoparticles, which in turn dictates their performance in applications such as catalysis, gas sensing, and antimicrobial agents.[3]
The decomposition process is not a simple, one-step conversion. It involves a series of distinct stages, including dehydration, decomposition of the anhydrous salt, and subsequent oxidation or reduction of intermediate species.[1][4] The gaseous byproducts, which primarily include water, acetic acid, acetone, and carbon dioxide, also play a crucial role in the overall reaction pathway.
The Stepwise Decomposition Pathway: A Tale of Two Atmospheres
The thermal degradation of this compound proceeds through a series of well-defined stages, with the reaction pathway being significantly influenced by the gaseous environment.
Decomposition in an Inert Atmosphere (e.g., Nitrogen, Argon)
Under an inert atmosphere, the decomposition can be broadly categorized into two main stages following an initial dehydration step.[1]
Stage 1: Dehydration
The process commences with the endothermic removal of the water of hydration to form anhydrous cupric acetate.[1] This typically occurs at temperatures below 168°C.[5][4]
Reaction: Cu(CH₃COO)₂·H₂O(s) → Cu(CH₃COO)₂(s) + H₂O(g)[1]
Stage 2: Decomposition of Anhydrous Cupric Acetate
Following dehydration, the anhydrous salt decomposes into a mixture of solid products and volatile organic compounds.[1] The primary solid products are a mixture of metallic copper (Cu) and copper(I) oxide (Cu₂O).[1][6] This stage generally occurs in the temperature range of 168–302°C.[5][4]
The gaseous products are more complex and result from the breakdown of the acetate ligands. The primary reactions proposed are:
-
2Cu(CH₃COO)₂(s) → 2Cu(s) + 4CH₃COOH(g) + O₂(g)[1]
-
2Cu(CH₃COO)₂(s) → Cu₂O(s) + (CH₃CO)₂O(g) + CO₂(g) + C₂H₄(g)[1]
The evolved acetic acid can further decompose to acetone, carbon dioxide, and methane.[1]
Decomposition in an Oxidizing Atmosphere (e.g., Air)
In the presence of oxygen, the decomposition pathway is altered, particularly in the final stages.
Stage 1: Dehydration
Similar to the process in an inert atmosphere, the first step is the loss of the water of hydration.[1] Some studies have noted the formation of copper acetate peroxides between 100 and 150°C, which can influence the dehydration process.[5][4]
Stage 2: Decomposition and Oxidation
The anhydrous cupric acetate decomposes in the range of 168–302°C to form an initial mixture of solid products, including Cu, Cu₂O, and even some CuO.[5][4]
Stage 3: Oxidation of Intermediates
At higher temperatures, typically between 302–500°C, the metallic copper and copper(I) oxide intermediates are oxidized to the more stable copper(II) oxide.[5][4] A slight mass gain can sometimes be observed in thermogravimetric analysis (TGA) during this stage due to the uptake of oxygen.[2]
Reaction:
-
2Cu(s) + O₂(g) → 2CuO(s)
-
2Cu₂O(s) + O₂(g) → 4CuO(s)
Quantitative Analysis of Thermal Decomposition
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively study the thermal decomposition of this compound. The following tables summarize typical data obtained from such analyses.
| Stage | Process | Temperature Range (°C) - Air | Mass Loss (%) - Air | Temperature Range (°C) - Inert | Mass Loss (%) - Inert |
| 1 | Dehydration | < 168 | ~9% | < 170 | ~9% |
| 2 | Decomposition | 168 - 302 | ~55% | 195 - 275 | Varies |
| 3 | Oxidation | 302 - 500 | Mass Gain (~1-4%) | - | - |
Note: The exact temperature ranges and mass losses can vary depending on experimental conditions such as heating rate and gas flow rate.[1]
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
To ensure reproducible and accurate data, a standardized experimental protocol is essential.
Objective
To determine the temperature-dependent mass loss and heat flow associated with the thermal decomposition of this compound.
Materials and Equipment
-
This compound (reagent grade)[6]
-
Thermogravimetric Analyzer (TGA) or a simultaneous TGA/DSC instrument[1]
-
Alumina or platinum crucibles[1]
-
High-purity nitrogen and dry air gas supply[1]
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible.[1]
-
Instrument Setup:
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Record the mass change (TGA) and heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
Determine the onset and peak temperatures for each decomposition step from the DTG (derivative thermogravimetry) and DSC curves.
-
Calculate the percentage mass loss for each stage from the TGA curve.
-
Visualizing the Decomposition Pathways and Experimental Workflow
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved.
Caption: Decomposition pathways of this compound.
Caption: Experimental workflow for TGA-DSC analysis.
Conclusion: From Fundamental Understanding to Practical Application
A detailed mechanistic understanding of the thermal decomposition of this compound is paramount for the rational design and synthesis of copper-based nanomaterials. The choice of atmospheric conditions and precise temperature control are the primary levers for tuning the final product composition and morphology. The methodologies and data presented in this guide provide a robust framework for researchers and professionals to not only understand this fundamental process but also to apply this knowledge in the development of advanced materials for a wide range of technological applications. The self-validating nature of the described protocols, grounded in established analytical techniques, ensures the generation of reliable and reproducible results.
References
-
Study on thermal decomposition of copper(II) acetate monohydrate in air. Semantic Scholar. Available at: [Link]
-
Study on thermal decomposition of copper(II) acetate monohydrate in air. ResearchGate. Available at: [Link]
-
Study on thermal decomposition of copper(II) acetate monohydrate in air. AKJournals. Available at: [Link]
-
Curves of DSC and TG for a freeze-dried copper(II) acetate monohydrate powder. ResearchGate. Available at: [Link]
-
Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism. Scirp.org. Available at: [Link]
-
Thermal, Structural and Morphological Characterisation of Freeze-dried Copper(II) Acetate Monohydrate and its Solid Decomposition Products. SciELO. Available at: [Link]
-
Synthesis of CuO and Cu2O nano/microparticles from a single precursor: effect of temperature on CuO/Cu2O formation and morphology dependent nitroarene reduction. ResearchGate. Available at: [Link]
-
Copper-based nanoparticles prepared from copper(II) acetate bipyridine complex. CORE. Available at: [Link]
-
Copper(I1) acetates: from dimer to monomer. Canadian Journal of Chemistry. Available at: [Link]
-
SYNTHESIS OF COPPER OXIDE (CuO) FROM THERMAL DECOMPOSITION OF COPPER ACETATE MONOHYDRATE (Cu(CH3COO)2.H2O). DergiPark. Available at: [Link]
-
Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism. Scientific Research Publishing. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. akjournals.com [akjournals.com]
- 5. Study on thermal decomposition of copper(II) acetate monohydrate in air | Semantic Scholar [semanticscholar.org]
- 6. Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism [scirp.org]
An In-depth Technical Guide to the Magnetic Properties of Cupric Acetate Monohydrate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Magnetism of a Classic Dimer
Cupric acetate monohydrate, with the chemical formula Cu₂(CH₃COO)₄(H₂O)₂, has long been a subject of intense scientific scrutiny, not for its vibrant bluish-green crystals, but for its anomalous magnetic behavior.[1][2][3][4] At room temperature, its magnetic moment is significantly lower than expected for a compound containing two Cu²⁺ ions, and this deviation becomes even more pronounced as the temperature decreases.[5][6][7] This guide provides a comprehensive exploration of the magnetic properties of this fascinating compound, delving into its unique dimeric structure, the underlying principles of antiferromagnetic coupling, the theoretical models used to describe its behavior, and the experimental techniques employed for its characterization.
The Structural Foundation of Anomalous Magnetism: The "Paddle-Wheel" Dimer
The key to understanding the magnetic properties of this compound lies in its distinct molecular structure. X-ray crystallography has revealed a dimeric "paddle-wheel" conformation where two copper atoms are held in close proximity by four bridging acetate ligands.[8][9] Each copper ion is also coordinated to a water molecule at its axial position.
This arrangement results in a remarkably short Cu-Cu distance of approximately 2.62 Å, which is comparable to the interatomic distance in metallic copper.[8] This close proximity is the primary structural feature that facilitates the strong magnetic interaction between the two copper(II) centers.
The Heart of the Matter: Antiferromagnetic Coupling and Exchange Interaction
The two unpaired electrons of the Cu²⁺ ions (d⁹ configuration) in the dimer do not behave independently. Instead, they are coupled through an antiferromagnetic exchange interaction . This interaction, mediated by the bridging acetate ligands in a process known as superexchange , favors the alignment of the electron spins in an antiparallel fashion.[5][6][7][10]
This coupling leads to the formation of two distinct energy states:
-
A diamagnetic ground state (S=0): The electron spins are paired (↑↓), resulting in a total spin of zero. This state is lower in energy.
-
A paramagnetic excited state (S=1): The electron spins are parallel (↑↑), resulting in a total spin of one. This "triplet" state is higher in energy.
The energy separation between the singlet ground state and the triplet excited state is denoted by the exchange coupling constant, -2J . For this compound, this value is approximately 292.2 cm⁻¹.[5][6][7] The negative sign of J signifies an antiferromagnetic interaction.
Quantifying the Magnetic Behavior: The Bleaney-Bowers Equation
The temperature dependence of the magnetic susceptibility of this compound can be accurately described by the Bleaney-Bowers equation . This model considers the thermal population of the singlet and triplet states.
The molar magnetic susceptibility (χₘ) is given by:
χₘ = (2Ng²β²/kT) [3 + exp(-2J/kT)]⁻¹ + Nα
Where:
-
N is Avogadro's number
-
g is the Landé g-factor
-
β is the Bohr magneton
-
k is the Boltzmann constant
-
T is the absolute temperature
-
-2J is the singlet-triplet energy separation
-
Nα is the temperature-independent paramagnetism (TIP)
At low temperatures, the thermal energy (kT) is insufficient to populate the triplet state, so the compound is essentially diamagnetic. As the temperature increases, the triplet state becomes more populated, leading to an increase in magnetic susceptibility. The susceptibility reaches a maximum near 250 K and then decreases at higher temperatures, following the Curie-Weiss law for the triplet state.[5][6][7]
Experimental Characterization Techniques
Several experimental techniques are crucial for probing the magnetic properties of this compound.
Magnetic Susceptibility Measurements
This is the primary technique for quantifying the bulk magnetic behavior of the material.
Experimental Protocol: Gouy Method (A Classical Approach)
-
Sample Preparation: A known mass of finely powdered this compound is packed uniformly into a long, cylindrical sample tube.
-
Measurement without Field: The sample tube is suspended from a sensitive balance, and its weight is recorded in the absence of a magnetic field.
-
Measurement with Field: A strong magnetic field is applied perpendicular to the length of the tube, and the new weight is recorded. The change in weight is directly proportional to the magnetic susceptibility of the sample.
-
Calibration: The apparatus is calibrated using a substance with a known magnetic susceptibility, such as HgCo(SCN)₄.
-
Temperature Variation: The measurements are repeated at various temperatures to obtain the temperature dependence of the magnetic susceptibility.
Modern Approach: SQUID Magnetometry
For more precise and sensitive measurements, a Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice. It offers higher accuracy and the ability to measure over a wider range of temperatures and magnetic fields.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for directly probing the paramagnetic triplet state.[11][12][13][14][15][16]
Key Observations in the EPR Spectrum of this compound:
-
Triplet Spectrum: The spectrum is characteristic of a species with a total spin S=1, confirming the presence of the coupled copper dimer.[13]
-
Fine Structure: The spectrum exhibits fine structure due to the zero-field splitting (ZFS) of the triplet state, which arises from the magnetic dipole-dipole interaction between the two copper ions and spin-orbit coupling.
-
Hyperfine Splitting: At low temperatures, the spectrum shows a seven-line hyperfine pattern.[14] This is a definitive signature of the interaction of the unpaired electrons with two equivalent copper nuclei (both with nuclear spin I = 3/2).
Experimental Protocol: X-band EPR Spectroscopy
-
Sample Preparation: A small amount of powdered this compound is placed in a quartz EPR tube.
-
Instrument Setup: The EPR spectrometer is set to a specific microwave frequency (typically X-band, ~9.5 GHz).
-
Data Acquisition: The magnetic field is swept, and the microwave absorption is recorded as a function of the magnetic field.
-
Temperature Control: The experiment is performed at various temperatures, often at liquid nitrogen (77 K) or liquid helium (4.2 K) temperatures, to observe the temperature-dependent population of the triplet state and resolve the hyperfine structure.
Summary of Key Magnetic Parameters
| Parameter | Symbol | Typical Value | Significance |
| Exchange Coupling Constant | -2J | ~292.2 cm⁻¹[5][6][7] | Energy separation between the singlet and triplet states. |
| Landé g-factor | g | ~2.16 | A measure of the magnetic moment of the electron. |
| Zero-Field Splitting | D | ~0.34 cm⁻¹ | Splitting of the triplet state in the absence of a magnetic field. |
| Magnetic Moment (300 K) | µeff | ~1.4 µB[1] | Lower than the spin-only value for two uncoupled Cu²⁺ ions (~2.45 µB). |
| Temperature of Max. Susceptibility | Tmax | ~250 K[5][6][7] | The temperature at which the population of the triplet state is maximized. |
Significance and Broader Implications
The study of this compound has been instrumental in the development of our understanding of magnetic exchange interactions in molecular systems. This seemingly simple compound serves as a cornerstone model for more complex polynuclear metal centers found in metalloenzymes and advanced magnetic materials. For drug development professionals, understanding these fundamental magnetic interactions is crucial for the design and characterization of metal-based therapeutics and contrast agents for magnetic resonance imaging (MRI).
References
-
Elmali, A. (2000). The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate and a Redetermination of the Crystal Structure. Turkish Journal of Physics, 24(5), 667-672. [Link]
-
Sharrock, P., & Melnik, M. (1985). Copper(II) acetates: from dimer to monomer. Canadian Journal of Chemistry, 63(1), 52-58. [Link]
-
Kokoszka, G. F., Allen, H. C., & Gordon, G. (1965). Electron Paramagnetic Resonance Spectra of Zinc‐Doped Copper Acetate Monohydrate. The Journal of Chemical Physics, 42(10), 3693-3697. [Link]
-
Hagen, W. R. (2023). Broadband EPR Spectroscopy of the Triplet State: Multi-Frequency Analysis of Copper Acetate Monohydrate. International Journal of Molecular Sciences, 24(19), 14856. [Link]
-
Guha, B. C. (1965). Magnetic properties of copper acetate at low temperatures. Indian Journal of Physics, 39(10), 451-459. [Link]
-
HiMedia Laboratories. Copper(II) acetate monohydrate, Hi-LR™. [Link]
-
Wikipedia. Copper(II) acetate. [Link]
-
PubChem. Cupric acetate. [Link]
-
Bleaney, B., & Bowers, K. D. (1952). Anomalous paramagnetism of copper acetate. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 214(1119), 451-465. [Link]
-
Kawamori, A., & Miyagawa, I. (1971). ESR Study of X-Ray Irradiated Crystals of Copper Acetate Monohydrate. The Journal of Chemical Physics, 55(3), 1336-1343. [Link]
Sources
- 1. Copper(II) acetate monohydrate, Hi-LR™ [himedialabs.com]
- 2. lookchem.com [lookchem.com]
- 3. Cupric acetate | C4H6CuO4 | CID 8895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]
- 5. "The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate" by AYHAN ELMALI [journals.tubitak.gov.tr]
- 6. [PDF] The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate and a Redetermination of the Crystal Structure | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 9. copper acetate dimer · Crystals@Otterbein [crystals.symotter.org]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Broadband EPR Spectroscopy of the Triplet State: Multi-Frequency Analysis of Copper Acetate Monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Coordination Chemistry of Cupric Acetate Monohydrate with Amino Acids: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The reaction between cupric acetate monohydrate and amino acids represents a fundamental and versatile pathway to synthesizing copper(II)-amino acid complexes. These coordination compounds are not merely subjects of academic interest; they serve as critical models for understanding metal-ligand interactions in biological systems and are increasingly investigated for their therapeutic potential in drug development.[1] This guide provides a comprehensive exploration of the core principles governing this reaction, from the underlying coordination mechanisms to detailed experimental protocols and advanced characterization techniques. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the synthesis of well-defined, reproducible copper(II)-amino acid complexes for research and pharmaceutical applications.
Foundational Principles: The Reactants
This compound [Cu(CH₃COO)₂·H₂O]
Copper(II) acetate monohydrate is a widely used starting material in coordination chemistry due to its good solubility in water and alcohols and the labile nature of its acetate ligands. In its solid state, it exists as a paddle-wheel dimer, [Cu₂(CH₃COO)₄(H₂O)₂], where two copper atoms are bridged by four acetate ligands.[2] This dimeric structure is often retained in non-coordinating solvents, but in aqueous solutions, it readily dissociates to provide a source of solvated Cu²⁺ ions, making it an excellent precursor for ligand exchange reactions.
Amino Acids: Nature's Chelators
Amino acids are the building blocks of proteins and are characterized by the presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to the same alpha-carbon.[3] In physiological and neutral pH ranges, they exist predominantly as zwitterions (⁺H₃N-CHR-COO⁻). This bifunctional nature makes them excellent chelating ligands. Upon deprotonation of the amino group, they can coordinate to a metal ion through both the amino nitrogen and a carboxylate oxygen, forming a highly stable five-membered ring.[4][5] This chelation effect is a primary driving force for the reaction with copper(II) ions.
The Core Reaction: Mechanism of Complex Formation
The reaction between cupric acetate and an amino acid is fundamentally a ligand substitution reaction. The amino acid, acting as a bidentate ligand, displaces the acetate and water ligands from the copper(II) coordination sphere.
The Critical Role of pH
The formation of the copper-amino acid complex is highly dependent on pH.[6][7] There is a direct competition between the copper(II) ion and protons (H⁺) for the same binding sites on the amino acid.[6]
-
At low pH (acidic): The amino group is protonated (-NH₃⁺), preventing it from coordinating with the Cu²⁺ ion. The carboxylic acid group is also protonated (-COOH). Complex formation is minimal.[6]
-
At neutral to slightly alkaline pH: The carboxylic acid group is deprotonated (-COO⁻), and a significant fraction of the amino group is also deprotonated (-NH₂). This zwitterionic or fully deprotonated form of the amino acid is available to chelate the copper ion effectively.[8][9] The reaction releases protons, necessitating pH control for optimal yield.
The general reaction for the formation of a 1:2 complex (the most common stoichiometry) can be represented as: Cu²⁺(aq) + 2 H₃N⁺CH(R)COO⁻ ⇔ [Cu(H₂NCH(R)COO)₂] + 2 H⁺(aq)[6]
Stoichiometry and Geometric Isomerism
Typically, two amino acid molecules coordinate to one copper(II) ion, forming a bis(aminoacidato)copper(II) complex with a 1:2 metal-to-ligand ratio.[8][10] This coordination results in a square-planar or distorted octahedral geometry around the central copper ion.[3] For a complex like bis(glycinato)copper(II), two geometric isomers are possible: cis and trans.
-
cis-isomer: The two amino groups are adjacent to each other (90° apart).
-
trans-isomer: The two amino groups are opposite each other (180° apart).
The specific isomer obtained can be controlled by reaction conditions such as temperature and solvent, with the cis isomer often precipitating more rapidly.[4] The cis isomer can be converted to the more thermodynamically stable trans isomer by heating.[4][11]
// Edges Cu_acetate -> cis_isomer [label="Reaction\n(pH control, heat)"]; AminoAcid -> cis_isomer; cis_isomer -> trans_isomer [label="Heating\n(Isomerization)", dir=both];
// Invisible nodes for positioning P1 [pos="3,2!", shape=point]; P2 [pos="3,0!", shape=point]; Cu_acetate -> P1 [style=invis]; AminoAcid -> P2 [style=invis]; } caption: "Reaction pathway for the formation of cis and trans isomers."
Experimental Protocol: Synthesis of cis-Bis(glycinato)copper(II) Monohydrate
This protocol provides a reliable method for synthesizing the cis isomer of the copper(II)-glycine complex. The self-validating nature of this protocol lies in the expected color change and precipitation, which are characteristic of successful complex formation.
Rationale
The synthesis is performed in a mixed solvent system (water/ethanol) at an elevated temperature to ensure the dissolution of both reactants.[4][6] Copper(II) acetate provides the Cu²⁺ ions, and glycine acts as the chelating ligand. Upon mixing, the more stable copper-glycinate complex forms, displacing the acetate ions.[5] The solution is then cooled in an ice bath to decrease the solubility of the product, inducing crystallization. The addition of a less polar solvent like 1-propanol or acetone further reduces solubility, maximizing the yield of the precipitated complex.[11]
Step-by-Step Methodology
-
Reactant Preparation:
-
Weigh 2.0 g (approx. 0.01 mole) of copper(II) acetate monohydrate into a 250 mL beaker. Add 25 mL of deionized water.
-
Weigh 1.5 g (approx. 0.02 mole) of glycine into a 150 mL beaker. Add 25 mL of deionized water.
-
-
Dissolution:
-
Place both beakers on a hot plate and heat to approximately 70-80°C with occasional stirring until both solids are fully dissolved.[6] Do not boil excessively.
-
-
Complexation Reaction:
-
Carefully and slowly add the hot glycine solution to the hot copper(II) acetate solution while stirring. A deep blue color should develop immediately, indicating the formation of the complex.
-
-
Crystallization:
-
Remove the beaker from the hot plate and allow it to cool at room temperature for 10-15 minutes.
-
Place the beaker in an ice-water bath to facilitate crystallization. Fine, needle-like, light blue crystals of the cis-isomer should form.[6]
-
-
Isolation and Washing:
-
Add 20-25 mL of cold 1-propanol or acetone to the cold mixture with stirring to complete the precipitation.[11]
-
Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of acetone to ensure a good seal.
-
Filter the crystalline product under vacuum.
-
Wash the collected crystals twice with small portions (10-15 mL) of cold acetone to remove any unreacted starting materials and acetic acid byproduct.
-
-
Drying:
-
Continue to pull air through the funnel for 5-10 minutes to partially dry the product.
-
Transfer the solid product to a pre-weighed watch glass and allow it to air-dry completely.
-
Once dry, weigh the final product and calculate the percentage yield.
-
Characterization of Copper-Amino Acid Complexes
Proper characterization is essential to confirm the identity, purity, and structure of the synthesized complex. A multi-technique approach provides the most comprehensive and trustworthy data.
Spectroscopic Methods
| Technique | Principle & Information Gained | Typical Observations for [Cu(Gly)₂] |
| UV-Visible Spectroscopy | Probes the electronic transitions within the d-orbitals of the Cu(II) ion. The position (λmax) and intensity of the absorption band provide information on the ligand field strength and coordination geometry.[1] | A broad absorption band in the visible region, typically around 600-750 nm, corresponding to d-d transitions. The λmax for the complex is significantly shifted from that of the simple hydrated Cu²⁺ ion (~810 nm).[12] |
| Infrared (IR) Spectroscopy | Identifies the functional groups involved in coordination by detecting shifts in their vibrational frequencies upon complexation.[1] | N-H Stretch: The stretching vibration of the -NH₂ group (typically ~3100-3300 cm⁻¹) shifts to a lower frequency upon coordination to copper.[3] COO⁻ Stretch: The asymmetric stretching vibration of the free carboxylate group (~1550-1610 cm⁻¹) shifts to a higher frequency, while the symmetric stretch (~1400 cm⁻¹) shifts slightly, confirming its involvement in bonding.[3][13] |
Potentiometric Titration for Stability Constants
Potentiometric titration is the gold standard for determining the stability of metal complexes in solution.[10] By titrating a solution containing the copper ion and the amino acid with a standard base, one can monitor the pH change and calculate the stepwise (K₁, K₂) and overall (β₂) stability constants.[6]
-
K₁ = [[Cu(AA)]⁺] / [[Cu²⁺][AA⁻]]
-
K₂ = [[Cu(AA)₂]] / [[[Cu(AA)]⁺][AA⁻]]
-
β₂ = K₁ * K₂ = [[Cu(AA)₂]] / [[Cu²⁺][AA⁻]²]
Higher values of these constants indicate a more stable complex. These data are crucial for predicting the behavior of the complex under physiological conditions.[10][14]
Applications in Drug Development and Research
The chelation of copper with amino acids can profoundly alter its biological activity, often leading to compounds with enhanced therapeutic efficacy and reduced toxicity compared to the parent components.
-
Anti-inflammatory and Anti-proliferative Agents: Many copper complexes, including those with amino acids and other ligands like NSAIDs or phenanthroline, exhibit significant anti-inflammatory and anti-cancer properties.[15][16] The complexation can facilitate the transport of copper into cells, where it can interfere with tumor growth and angiogenesis or mimic the activity of superoxide dismutase (SOD).[15][17]
-
Schiff Base Complexes: Amino acids can be further reacted with aldehydes to form Schiff base ligands. The resulting copper(II)-Schiff base complexes are a major area of research, showing potent antimicrobial, antioxidant, and anticancer activities.[18][19][20]
-
Nutritional Supplements: Copper-amino acid chelates, such as copper lysinate, are used as nutritional supplements due to their enhanced bioavailability compared to inorganic copper salts.[21] The complex structure protects the copper ion during digestion and facilitates its absorption.[22]
The study of these relatively simple complexes provides invaluable insights into the coordination environment of copper in complex metalloproteins and enzymes, aiding in the rational design of novel metal-based therapeutics.[23]
Conclusion
The reaction of this compound with amino acids is a robust and accessible method for generating structurally diverse and biologically relevant coordination complexes. A thorough understanding of the underlying principles—particularly the role of pH in controlling chelation—is paramount for successful synthesis. By employing rigorous experimental protocols and comprehensive characterization techniques, researchers can produce high-purity copper-amino acid complexes. These compounds are not only excellent tools for fundamental coordination chemistry studies but also hold significant promise as scaffolds for the development of next-generation therapeutic agents.
References
- Advances in the Study of Copper (II) Complexes with Amino Acids: Synthesis, Characterization, and Applications. (n.d.). Vertex AI Search.
- Hübner, M. (n.d.). SPECTROSCOPIC STUDIES OF COPPER (II) COMPLEXES WITH SOME AMINO ACID AS LIGAND. Vertex AI Search.
- Nonpolar Side Chains Affect the Photochemical Redox Reactions of Copper(II)–Amino Acid Complexes in Aqueous Solutions. (2021). ACS Omega.
- The stability constants of copper(II) complexes with some alpha-amino acids in dioxan-water mixtures. (2001). PubMed.
- SYNTHESIS OF COPPER(II) GLYCINATE. (2015). CHEMISTRY.
- Spectroscopic Studies of Charge Transfer Complexes of Some Amino Acids with Copper (II). (n.d.). Vertex AI Search.
- Copper(II) Complexes of Amino Acids and Peptides Containing Chelating bis(imidazolyl) Residues. (n.d.). PMC - NIH.
- COMPLEX FORMATION IN THE TERNARY SYSTEMS: COPPER(II)-GLYCYL-PHENYLALANINE-AMINO ACIDS. (n.d.). Vertex AI Search.
- Stability constants of copper( II ) complexes of optically active α-amino-acids. (1968). Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- The influence of gastrointestinal pH on speciation of copper in simulated digestive juice. (2025). Vertex AI Search.
- Investigation of Copper(II) Amino Acid Complexes. (2024). Chemistry LibreTexts.
- Synthesis, Characterization of Some Complexes of Copper (II) with L-Asparginine, L-Histidine, L-Lysine. (n.d.). Prime Scholars.
- Preparation method of cupric glycinate complex compound. (n.d.). Google Patents.
- Cu2+ Complexes with the Simplest Amino Acid Glycine (Gly). (2017). MedCrave online.
- Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate. (2013). One Part of Chemistry.
- Synthesis and characterization of copper (II) complexes of adenine and aminoacids. (n.d.). Vertex AI Search.
- Spectroscopic studies of some copper(II) complexes with amino acids. (2025). ResearchGate.
- Stability constants of the mixed-ligand copper(II)-1, 10'-phenanthroline-amino acid complexes studied by potentiometric measurements. (2023). Taylor & Francis Online.
- Stability constants of the ternary copper(II) complexes with 2-(benzo(d)oxazol-2-yl)nicotinic acid and some amino acids. (n.d.). Taylor & Francis Online.
- Syntheses & Characterisation of Complexes of Copper (II) Glycinatest. (n.d.). Vertex AI Search.
- Preparation of Copper (11)-Glycine Complex. (n.d.). CORE.
- February 2013. (2013). One Part of Chemistry.
- Development of copper based drugs, radiopharmaceuticals and medical materials. (n.d.). PMC.
- Synthesis and Characterization of Mixed Ligands Complexes of Copper(II) Ion with Nitrilotriacetic Acid and Amino Acids. (n.d.). Vertex AI Search.
- Medicinal applications of copper and its complexes- a review. (2024). Vertex AI Search.
- Binding copper(II) ion released from azo-amino acid Schiff base complex into lysozyme crystals as models for treatment of Alzheimer's disease. (n.d.). Open Exploration Publishing.
- Solid-state solution: Amino acids derivatised with solid copper ions for UV-vis detection. (n.d.). Vertex AI Search.
- UV–Vis spectrum of an amino acid Schiff base copper(II) complex. (n.d.). ResearchGate.
- The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. (2025). ResearchGate.
- The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. (n.d.). MDPI.
- Two-step synthesis procedure produces amino acid Schiff base Cu (II) complexes within 10 minutes. (2022). News-Medical.Net.
- Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II. (2020). PMC.
- Synthesis, IR characterization and antioxidant capacity of Cu(II) complexes with amino acids and melatonin. (n.d.). Vertex AI Search.
- Effect of pH on the complex formation and copper ion species. (n.d.). ResearchGate.
- Use of copper complexes of alpha-amino acids that contain terminal amino groups as nutritional supplements. (n.d.). Google Patents.
- Innovations in the Design of Biologically Active Copper Complexes for Metal-Based Drug Development. (n.d.). Frontiers.
- Synthesis, Crystal Structure, and IR Absorption Spectra of the Adduct of Copper(II) Acetate Monohydrate with 1-Amino-4-aza-9-fluorenone Cu2(CH3COO)4(H2O)2· C12H8N2O. (2025). ResearchGate.
- Copper-Catalyzed β-Functionalization of Amino Acid Schiff Bases. (n.d.). ACS Publications.
- Mononuclear and Tetranuclear Copper(II) Complexes Bearing Amino Acid Schiff Base Ligands: Structural Characterization and Catalytic Applications. (n.d.). MDPI.
- Copper complexes: UV biomedical behaviour. (2019). Wiley Analytical Science.
- Copper(II) acetate. (n.d.). Wikipedia.
- Efficient Synthesis of a Schiff Base Copper(II) Complex Using a Microfluidic Device. (2023). NIH.
Sources
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. quasar.physics.uvt.ro [quasar.physics.uvt.ro]
- 4. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 5. One Part of Chemistry: February 2013 [1chemistry.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. The stability constants of copper(II) complexes with some alpha-amino acids in dioxan-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. murov.info [murov.info]
- 12. Spectroscopic Studies of Charge Transfer Complexes of Some Amino Acids with Copper (II) – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicinal applications of copper and its complexes- a review [wisdomlib.org]
- 17. Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. news-medical.net [news-medical.net]
- 20. mdpi.com [mdpi.com]
- 21. EP0377526B1 - Use of copper complexes of alpha-amino acids that contain terminal amino groups as nutritional supplements - Google Patents [patents.google.com]
- 22. microbiomemedicine.com [microbiomemedicine.com]
- 23. Frontiers | Innovations in the Design of Biologically Active Copper Complexes for Metal-Based Drug Development [frontiersin.org]
An In-depth Technical Guide to the Hydrolysis of Cupric Acetate Monohydrate in Aqueous Solution
This guide provides a comprehensive exploration of the chemical principles and practical considerations surrounding the hydrolysis of copper(II) acetate monohydrate, Cu₂(CH₃COO)₄(H₂O)₂, in aqueous solutions. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying causality, ensuring reproducible and reliable experimental outcomes.
Introduction: The Dimeric Structure and Aqueous Behavior
Copper(II) acetate monohydrate, commonly referred to as cupric acetate, is a coordination complex with a distinctive chemical nature. In its solid, crystalline state, it exists as a dimer with a "paddlewheel" structure.[1][2] This structure features two copper atoms bridged by four acetate ligands, with a water molecule coordinated to each copper atom.[2] The close proximity of the copper centers (approximately 2.62 Å) leads to significant antiferromagnetic coupling.[2]
When dissolved in a non-aqueous solvent, this dimeric form can be retained.[3] However, in an aqueous solution, the dimeric structure begins to dissociate, and the resulting aqua-complex of copper(II) ions, [Cu(H₂O)₆]²⁺, becomes susceptible to hydrolysis. This process is fundamental to understanding the stability, reactivity, and spectral properties of its solutions. As the salt of a weak acid (acetic acid) and a cation that forms a weakly basic hydroxide, cupric acetate solutions are inherently prone to changes in pH and composition over time.
The Core Mechanism: Hydrolysis Equilibrium
The hydrolysis of the hydrated copper(II) ion is a stepwise equilibrium process where coordinated water molecules act as Brønsted-Lowry acids, donating protons to the bulk solvent. This results in the formation of various hydroxo- and aqua-copper(II) species and a concurrent increase in the concentration of acetic acid, leading to a decrease in the solution's pH.[4]
The primary equilibrium reactions can be summarized as follows:
-
Dissolution and Hydration: Cu₂(CH₃COO)₄(H₂O)₂ (s) + 10H₂O (l) ⇌ 2[Cu(H₂O)₆]²⁺ (aq) + 4CH₃COO⁻ (aq)
-
Acetate Protonation: CH₃COO⁻ (aq) + H₂O (l) ⇌ CH₃COOH (aq) + OH⁻ (aq)
-
Copper(II) Hydrolysis: [Cu(H₂O)₆]²⁺ (aq) + H₂O (l) ⇌ [Cu(OH)(H₂O)₅]⁺ (aq) + H₃O⁺ (aq)
As the concentration of hydroxide ions increases from the acetate protonation, or as the pH is otherwise raised, the equilibrium shifts, favoring the formation of not only monomeric hydroxo species but also dimeric species like [Cu₂(OH)₂]²⁺.[5] If conditions are not controlled, this process culminates in the precipitation of insoluble basic copper(II) acetates.[2][6]
A common reaction leading to this precipitate is: 2Cu(CH₃COO)₂ + 2H₂O ⇌ Cu₂(OH)₂(CH₃COO)₂ (s) + 2CH₃COOH[6]
This precipitate is often observed as a blue-green solid, and its formation indicates a significant and often undesirable shift in the solution's chemical composition.[7]
Caption: The equilibrium of copper(II) acetate hydrolysis in an aqueous solution.
Key Factors Influencing Solution Stability
The stability of a copper(II) acetate solution is a dynamic state governed by several interconnected factors. Understanding and controlling these variables is paramount for experimental success.
The Role of pH
The pH is the most critical factor controlling the hydrolysis equilibrium. The propensity for basic salt precipitation is highly dependent on the dominant copper species in solution, which is dictated by pH.[7]
-
Acidic Conditions (pH < 4): The equilibrium is shifted to the left (Le Châtelier's principle). The excess H₃O⁺ ions suppress the deprotonation of coordinated water molecules, stabilizing the [Cu(H₂O)₆]²⁺ ion and preventing precipitation. This is why a small addition of acetic acid is commonly recommended to prepare stable stock solutions.[8][9]
-
Near-Neutral to Basic Conditions (pH > 5): The concentration of hydroxide ions is sufficient to drive the hydrolysis forward, leading to the formation of various hydroxo-copper species and, ultimately, the precipitation of insoluble basic salts.[7]
The Effect of Temperature
Increasing the temperature of the solution accelerates the rate of hydrolysis.[8] This can be attributed to several phenomena:
-
Increased Reaction Kinetics: Higher thermal energy increases the rate at which equilibrium is established.
-
Evaporation of Acetic Acid: Heating, especially near the boiling point, can drive off the acetic acid formed during hydrolysis.[10] This removal of a product shifts the equilibrium to the right, further promoting the formation of basic precipitates.
-
Endothermic Process: The hydrolysis process itself is generally endothermic, meaning that an increase in temperature favors the formation of products.
The Impact of Concentration
Dilute solutions of copper(II) acetate are generally more susceptible to significant changes in composition due to hydrolysis.[10] In a dilute solution, the amount of acetic acid produced may not be sufficient to buffer the pH effectively, allowing for a greater relative shift in equilibrium compared to a more concentrated solution.
| Parameter | Condition | Effect on Hydrolysis | Primary Rationale | Citation(s) |
| pH | Low (e.g., < 4) | Suppressed | Le Châtelier's Principle: Excess H⁺ stabilizes the aqua ion. | [7][8][9] |
| High (e.g., > 5) | Promoted | Increased OH⁻ concentration drives the reaction forward. | [7] | |
| Temperature | Increased | Accelerated | Increases reaction rate and evaporates acetic acid product. | [8][10] |
| Decreased | Slowed | Reduces kinetic energy of molecules. | ||
| Concentration | Dilute | More Pronounced | Lower buffering capacity from produced acetic acid. | [10] |
| Concentrated | Less Pronounced | Higher initial acetate concentration provides some buffering. |
Table 1: Summary of factors affecting the hydrolysis of copper(II) acetate.
Experimental Protocols for Analysis and Control
To work effectively with copper(II) acetate solutions, it is essential to employ methods that both control and monitor the hydrolysis process.
Protocol: Preparation of a Stable Aqueous Stock Solution
This protocol describes the preparation of a 0.1 M copper(II) acetate solution with enhanced stability against hydrolysis.
Materials:
-
Copper(II) acetate monohydrate (Cu₂(CH₃COO)₄(H₂O)₂)
-
High-purity deionized water
-
Glacial acetic acid
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Weighing: Accurately weigh out 9.98 g of copper(II) acetate monohydrate (Molar Mass: 199.65 g/mol , but the formula unit for calculation is Cu(CH₃COO)₂·H₂O, hence 199.65 g/mol ).
-
Initial Dissolution: Add the weighed salt to a beaker containing approximately 400 mL of deionized water.
-
Acidification: Using a pipette, add 0.5 mL of glacial acetic acid to the solution. This step is critical to lower the initial pH and suppress immediate hydrolysis.[7][8]
-
Stirring: Place the beaker on a magnetic stirrer and stir until all the solid has completely dissolved. The solution should be a clear, deep blue.
-
Final Volume: Carefully transfer the solution to a 500 mL volumetric flask. Rinse the beaker with small portions of deionized water and add the rinsings to the flask.
-
Dilution to Mark: Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the solution in a tightly sealed container at room temperature. For long-term stability, periodic checks of clarity and pH are recommended.
Protocol: Monitoring Hydrolysis with pH and UV-Visible Spectroscopy
This protocol outlines a method to observe the progression of hydrolysis over time, particularly when induced by heating.
Equipment:
-
Calibrated pH meter
-
UV-Visible Spectrophotometer with a thermostatted cuvette holder
-
Quartz or glass cuvettes
-
Water bath or hot plate
Procedure:
-
Sample Preparation: Prepare a dilute solution of copper(II) acetate (e.g., 0.05 M) in deionized water without the addition of extra acetic acid to allow hydrolysis to proceed at an observable rate.
-
Initial Measurements (t=0):
-
Measure and record the initial pH of the solution at room temperature.
-
Record the UV-Vis spectrum from 300 to 900 nm. The characteristic d-d transition of the [Cu(H₂O)₆]²⁺ ion appears as a broad, low-intensity absorption band with a maximum (λ_max) around 800 nm. A charge-transfer band between the copper and acetate ligand may also be visible in the UV region (200-265 nm).[11]
-
-
Inducing Hydrolysis: Gently heat the solution in a water bath to a constant temperature (e.g., 60 °C). Avoid boiling.[10]
-
Time-Course Monitoring: At regular intervals (e.g., every 15 minutes):
-
Withdraw a small aliquot, cool it rapidly to room temperature, and measure its pH. A progressive decrease in pH is expected as acetic acid is formed.[4]
-
Record the UV-Vis spectrum of another cooled aliquot. Observe any changes in the λ_max and absorbance of the d-d transition band. Hydrolysis alters the coordination environment of the Cu(II) ion, which typically results in a blue shift (hypsochromic shift) of the λ_max.
-
-
Data Analysis: Plot pH versus time and λ_max versus time. The rate of change in these parameters provides a kinetic profile of the hydrolysis reaction under the specified conditions.
Caption: Experimental workflow for preparing and analyzing copper(II) acetate solutions.
Conclusion
The hydrolysis of copper(II) acetate monohydrate is a critical factor influencing the integrity and reactivity of its aqueous solutions. The process is governed by a chemical equilibrium that is highly sensitive to pH, temperature, and concentration. The formation of insoluble basic copper acetates is a direct consequence of unchecked hydrolysis and represents a common challenge in experimental settings. By understanding the underlying chemical principles and implementing robust protocols—such as preparing solutions in slightly acidic conditions and controlling temperature—researchers can ensure the stability and reproducibility of their work. The analytical techniques of pH measurement and UV-Visible spectroscopy serve as powerful tools for monitoring this process, providing valuable insights into the kinetics and speciation of copper(II) in aqueous acetate media.
References
-
Chalk, A. J., & Halpern, J. (1959). Kinetics of the Homogeneous Reaction between Cupric Acetate and Molecular Hydrogen in Aqueous Solution. Canadian Journal of Chemistry, 37(8), 1363-1372. Link
-
Koval'chukova, O. V., et al. (2010). Synthesis, Crystal Structure, and IR Absorption Spectra of the Adduct of Copper(II) Acetate Monohydrate with 1-Amino-4-aza-9-fluorenone Cu2(CH3COO)4(H2O)2· C12H8N2O. Russian Journal of Coordination Chemistry, 36, 618–623. Link
-
Crystal Growing Wiki. (n.d.). Copper(II) acetate. Retrieved January 6, 2025. Link
-
Kornilovich, B., et al. (2021). Extended Rate Constants Distribution (RCD) Model for Sorption in Heterogeneous Systems: 4. Kinetics of Metal Ions Sorption in the Presence of Complexing Agents—Application to Cu(II) Sorption on Polyethyleneimine Cryogel from Acetate and Tartrate Solutions. Molecules, 26(16), 4995. Link
-
BenchChem. (2025). Preventing the formation of insoluble basic copper acetate. Technical Note. Link
-
ResearchGate. (n.d.). UV/Visible Spectrum of the Copper(II) Acetate Complex. Retrieved January 6, 2025. Link
-
Various Authors. (2015). Could UV/visible spectrophotometric measurements of Cu(II) acetate be done without using a standard complexing agent/s? ResearchGate Discussion. Link
-
Otterbein University. (n.d.). Copper Acetate Dimer. Retrieved January 6, 2025. Link
-
Sciencemadness.org. (2016). Copper (II) acetate in boiling water. Forum Discussion. Link
-
Wikipedia. (n.d.). Copper(II) acetate. Retrieved January 6, 2025. Link
-
Sciencemadness.org. (2016). Green "copper acetate" solution. Forum Discussion. Link
-
Youssef, I., et al. (2019). Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism. American Journal of Analytical Chemistry, 10, 153-169. Link
-
Mori, W., et al. (2009). Electronic structure and spectra of cupric acetate mono-hydrate revisited. Inorganica Chimica Acta, 362(7), 2263-2268. Link
-
Reddit. (2021). Why did my Copper acetate solution turn green? r/crystalgrowing. Link
-
Powell, K.J., et al. (2007). Copper(II) hydrolysis constants. NECTAR COST Action D35. Link
Sources
- 1. copper acetate dimer · Crystals@Otterbein [crystals.symotter.org]
- 2. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 3. chemie.uni-muenchen.de [chemie.uni-muenchen.de]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cost-nectar.eu [cost-nectar.eu]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper(II) acetate - Crystal growing [en.crystalls.info]
- 9. Sciencemadness Discussion Board - Green "copper acetate" solution - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Sciencemadness Discussion Board - Copper (II) acetate in boiling water - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
Molecular weight and formula of cupric acetate monohydrate
An In-Depth Technical Guide to Cupric Acetate Monohydrate
Abstract: This technical guide provides a comprehensive overview of this compound (also known as copper(II) acetate monohydrate), a versatile coordination compound with significant applications in research and drug development. The document details its fundamental chemical and physical properties, molecular structure, synthesis, and analytical characterization. Furthermore, it explores its utility as a catalyst in organic synthesis and its role in biochemical applications, providing field-proven insights for researchers, scientists, and drug development professionals. Detailed, self-validating protocols and safety guidelines are included to ensure both efficacy and safety in laboratory settings.
Core Molecular and Physical Properties
This compound is an inorganic salt that is commercially available as a dark blue-green crystalline solid.[1] It serves as a crucial reagent and catalyst in a multitude of chemical transformations.[2] Understanding its fundamental properties is paramount for its effective application.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight, which are essential for stoichiometric calculations in synthesis and analysis.
-
Synonyms: Copper(II) acetate monohydrate, this compound[3][5]
-
CAS Number: 6046-93-1[4]
-
Molecular Weight: The molecular weight is calculated to be 199.65 g/mol .[1][3]
This formula indicates that for every one mole of the copper(II) acetate complex, there is one mole of water, known as the water of hydration. The presence of this water molecule is critical to the compound's crystal structure and thermal properties.
Physicochemical Data Summary
The physical and chemical properties dictate the handling, storage, and application conditions for the compound. These key quantitative data points are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | Cu(CH₃COO)₂·H₂O | [3][4] |
| Molecular Weight | 199.65 g/mol | [1][3] |
| Appearance | Dark green or blue-green crystalline solid | [5][6] |
| Density | 1.882 g/cm³ | [7][8] |
| Melting Point | 115 °C (239 °F) - Decomposes | [7] |
| Boiling Point | 240 °C (464 °F) - Decomposes | [6][7] |
| Solubility in Water | 7.2 g/100 mL (cold water) | [1][6] |
| Solubility (Other) | Soluble in alcohol; slightly soluble in ether and glycerol.[8][9] | |
| Odor | Slight acetic acid odor | [7][10] |
Structural Elucidation and Synthesis
The unique dimeric structure of this compound is directly responsible for its distinct chemical and magnetic properties, which were instrumental in developing theories of antiferromagnetic exchange coupling.[1]
The "Paddlewheel" Crystal Structure
In its solid state, this compound adopts a dimeric "paddlewheel" structure.[1][11] In this conformation, two copper atoms are bridged by four acetate ligands. Each copper atom is coordinated to four oxygen atoms from the acetate groups and one water molecule. The Cu-Cu distance is approximately 2.62 Å, which is close to the distance in metallic copper, allowing for magnetic interaction between the two copper(II) centers.[1] This interaction leads to a significant decrease in its magnetic moment at low temperatures.[1]
Common Synthesis Methodologies
This compound can be readily synthesized in the laboratory through several established methods. The choice of method often depends on the available starting materials and desired purity.
A common and straightforward approach involves the reaction of a copper(II) base with acetic acid.[6][7]
-
Reaction with Copper(II) Carbonate: CuCO₃ + 2CH₃COOH → Cu(CH₃COO)₂ + H₂O + CO₂
-
Reaction with Copper(II) Hydroxide: Cu(OH)₂ + 2CH₃COOH → Cu(CH₃COO)₂ + 2H₂O
Another accessible method, particularly for small-scale preparations, involves the oxidation of metallic copper in the presence of acetic acid and an oxidizing agent like hydrogen peroxide.[12][13]
Cu + 2CH₃COOH + H₂O₂ → Cu(CH₃COO)₂ + 2H₂O
The diagram below outlines a generalized workflow for synthesizing and purifying this compound.
Analytical Characterization: A Self-Validating System
To ensure the identity, purity, and integrity of this compound, a combination of analytical techniques should be employed. This multi-faceted approach provides a self-validating system, where results from one technique corroborate another.
Thermogravimetric Analysis (TGA)
TGA is a cornerstone technique for verifying the "monohydrate" nature of the compound. It measures the change in mass of a sample as a function of temperature.
-
Causality: When heated, this compound undergoes a distinct, two-step decomposition.[14] The first mass loss, typically occurring between 111°C and 159°C, corresponds to the loss of the single water molecule of hydration.[14] The theoretical mass loss for this dehydration step is approximately 9.02%.[14] A result in this range provides strong evidence for the monohydrate form. The second major decomposition, occurring between 208°C and 317°C, involves the breakdown of the anhydrous copper(II) acetate to form copper and/or copper oxides.[14][15]
The following diagram illustrates the expected thermal decomposition pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, providing a molecular fingerprint.
-
Key Spectral Features:
-
O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹ confirms the presence of the water of hydration.[16]
-
C=O Stretch (Acetate): Strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) typically appear in the 1600 cm⁻¹ and 1400 cm⁻¹ regions, respectively.
-
Cu-O Stretch: Absorption in the far-IR region (below 500 cm⁻¹) can be attributed to the copper-oxygen bond vibrations.[17]
-
Comparing the obtained spectrum to a reference spectrum from an authoritative database serves as a robust identity check.[18] Upon heating and dehydration, the broad O-H stretch will disappear, confirming the findings from TGA.[17]
Applications in Drug Development and Organic Synthesis
This compound is not merely a laboratory curiosity; it is a workhorse reagent with significant applications in fields relevant to drug discovery and development.
Catalyst in Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions are fundamental tools for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are ubiquitous in pharmaceutical compounds.[19]
-
Ullmann Condensation: Copper(II) acetate is an effective and economical pre-catalyst for Ullmann-type reactions, which couple aryl halides with amines, phenols, or alcohols.[20] Although the active catalytic species is often Cu(I), Cu(II) acetate is readily reduced in situ to initiate the catalytic cycle.[20] These reactions are vital for synthesizing aryl amines and aryl ethers, key scaffolds in many drug molecules.[19][20]
Biochemical and Research Applications
Beyond catalysis, the compound finds use in various biochemical and research contexts.
-
Enzyme Studies: It can be used to study the interactions of copper ions with enzymes and other biological macromolecules.[5]
-
DNA Extraction: In certain protocols, copper(II) acetate monohydrate is utilized in biochemical applications such as DNA extraction.[4][7]
-
Precursor for Nanomaterials: The controlled thermal decomposition of cupric acetate is a method for synthesizing copper or copper oxide nanoparticles, which have applications in catalysis and materials science.[14][21]
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. Adherence to proper protocols is a self-validating system for a safe working environment.
-
Hazard Identification: Copper(II) acetate monohydrate is harmful if swallowed and causes severe skin burns and eye damage.[3][22] It is also very toxic to aquatic life with long-lasting effects.[22]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side protection, and a lab coat.[23][24] If dust generation is possible, a NIOSH-certified respirator is recommended.[25]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[22][26] Avoid generating dust during transfer.[26] Do not eat, drink, or smoke in the handling area.[26]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[23][25] Keep containers tightly closed to prevent moisture absorption, as the compound is hygroscopic.[7][23]
Appendix: Experimental Protocols
Protocol 1: Synthesis of this compound from Copper(II) Carbonate
Objective: To synthesize crystalline this compound.
Materials:
-
Copper(II) Carbonate (CuCO₃)
-
Glacial Acetic Acid (CH₃COOH)
-
Deionized Water
-
Beakers, Erlenmeyer flask, heating mantle, stirring plate, vacuum filtration apparatus.
Procedure:
-
Prepare Acetic Acid Solution: In a 250 mL Erlenmeyer flask, prepare a 50% (v/v) aqueous solution of acetic acid. Causality: Using an aqueous solution controls the reaction rate and helps dissolve the product.
-
Reaction: Gently warm the acetic acid solution to approximately 60°C on a stirring hotplate. Slowly add small portions of copper(II) carbonate powder to the stirring solution. Effervescence (CO₂ release) will occur. Continue adding until a small amount of unreacted solid remains, ensuring the acid is fully consumed.
-
Filtration: Perform a hot gravity filtration of the reaction mixture to remove any unreacted copper carbonate and other solid impurities. Trustworthiness: This step ensures the resulting crystalline product is not contaminated with starting material.
-
Crystallization: Cover the beaker containing the hot, clear blue filtrate with a watch glass and allow it to cool slowly to room temperature. Blue-green crystals will precipitate from the solution. For higher yield, the beaker can be placed in an ice bath after reaching room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold deionized water, followed by a small amount of cold ethanol to facilitate drying. Causality: Cold solvents are used to minimize re-dissolving the product.
-
Drying: Allow the crystals to air dry on a watch glass or in a desiccator.
-
Validation: Characterize the final product using TGA and FTIR to confirm its identity and hydration state.
References
-
PubChem. This compound | C4H8CuO5. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Safe Handling and Storage of Copper(II) Acetate Monohydrate. [Link]
-
Sciencemadness Wiki. Copper(II) acetate. [Link]
-
Penta Chemicals. Safety data sheet: COPPER(II) ACETATE MONOHYDRATE. [Link]
-
Scientific Research Publishing. Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism. [Link]
-
Carl ROTH. Safety Data Sheet: Copper(II) acetate monohydrate. [Link]
-
Asian Publication Corporation. Thermal Decomposition of Copper Acetate at Various Temperature and Time to form Copper Oxide/Copper Nanoparticles. [Link]
-
Gelest, Inc. Safety Data Sheet: COPPER(II) ACETATE, monohydrate. [Link]
-
ResearchGate. FTIR spectra of Cu(OAc)2·H2O (a) and Cu(OAc)2·H2O calcined at 300 ºC. [Link]
-
Loba Chemie. This compound. [Link]
-
The Good Scents Company. copper(II) acetate monohydrate. [Link]
-
ResearchGate. Synthesis, Crystal Structure, and IR Absorption Spectra of the Adduct of Copper(II) Acetate Monohydrate. [Link]
-
ResearchGate. Thermal Decomposition of Copper Acetate at Various Temperature and Time to form Copper Oxide/Copper Nanoparticles. [Link]
-
Asian Journal of Chemistry. Thermal Decomposition of Copper Acetate at Various Temperature and Time to form Copper Oxide/Copper Nanoparticles. [Link]
- Google Patents. Process for the preparation of crystalline copper(II)
-
Crystal growing wiki. Copper(II) acetate. [Link]
-
ACS Publications. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. [Link]
-
NIST WebBook. Copper acetate, hydrate. [Link]
-
Crystals@Otterbein. copper acetate dimer. [Link]
-
ResearchGate. FTIR spectra of Cu(OAc)2·H2O (a) and Cu(OAc)2·H2O calcined for 60 min. [Link]
-
SpectraBase. Copper(II) acetate monohydrate - Optional[ATR-IR]. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Copper(II) Acetate: From Catalysis to Crop Protection. [Link]
-
Wikipedia. Copper(II) acetate. [Link]
-
ThoughtCo. How To Make Copper Acetate from Copper. [Link]
-
Reddit. Synthesis of Copper (II) Acetate. [Link]
Sources
- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C4H8CuO5 | CID 165397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 7. Copper (II) acetate monohydrate CAS#: 6046-93-1 [m.chemicalbook.com]
- 8. copper(II) acetate monohydrate, 6046-93-1 [thegoodscentscompany.com]
- 9. Copper(II) acetate monohydrate, 98+% | Fisher Scientific [fishersci.ca]
- 10. 6046-93-1 CAS | this compound | Inorganic Salts | Article No. 03069 [lobachemie.com]
- 11. copper acetate dimer · Crystals@Otterbein [crystals.symotter.org]
- 12. How To Make Copper Acetate from Copper [thoughtco.com]
- 13. reddit.com [reddit.com]
- 14. asianpubs.org [asianpubs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Copper acetate, hydrate [webbook.nist.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. asianpubs.org [asianpubs.org]
- 22. pentachemicals.eu [pentachemicals.eu]
- 23. nbinno.com [nbinno.com]
- 24. carlroth.com [carlroth.com]
- 25. gelest.com [gelest.com]
- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to the Synthesis and Characterization of Cupric Acetate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of cupric acetate monohydrate (Cu(CH₃COO)₂·H₂O), a versatile compound with significant applications in organic synthesis, analytical chemistry, and biochemical research. From detailed synthesis protocols to a thorough examination of its physicochemical properties, this document serves as a critical resource for professionals requiring a deep technical understanding of this important coordination complex.
Introduction: The Significance of this compound
This compound, also known as copper(II) acetate monohydrate, is a blue-green crystalline solid that has been utilized since ancient times in various applications, including as a pigment and fungicide.[1] In modern scientific contexts, its utility has expanded considerably. It serves as a crucial reagent and catalyst in a multitude of organic reactions, such as the Eglinton and Glaser couplings for the synthesis of diynes.[1][2] Furthermore, its role in analytical chemistry and as a precursor for the synthesis of other inorganic and organic compounds underscores its importance in both academic and industrial research.[3][4] In the realm of drug development, copper complexes, including those derived from acetate, are explored for their potential therapeutic properties.[5]
This guide is structured to provide not just procedural steps but also the underlying chemical principles and rationale, ensuring a robust and applicable understanding for the discerning scientist.
Synthesis of this compound: Principles and Protocols
The synthesis of this compound can be approached through several well-established methods. The choice of method often depends on the desired purity, scale, and available starting materials. Here, we detail two common and reliable protocols.
Method 1: Reaction of Acetic Acid with a Copper(II) Salt
This is a straightforward and widely used method that involves the reaction of a copper(II) base, such as copper(II) carbonate (CuCO₃) or copper(II) oxide (CuO), with acetic acid (CH₃COOH).[2][6] The underlying principle is an acid-base reaction, where the acetic acid provides the acetate ligands that coordinate with the copper(II) ions.
Reaction Schemes:
-
2 CH₃COOH + CuCO₃ → Cu(CH₃COO)₂ + H₂O + CO₂
-
2 CH₃COOH + CuO → Cu(CH₃COO)₂ + H₂O[2]
Experimental Protocol:
-
Reagent Preparation: In a well-ventilated fume hood, prepare a solution of acetic acid. For instance, an 11% aqueous solution of acetic acid can be used.[7]
-
Reaction: Gently heat the acetic acid solution to approximately 60°C.[7] Slowly add small portions of basic copper(II) carbonate with constant stirring.[7][8] The addition should be gradual to control the effervescence of carbon dioxide.[8] Continue adding the copper carbonate until no more dissolves, indicating the neutralization of the acid.
-
Filtration: Once the reaction is complete, filter the hot solution to remove any unreacted copper carbonate and other solid impurities.
-
Crystallization: Concentrate the resulting blue solution by gentle heating to approximately one-third of its original volume.[7] Allow the concentrated solution to cool slowly to room temperature. Blue-green crystals of this compound will precipitate. For an improved yield, the solution can be further cooled in an ice bath.
-
Isolation and Drying: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.[6] Dry the crystals at room temperature or in a desiccator.[7]
Causality and Insights: The use of a basic copper salt ensures a complete reaction with the acid. Heating the solution increases the reaction rate and the solubility of the product, allowing for the preparation of a concentrated solution for crystallization. Slow cooling is crucial for the formation of well-defined, larger crystals.
Method 2: Oxidative Dissolution of Copper Metal
This method utilizes copper metal as the starting material, which is oxidized in the presence of acetic acid and an oxidizing agent, typically hydrogen peroxide (H₂O₂).[8][9] This approach is particularly useful when high-purity copper metal is readily available.
Reaction Scheme:
-
Cu + 2 CH₃COOH + H₂O₂ → Cu(CH₃COO)₂ + 2 H₂O[8]
Experimental Protocol:
-
Reagent Preparation: In a fume hood, prepare a 1:1 mixture of vinegar (acetic acid) and hydrogen peroxide.[10]
-
Reaction: Gently heat the mixture.[9] Add copper metal, such as copper wire or turnings, to the hot solution.[9][10] The solution will initially bubble and may become cloudy before turning a characteristic blue color as the copper acetate forms.[9]
-
Crystallization: Once the reaction subsides and the solution becomes clear, it can be concentrated by heating to evaporate the solvent.[9] Alternatively, for the formation of larger crystals, the solution can be allowed to cool and stand undisturbed, allowing for the slow growth of this compound crystals on the surface of the remaining copper metal.[9]
-
Isolation and Drying: Collect the crystals by filtration and dry them as described in Method 1.
Causality and Insights: Hydrogen peroxide acts as an oxidizing agent, converting elemental copper (oxidation state 0) to the copper(II) ion (oxidation state +2), which can then react with the acetate ions from the acetic acid. Heating accelerates this redox reaction. The surface area of the copper metal will influence the reaction rate; using smaller pieces or powder will increase the surface area and speed up the reaction.[10]
Physicochemical Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach is typically employed.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value |
| Appearance | Blue-green crystalline solid[2] |
| Molar Mass | 199.65 g/mol (monohydrate)[2] |
| Density | 1.882 g/cm³ (monohydrate)[2] |
| Melting Point | Decomposes above 145 °C[2] |
| Solubility in Water | 7.2 g/100 mL (cold water), 20 g/100 mL (hot water)[1] |
| Solubility in Other Solvents | Soluble in ethanol; slightly soluble in diethyl ether and glycerol[2] |
Spectroscopic Characterization
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, characteristic vibrational modes of the acetate and water ligands can be observed.
-
O-H Stretching: A broad absorption band is typically observed in the region of 3200-3500 cm⁻¹, which is characteristic of the stretching vibrations of the water of hydration.[11][12]
-
C-H Stretching: Weak absorptions corresponding to the methyl groups of the acetate ligands are expected around 2945-2993 cm⁻¹.[12]
-
C=O Asymmetric and Symmetric Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group are typically found around 1600 cm⁻¹ and 1420 cm⁻¹, respectively.[13]
-
H-O-H Bending: A peak around 1619 cm⁻¹ can be attributed to the scissoring (bending) vibration of the coordinated water molecules.[11]
3.2.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound in solution typically exhibits a broad absorption band in the visible region, with a maximum around 680-700 nm.[14] This absorption is responsible for the blue-green color of the compound and is attributed to d-d electronic transitions of the copper(II) ion in a distorted octahedral coordination environment.[15] A stronger charge-transfer band is often observed in the UV region, typically between 200-263 nm.[16]
Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve reveals a multi-step decomposition process.
-
Dehydration: The first mass loss, occurring at approximately 100-150°C, corresponds to the loss of the water of hydration.[17][18] This step should result in a mass loss of approximately 9%.[17]
-
Decomposition of Anhydrous Acetate: The second major mass loss, typically in the range of 150-300°C, is due to the decomposition of the anhydrous copper(II) acetate.[17] In an inert atmosphere, this decomposition yields a mixture of metallic copper (Cu) and copper(I) oxide (Cu₂O).[17]
-
Oxidation (in Air): If the analysis is performed in an oxidizing atmosphere (e.g., air), a subsequent step is observed where the intermediate products (Cu and Cu₂O) are oxidized to copper(II) oxide (CuO).[17][18]
Experimental Protocol for TGA:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible.[17]
-
Instrument Setup: Place the crucible in the TGA furnace and purge with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidizing atmosphere) at a flow rate of 20-50 mL/min.[17][19]
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min.[17][19]
-
Data Analysis: Record and analyze the mass loss as a function of temperature to identify the decomposition stages.
X-ray Diffraction (XRD)
XRD is an essential technique for determining the crystalline structure of a solid. The powder XRD pattern of this compound will show a series of diffraction peaks at specific 2θ angles, which are characteristic of its crystal lattice. These experimental peak positions can be compared with standard diffraction data (e.g., from the JCPDS-ICDD database) to confirm the phase identity of the synthesized material. The XRD pattern will change as the material is heated, reflecting the phase transitions from the monohydrate to the anhydrous form, and subsequently to its decomposition products.[20][21]
Safety and Handling
This compound is harmful if swallowed and can cause severe skin burns and eye damage.[22][23] It is also very toxic to aquatic life.[22][23] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this chemical.[24] All synthesis and handling procedures should be performed in a well-ventilated fume hood.[25] In case of contact, rinse the affected area thoroughly with water and seek medical attention.[24] For disposal, copper-containing waste should be treated and disposed of in accordance with local regulations.[22]
Visualization of Workflows
Synthesis Workflow
Caption: Synthesis workflows for this compound.
Characterization Workflow
Caption: Characterization workflow for this compound.
References
-
Sciencemadness Wiki. (2021-12-30). Copper(II) acetate. Retrieved from [Link]
-
PyroGuide. (2010-05-29). Copper acetate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Copper(II) acetate monohydrate. Retrieved from [Link]
-
ChemScience. (n.d.). Safety Data Sheet: Copper (II) acetate monohydrate, Hi-AR™/ACS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: ≥98 %, p.a., ACS. Retrieved from [Link]
- Google Patents. (n.d.). RU2246480C1 - Method for preparing copper (ii) acetate monohydrate.
-
ResearchGate. (n.d.). Figure S1. TGA curve of copper(II) acetate monohydrate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of crystalline copper(II) acetate monohydrate.
-
ResearchGate. (n.d.). XRD spectra for the copper(II) acetate monohydrate powder: freeze-dried. Retrieved from [Link]
-
Wikipedia. (n.d.). Copper(II) acetate. Retrieved from [Link]
-
Crystal growing wiki. (2025-01-06). Copper(II) acetate. Retrieved from [Link]
-
Scirp.org. (2019). Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism. Retrieved from [Link]
-
ThoughtCo. (2019-09-03). How To Make Copper Acetate from Copper. Retrieved from [Link]
-
Instructables. (n.d.). Synthesis of Copper Acetate. Retrieved from [Link]
-
AKJournals. (2011-03-18). Study on thermal decomposition of copper(II) acetate monohydrate in air. Retrieved from [Link]
-
ResearchGate. (2025-08-10). Synthesis, Crystal Structure, and IR Absorption Spectra of the Adduct of Copper(II) Acetate Monohydrate with 1-Amino-4-aza-9-fluorenone Cu2(CH3COO)4(H2O)2· C12H8N2O. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA and DTG curves of Cu 2 (acetate) 4 (H 3 OR) 4. Retrieved from [Link]
-
ResearchGate. (2025-08-05). Study on thermal decomposition of copper(II) acetate monohydrate in air. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of Cu(OAc)2·H2O (a) and Cu(OAc)2·H2O calcined at 300 ºC by. Retrieved from [Link]
-
Srimad Andavan Arts and Science College. (n.d.). Powder x-ray diffraction pattern of 4-aminopyridine based copper (II) acetate crystals. Retrieved from [Link]
-
ResearchGate. (2025-08-06). Electronic structure and spectra of cupric acetate mono-hydrate revisited. Retrieved from [Link]
-
ResearchGate. (n.d.). XRD patterns for copper acetate monohydrate thermal decomposition under air and Ar. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of Cu(OAc)2 and Cu(OAc)2(EA). Retrieved from [Link]
-
Scribd. (2018-12-07). Copper (II) Acetate. Retrieved from [Link]
-
ScienceDirect. (n.d.). Electronic structure and spectra of cupric acetate mono-hydrate revisited. Retrieved from [Link]
-
The Good Scents Company. (n.d.). copper(II) acetate monohydrate. Retrieved from [Link]
-
Reddit. (2018-01-15). r/crystalgrowing Guide: Copper(II) Acetate Crystal Growing. Retrieved from [Link]
-
Reddit. (2019-07-12). Crystallization of Copper Acetate. Retrieved from [Link]
-
SpectraBase. (n.d.). Copper(II) acetate monohydrate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Visible Spectrum of the Copper(II) Acetate Complex. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). SPECTROSCOPIC CHARACTERIZATION OF COPPER(II)-BASED TETRAPEPTIDES. Retrieved from [Link]
-
ResearchGate. (2015-09-12). (PDF) Synthesis and purification of copper catalysts: acetate Cu(OOCCH3)2, acetylacetonate Cu (acac)2, trifluoroacetylacetonate Cu(tfacac)2 and hexafluoroacetylacetonate Cu(hfacac)2. Retrieved from [Link]
-
IOSRPHR. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NANO STRUCTURED (4- AMINOPYRIDINE) COPPER (II) ACETATE CHLORIDE. Retrieved from [Link]
-
ResearchGate. (2016-06-30). Copper(II) acetate monohydrate: an efficient and eco-friendly catalyst for the one-pot multi-component synthesis of biologically active spiropyrans and 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives under solvent-free conditions. Retrieved from [Link]
Sources
- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 2. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 3. chemimpex.com [chemimpex.com]
- 4. copper(II) acetate monohydrate, 6046-93-1 [thegoodscentscompany.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Copper acetate - PyroGuide [pyrodata.com]
- 7. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]
- 8. Copper(II) acetate - Crystal growing [en.crystalls.info]
- 9. How To Make Copper Acetate from Copper [thoughtco.com]
- 10. Synthesis of Copper Acetate : 5 Steps (with Pictures) - Instructables [instructables.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemie.uni-muenchen.de [chemie.uni-muenchen.de]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. akjournals.com [akjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism [scirp.org]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. chemscience.com [chemscience.com]
- 24. fishersci.com [fishersci.com]
- 25. carlroth.com [carlroth.com]
Methodological & Application
Mastering C-N & C-O Bond Formation: A Detailed Protocol for Ullmann Condensation Using Cupric Acetate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
The Ullmann condensation stands as a foundational and versatile method in organic synthesis for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. Historically, these reactions were plagued by harsh conditions, often requiring stoichiometric amounts of copper and high temperatures.[1] Modern advancements, however, have introduced milder and more efficient catalytic systems. Among these, cupric acetate monohydrate (Cu(OAc)₂·H₂O) has emerged as an economical, stable, and effective precatalyst for a wide array of Ullmann-type couplings.[2]
This guide provides a comprehensive overview, detailed experimental protocols, and field-proven insights for conducting Ullmann condensations using this compound. We will delve into the mechanistic underpinnings, strategic considerations for reaction optimization, and robust troubleshooting methodologies.
The Science Behind the Synthesis: Mechanism and the Role of Cu(II)
A critical aspect of using cupric acetate is understanding that Cu(II) is a precatalyst. The catalytically active species in Ullmann condensations is widely accepted to be a Cu(I) complex.[3] Therefore, the initial step in the reaction sequence is the in situ reduction of Cu(II) to Cu(I). This reduction can be facilitated by the amine or alcohol nucleophile, or by the solvent under the reaction conditions.[4]
Once the active Cu(I) species is generated, the catalytic cycle is generally proposed to proceed as follows:
-
Oxidative Addition: The Cu(I) catalyst reacts with the aryl halide (Ar-X) in an oxidative addition step, forming a Cu(III)-aryl halide intermediate.[2]
-
Coordination and Deprotonation: The nucleophile (amine, R₂NH, or alcohol, ROH) coordinates to the copper center. A base present in the reaction mixture then deprotonates the nucleophile to form a more reactive amido or alkoxo ligand.[2]
-
Reductive Elimination: The final C-N or C-O bond is formed through reductive elimination from the Cu(III) complex. This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[2]
The choice of ligands, base, and solvent plays a crucial role in stabilizing the copper intermediates, facilitating the individual steps of the cycle, and ultimately dictating the efficiency and scope of the reaction.
Caption: Proposed catalytic cycle for the Ullmann condensation using a Cu(II) precatalyst.
Strategic Reaction Design: Choosing Your Components
The success of an Ullmann condensation hinges on the judicious selection of several key components.
| Component | Key Considerations & Recommendations |
| Copper Source | This compound (Cu(OAc)₂·H₂O): Air-stable, inexpensive, and readily available. Serves as an excellent precatalyst.[2] |
| Aryl Halide | Reactivity generally follows the trend I > Br > Cl >> F. Aryl iodides and bromides are most commonly used. Electron-withdrawing groups on the aryl halide can increase reactivity.[5] |
| Nucleophile | A wide range of primary and secondary amines, N-heterocycles, phenols, and alcohols can be used. Steric hindrance around the nucleophilic atom can impact reaction rates. |
| Ligand | While some reactions can proceed without a ligand, their inclusion is often crucial for achieving high yields and milder reaction conditions. Common classes include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and oximes.[2][3] Ligands stabilize the copper catalyst and facilitate key steps in the catalytic cycle. |
| Base | Essential for deprotonating the nucleophile. The choice of base can significantly affect the reaction outcome. Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base should be considered.[6] |
| Solvent | Polar aprotic solvents are generally preferred. DMF, DMSO, dioxane, and toluene are frequently used. The choice of solvent can influence reaction temperature, solubility of reagents, and reaction rate.[3] Anhydrous conditions are recommended to prevent side reactions like hydrodehalogenation.[3] |
Detailed Experimental Protocols
The following protocols provide a robust starting point for performing Ullmann condensations for both C-N and C-O bond formation using this compound. Optimization may be required for specific substrates.
Protocol 1: General Procedure for N-Arylation of Amines
This protocol is adapted from a procedure utilizing an α-benzoin oxime ligand, which has been shown to be effective for the N-arylation of various amines.[2]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound (0.020 g, 0.1 mmol, 10 mol%)
-
α-Benzoin oxime (0.045 g, 0.2 mmol, 20 mol%)
-
Potassium phosphate (K₃PO₄) (0.425 g, 2.0 mmol, 2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO) (2 mL)
-
Oven-dried reaction tube with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To the oven-dried reaction tube, add the aryl halide, this compound, α-benzoin oxime, and potassium phosphate.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the amine (if liquid) and anhydrous DMSO via syringe. If the amine is a solid, it can be added in the first step with the other solids.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
-
Protocol 2: General Procedure for O-Arylation of Phenols
This protocol is based on a ligand-free approach for the synthesis of 4-aryloxycoumarins and can be adapted for other phenol couplings.[2][7]
Materials:
-
Aryl halide (e.g., 4-Tosylcoumarin) (1.0 mmol, 1.0 equiv)
-
Phenol (1.0 mmol, 1.0 equiv)
-
This compound (0.020 g, 0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (0.207 g, 1.5 mmol, 1.5 equiv)
-
Anhydrous dimethylformamide (DMF) (6 mL)
-
Round-bottom flask with a magnetic stir bar and condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To the round-bottom flask, add the aryl halide, the corresponding phenol, this compound, and potassium carbonate.
-
Reagent Addition: Add anhydrous DMF to the flask.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture for 3-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) to the mixture, which may cause the product to precipitate.
-
Extract the aqueous mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
-
Caption: General experimental workflow for Ullmann condensation.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following table outlines common problems, their potential causes, and suggested solutions when using a Cu(II) precatalyst system.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Inefficient in situ reduction of Cu(II) to Cu(I). Poor quality or old Cu(OAc)₂. | - Ensure reaction conditions (temperature, solvent, nucleophile) are suitable for Cu(II) reduction.[3] - Use fresh, high-purity this compound. |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. | - Screen a variety of ligands (e.g., diamines, amino acids).[3] | |
| Suboptimal Base/Solvent: The base may be too weak to deprotonate the nucleophile, or the solvent may not be appropriate. | - Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃).[6] - Try alternative polar aprotic solvents (DMF, Dioxane, Toluene).[3] | |
| Low Reaction Temperature: The temperature may be insufficient to drive the reaction, especially the initial reduction step. | - Incrementally increase the reaction temperature. Traditional Ullmann reactions required very high temperatures; modern protocols are milder but still often require heating.[3] | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Protic Impurities: Presence of water or other protic impurities can lead to the reduction of the aryl halide. | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[3] |
| Homocoupling of Aryl Halide | Reaction Conditions: Can be favored under certain conditions, especially at high temperatures without an effective ligand. | - Lower the reaction temperature. - Screen different ligands to promote the desired cross-coupling pathway. |
| Reaction Stalls | Catalyst Decomposition: The active Cu(I) species may be unstable under the reaction conditions. | - The addition of a suitable ligand can often stabilize the catalyst.[3] - Ensure a properly inert atmosphere is maintained throughout the reaction. |
Conclusion
The Ullmann condensation, catalyzed by the economical and robust precatalyst this compound, remains a powerful tool for the synthesis of aryl amines and ethers. By understanding the underlying mechanism involving the in situ generation of the active Cu(I) species, researchers can make informed decisions regarding the selection of ligands, bases, and solvents. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful implementation and optimization of this essential transformation in academic and industrial research settings.
References
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Reddit. (2023). Troubleshooting Ullmann Coupling. [Link]
-
Semantic Scholar. (n.d.). Copper(II) Acetate Catalyzed Ullmann-Type C–O Coupling Reaction of Phenols with 4-Tosylcoumarin. [Link]
-
Sperotto, E., et al. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
ResearchGate. (2025). Room Temperature C-C Coupling Reactions: Ullmann Reaction Catalyzed by Novel Biocatalytic System of Trapa natans L./Copper Acetate and its Antidiabetic Activity. [Link]
-
ResearchGate. (2025). Recent Advances in Ullmann Reaction:Copper ( II ) Diacetate C at alysed N - ,O - and S - ArylationInvolving Polycoordinate Hetero atomic Derivatives. [Link]
-
Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]
-
Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. ACS Publications. [Link]
-
Rossi, A., et al. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing. [Link]
-
L.S.College, Muzaffarpur. (2020). Ullmann reaction. [Link]
Sources
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. reddit.com [reddit.com]
- 7. semanticscholar.org [semanticscholar.org]
Application Note & Protocol: A Guide to the Synthesis of Metal-Organic Frameworks Using Cupric Acetate Monohydrate
Introduction: The Significance of Cupric Acetate Monohydrate in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them prime candidates for a myriad of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[1][2] Copper-based MOFs, in particular, have garnered significant attention due to the low cost, natural abundance, and rich coordination chemistry of copper.[3]
Among the various copper precursors available, this compound (Cu(CH₃COO)₂·H₂O) stands out as a versatile and widely used starting material. Its prevalence in MOF synthesis can be attributed to several key factors. The acetate anions can act as modulating agents, influencing the kinetics of crystal nucleation and growth, which in turn affects the size, morphology, and defectivity of the resulting MOF crystals. Furthermore, the hydrated nature of this precursor can play a crucial role in the formation of specific secondary building units (SBUs), the fundamental structural motifs of MOFs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of MOFs using this compound, with a particular focus on the archetypal copper-based MOF, HKUST-1.
The Chemistry of MOF Formation: From Precursors to Framework
The synthesis of a MOF is a self-assembly process governed by the principles of coordination chemistry. In the context of using this compound, the copper(II) ions act as the metal nodes, and a multitopic organic ligand, such as 1,3,5-benzenetricarboxylic acid (H₃BTC) for HKUST-1, serves as the organic linker.[4][5]
The fundamental reaction involves the displacement of the acetate and water ligands from the copper coordination sphere by the carboxylate groups of the organic linker. This process leads to the formation of polynuclear copper clusters, known as secondary building units (SBUs). In the case of HKUST-1, the iconic SBU is the copper paddlewheel, a dicopper(II) tetracarboxylate unit, [Cu₂(O₂CR)₄]. These SBUs are then interconnected by the organic linkers in a periodic fashion to extend the structure into a three-dimensional framework with a porous architecture.[4] The choice of solvent, temperature, reaction time, and the presence of modulators can significantly influence the reaction kinetics and the final properties of the MOF.[5]
Synthesis Methodologies: A Comparative Overview
Several synthetic methods can be employed to prepare copper-based MOFs from this compound. The choice of method often depends on the desired crystal size, morphology, and production scale.
| Synthesis Method | Description | Advantages | Disadvantages |
| Solvothermal Synthesis | The reaction is carried out in a sealed vessel (e.g., a Teflon-lined autoclave) at a temperature above the boiling point of the solvent.[6] | High crystallinity, good control over crystal size and morphology. | Long reaction times (hours to days), requires specialized equipment.[7] |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture.[8] | Dramatically reduced reaction times (minutes), high yields, potential for smaller crystal sizes.[9][10] | May lead to less uniform heating, potential for side reactions if not controlled properly. |
| Mechanochemical Synthesis | Involves the grinding of solid reactants, often with a small amount of liquid additive (liquid-assisted grinding).[2][4] | Solvent-free or minimal solvent usage, rapid reaction times, environmentally friendly.[9][11] | Can result in amorphous or less crystalline products, may require optimization of grinding parameters. |
| Room Temperature Synthesis | The reaction is conducted at ambient temperature, often with the aid of a base like triethylamine to deprotonate the organic linker.[7] | Energy-efficient, suitable for thermally sensitive precursors. | May result in smaller crystals or lower yields compared to solvothermal methods. |
Experimental Protocols: Synthesis of HKUST-1
This section provides detailed step-by-step protocols for the synthesis of HKUST-1 (also known as Cu-BTC or MOF-199) using this compound via the solvothermal and microwave-assisted methods.
Protocol 1: Solvothermal Synthesis of HKUST-1
This protocol is a well-established method for producing high-quality, crystalline HKUST-1.
Materials:
-
This compound (Cu(CH₃COO)₂·H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Precursor Solution A: Dissolve 1.5 equivalents of this compound in a solvent mixture of DMF, ethanol, and deionized water (1:1:1 v/v/v). For a typical synthesis, this would be 0.858 g of Cu(CH₃COO)₂·H₂O in 12 mL of the solvent mixture.
-
Precursor Solution B: In a separate container, dissolve 1 equivalent of 1,3,5-benzenetricarboxylic acid in the same solvent mixture. For this synthesis, this would be 0.420 g of H₃BTC in 12 mL of the solvent mixture.
-
Mixing: Combine the two solutions in a beaker and stir for 10-15 minutes at room temperature to ensure homogeneity. The solution should turn a clear blue.
-
Reaction: Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a preheated oven at 110 °C for 24 hours.[5] The static heating allows for slow crystal growth, leading to well-defined octahedral crystals.
-
Cooling and Isolation: After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally. Carefully open the autoclave and collect the blue crystalline product by filtration or centrifugation.
-
Washing: Wash the collected crystals thoroughly with DMF to remove any unreacted precursors, followed by several washes with ethanol to exchange the DMF within the pores. This step is crucial for the subsequent activation process.
-
Drying: Dry the washed crystals in a vacuum oven at 80-100 °C overnight to remove the residual ethanol.
Causality Behind Experimental Choices:
-
Solvent Mixture (DMF/EtOH/H₂O): DMF acts as a high-boiling point solvent and a good solvent for both the metal salt and the organic linker. Ethanol helps to modulate the solubility and can influence crystal growth. Water is often present in the hydrated metal salt and can play a role in the formation of the copper paddlewheel SBU.
-
Temperature and Time: The chosen temperature of 110 °C and 24-hour reaction time are optimized to ensure complete reaction and the formation of a highly crystalline product. Lower temperatures may lead to incomplete reaction or the formation of amorphous phases, while higher temperatures could lead to the formation of denser, non-porous phases.
-
Molar Ratio: A slight excess of the copper salt is often used to ensure the complete consumption of the more expensive organic linker and to drive the reaction towards the desired product.
Protocol 2: Microwave-Assisted Synthesis of HKUST-1
This protocol offers a rapid and efficient alternative to the conventional solvothermal method.[8][9]
Materials:
-
This compound (Cu(CH₃COO)₂·H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Precursor Solution: In a 10 mL microwave synthesis vial, combine 1.5 equivalents of this compound (e.g., 0.286 g) and 1 equivalent of 1,3,5-benzenetricarboxylic acid (e.g., 0.140 g).
-
Solvent Addition: Add 5 mL of DMF to the vial.
-
Mixing: Cap the vial and stir the mixture using the magnetic stir bar for 5 minutes to ensure good dispersion of the reactants.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 120 °C, the hold time to 15 minutes, and the power to 300 W.[12] These parameters may need to be optimized depending on the specific microwave reactor used.
-
Cooling and Isolation: After the reaction is complete, the vial will be cooled by a stream of compressed air within the reactor. Once at a safe temperature, carefully remove the vial and collect the blue product by centrifugation.
-
Washing and Drying: Follow the same washing and drying procedures as described in Protocol 1 (steps 7 and 8).
Causality Behind Experimental Choices:
-
Microwave Heating: Microwaves directly interact with the polar solvent molecules (DMF), leading to rapid and uniform heating of the reaction mixture.[10] This accelerates the reaction kinetics, significantly reducing the synthesis time from hours to minutes.
-
Temperature Control: Precise temperature control in a microwave reactor is crucial to prevent overheating, which could lead to decomposition of the MOF or the formation of undesirable byproducts.
Activation of Copper-Based MOFs: Unlocking Porosity
As-synthesized MOFs typically have solvent molecules coordinated to the open metal sites and occluded within their pores.[13] To access the full porosity and catalytic potential of the material, these guest molecules must be removed in a process called "activation."[14][15][16]
Activation Protocol:
-
Solvent Exchange: Immerse the as-synthesized and washed MOF powder in a volatile and low-surface-tension solvent, such as ethanol or methanol, for 24-48 hours. The solvent should be replaced with a fresh batch every 8-12 hours to ensure complete exchange of the high-boiling point synthesis solvent (e.g., DMF).
-
Thermal Activation: After solvent exchange, place the MOF powder in a Schlenk tube or a similar apparatus. Heat the sample under a dynamic vacuum (high vacuum) at a temperature between 150-180 °C for 12-24 hours. The temperature should be ramped up slowly to avoid a sudden release of solvent that could cause the framework to collapse.
-
Confirmation of Activation: Successful activation is often indicated by a color change. For HKUST-1, the color typically changes from a light blue to a deep purple or dark blue upon removal of coordinated water molecules from the copper centers.[14]
Diagram of the MOF Synthesis and Activation Workflow:
Sources
- 1. gbspress.com [gbspress.com]
- 2. tsijournals.com [tsijournals.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Mechanochemical synthesis and application of mixed-metal copper–ruthenium HKUST-1 metal–organic frameworks in the electrocatalytic oxygen evolution re ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00021H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 8. researchgate.net [researchgate.net]
- 9. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Microwave-assisted synthesis and development of novel penicillinoate@copper metal-organic frameworks as a potent antibacterial agent [frontiersin.org]
- 13. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Procedure for synthesizing nanoparticles with cupric acetate monohydrate
An In-Depth Guide to the Synthesis of Nanoparticles Using Cupric Acetate Monohydrate
Introduction: The Significance of Copper-Based Nanomaterials
In the landscape of modern materials science and nanomedicine, copper and copper oxide nanoparticles (CuNPs and CuO-NPs) have emerged as compelling alternatives to their noble metal counterparts like gold and silver. Their appeal lies in a combination of low cost, high natural abundance, and a remarkable spectrum of properties including potent antimicrobial, catalytic, and conductive capabilities. These attributes make them highly valuable for researchers, scientists, and drug development professionals, with applications ranging from novel anticancer therapeutics and drug delivery systems to advanced biosensors and catalysts.
This compound (Cu(CH₃COO)₂·H₂O) is a widely utilized precursor for synthesizing these nanomaterials. Its high solubility in aqueous and some organic media, coupled with its predictable decomposition, makes it an ideal starting point for various synthesis strategies. This guide provides a detailed exploration of the fundamental principles and practical protocols for synthesizing nanoparticles from this versatile precursor, designed to empower researchers with the knowledge to not only replicate these methods but also to innovate upon them.
The synthesis of nanoparticles is fundamentally a "bottom-up" process, where atomic or molecular components are assembled into a more complex nanostructure. The core mechanism involves three critical stages:
-
Reduction: Metal ions (Cu²⁺ from the precursor) are reduced to a lower oxidation state (typically Cu⁰ or Cu⁺).
-
Nucleation: The reduced atoms begin to cluster together, forming small, stable nuclei.
-
Growth: These nuclei grow into larger nanoparticles. The final size and shape are dictated by the reaction conditions and the presence of stabilizing agents.
Understanding and controlling these stages is the key to producing nanoparticles with desired characteristics.
Part 1: Core Principles of Synthesis
A successful nanoparticle synthesis hinges on the careful orchestration of its chemical components and reaction parameters. The choice of precursor, reducing agent, and capping agent dictates the outcome.
The Role of the Precursor: this compound
This compound serves as the source of Cu²⁺ ions. Its selection is advantageous due to its excellent solubility and the fact that the acetate counter-ion is relatively benign and does not typically interfere with the reduction process in the way that more reactive ions like chlorides might.
The Reduction Step: From Ion to Atom
The transformation of aqueous Cu²⁺ ions into zero-valent copper atoms (Cu⁰) is the foundational step of the synthesis. This is an energetically demanding process that requires a reducing agent to donate electrons. The choice of reducing agent is critical and influences not only the reaction rate but also the final product. For instance, strong reducing agents like sodium borohydride (NaBH₄) can rapidly produce metallic copper nanoparticles, whereas milder agents like ascorbic acid or phytochemicals from plant extracts offer slower, more controlled reactions.
If the reaction is performed in the presence of oxygen (i.e., in an aerobic environment), the newly formed, highly reactive copper atoms can readily oxidize to form copper(I) oxide (Cu₂O) or copper(II) oxide (CuO). Therefore, synthesizing pure metallic CuNPs often requires an inert atmosphere (e.g., nitrogen or argon).
The Capping Agent: Architect of the Nanoscale
Perhaps the most crucial element for controlling the final nanoparticle characteristics is the capping or stabilizing agent. These are molecules that adsorb onto the surface of the growing nanoparticle. Their function is multifaceted:
-
Preventing Aggregation: They create a protective layer that prevents nanoparticles from clumping together (aggregating) through steric or electrostatic repulsion, ensuring a stable colloidal suspension.
-
Controlling Growth: By passivating the nanoparticle surface, they limit further growth, allowing for precise control over the final particle size.
-
Dictating Surface Chemistry: The chemical nature of the capping agent determines the nanoparticle's surface properties, such as its charge and hydrophilicity, which is critical for biological applications.
Common capping agents range from synthetic polymers like Polyvinylpyrrolidone (PVP) and Polyethylene glycol (PEG) to natural biomolecules found in plant extracts, such as flavonoids and polyphenols. In some "green" synthesis protocols, a single substance, like ascorbic acid or a plant extract, can function as both the reducing and capping agent.
Part 2: Detailed Synthesis Protocols
Here we present three distinct, field-proven protocols for synthesizing nanoparticles using this compound. Each protocol is designed to yield nanoparticles with different characteristics and employs a different synthetic philosophy.
Protocol 1: Chemical Reduction for Copper Oxide (CuO) Nanoparticles
This method utilizes L-ascorbic acid, a mild and non-toxic reducing agent, in an aqueous medium. It is a robust and reproducible "green chemistry" approach to producing stable CuO nanoparticles.
Causality: L-ascorbic acid is strong enough to reduce Cu²⁺ but gentle enough to allow for controlled nucleation and growth. It can also act as a capping agent, preventing immediate aggregation. The use of a polymeric stabilizer like PVP provides superior long-term colloidal stability. Heating the reaction increases the rate of reduction and promotes the crystallization of the nanoparticles.
| Parameter | Value/Reagent | Purpose |
| Copper Precursor | This compound | Source of Cu²⁺ ions |
| Reducing Agent | L-Ascorbic Acid | Reduces Cu²⁺ to lower oxidation states |
| Capping Agent | Polyvinylpyrrolpyrrolidone (PVP) | Prevents aggregation, controls size |
| Solvent | Deionized Water | Reaction medium |
| Temperature | 80 °C | Increases reaction kinetics |
| Expected Product | Copper Oxide (CuO) Nanoparticles | - |
| Expected Size | 20-50 nm | - |
Materials and Equipment:
-
This compound (Cu(CH₃COO)₂·H₂O)
-
L-Ascorbic Acid (Vitamin C)
-
Polyvinylpyrrolidone (PVP, avg. mol. wt. 40,000)
-
Deionized (DI) Water
-
Magnetic stirrer with hotplate
-
250 mL three-neck round-bottom flask
-
Condenser and thermometer
-
Centrifuge and centrifuge tubes
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 0.02 M solution of this compound by dissolving 0.1 g in 25 mL of DI water.
-
Prepare a 0.1 M solution of PVP by dissolving 0.5 g in 50 mL of DI water.
-
Prepare a 0.2 M solution of L-ascorbic acid by dissolving 0.88 g in 25 mL of DI water.
-
-
Reaction Setup: In the three-neck flask, combine the cupric acetate solution and the PVP solution. Equip the flask with a condenser, a magnetic stir bar, and a thermometer.
-
Heating and Reduction: Place the flask on the hotplate stirrer and begin vigorous stirring. Heat the solution to 80 °C.
-
Addition of Reducing Agent: Once the temperature has stabilized at 80 °C, add the L-ascorbic acid solution dropwise over a period of 10 minutes.
-
Observation: A color change should be observed, typically from blue to greenish and finally to a brownish-black suspension, indicating the formation of CuO nanoparticles.
-
Reaction Completion: Allow the reaction to proceed for 1 hour at 80 °C under continuous stirring.
-
Purification: After cooling to room temperature, transfer the suspension to centrifuge tubes. Centrifuge at 8,000 rpm for 20 minutes. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in 20 mL of DI water, vortex to mix, and centrifuge again. Repeat this washing step two more times to remove unreacted reagents and excess PVP.
-
Final Product: After the final wash, resuspend the purified nanoparticle pellet in a suitable solvent (e.g., DI water or ethanol) for storage or dry it in an oven at 60 °C to obtain a powder.
Workflow Diagram:
Protocol 2: Green Synthesis using Plant Extract
This protocol leverages the natural phytochemicals in plant extracts to both reduce the copper ions and stabilize the resulting nanoparticles. It is an environmentally friendly, single-pot synthesis method. We will use the example of a generic leaf extract, as the principles are broadly applicable.
Causality: Plant extracts are rich in biomolecules like flavonoids, terpenoids, and polyphenols, which possess hydroxyl and carboxyl groups capable of reducing Cu²⁺ ions. These same molecules then act as natural capping agents, adsorbing to the nanoparticle surface and providing stability. The reaction is typically driven by gentle heating to increase the rate of bioreduction.
| Parameter | Value/Reagent | Purpose |
| Copper Precursor | This compound | Source of Cu²⁺ ions |
| Reducing/Capping Agent | Aqueous Plant Leaf Extract | Source of bioreducing phytochemicals |
| Solvent | Deionized Water | Reaction medium |
| Temperature | 60-70 °C | Facilitates bioreduction |
| Expected Product | Copper/Copper Oxide Nanoparticles | - |
| Expected Size | 15-80 nm (highly dependent on extract) | - |
Materials and Equipment:
-
Fresh plant leaves (e.g., Camellia sinensis (green tea), Eucalyptus globulus)
-
This compound
-
Deionized (DI) Water
-
Magnetic stirrer with hotplate
-
Beakers, conical flask
-
Whatman No. 1 filter paper
-
Centrifuge
Step-by-Step Methodology:
-
Preparation of Plant Extract:
-
Thoroughly wash ~20 g of fresh leaves with DI water.
-
Chop the leaves into small pieces and boil them in 100 mL of DI water for 15 minutes.
-
Cool the mixture and filter it through Whatman No. 1 filter paper to obtain a clear aqueous extract. This extract is your reducing/capping agent.
-
-
Reaction Setup: In a 250 mL conical flask, add 50 mL of a 0.01 M cupric acetate solution (prepared by dissolving 0.1 g in 50 mL DI water).
-
Synthesis: Place the flask on a magnetic stirrer and heat to ~60 °C. While stirring, add 10 mL of the prepared plant extract to the copper solution.
-
Observation: The color of the solution will change, often within minutes, indicating nanoparticle formation. The final color may range from reddish-brown to dark brown/black.
-
Reaction Completion: Continue stirring the solution at 60 °C for 2 hours to ensure the reaction is complete.
-
Purification: Cool the solution and centrifuge at 10,000 rpm for 15 minutes to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the pellet by resuspending in DI water and centrifuging again. Repeat this process twice.
-
Final Product: The purified nanoparticles can be stored as a colloidal suspension or dried for powder form.
Workflow Diagram:
Protocol 3: Sol-Gel Method for Crystalline Copper Oxide (CuO) Nanoparticles
The sol-gel method is a versatile technique for producing high-purity metal oxides. It involves the transition of a solution system ("sol") into a solid gel-like network. This is followed by a heat treatment (calcination) to yield crystalline nanoparticles.
Causality: Cupric acetate is dissolved to form a "sol." The addition of a base like sodium hydroxide (NaOH) causes the hydrolysis and condensation of copper ions, forming a copper hydroxide gel (Cu(OH)₂). This gel traps the solvent and precursor molecules. Subsequent calcination at a high temperature dehydrates the hydroxide and facilitates its conversion into a crystalline CuO structure.
| Parameter | Value/Reagent | Purpose |
| Copper Precursor | This compound | Source of Cu²⁺ ions |
| Precipitating Agent | Sodium Hydroxide (NaOH) | Induces gel formation (hydrolysis) |
| Solvent | Deionized Water | Reaction medium |
| Calcination Temp. | 400 °C | Converts Cu(OH)₂ to crystalline CuO |
| Expected Product | Crystalline CuO Nanoparticles | - |
| Expected Size | 15-30 nm | - |
Materials and Equipment:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized (DI) Water
-
Magnetic stirrer with hotplate
-
Beakers
-
Buchner funnel and filter paper
-
Muffle furnace
Step-by-Step Methodology:
-
Preparation of Sol: Dissolve 2.0 g of this compound in 100 mL of DI water in a beaker with vigorous stirring to form a 0.1 M solution (the "sol").
-
Gel Formation: While stirring the copper solution, slowly add a 2.0 M NaOH solution drop by drop. A thick, blue precipitate of copper hydroxide will form. Continue adding NaOH until the pH of the solution reaches ~12.
-
Aging the Gel: Stop adding NaOH and continue to stir the mixture vigorously for 2 hours at room temperature. This "aging" process allows the gel network to fully form and homogenize.
-
Washing the Precipitate: Filter the blue precipitate using a Buchner funnel. Wash the precipitate thoroughly with DI water several times to remove residual sodium and acetate ions.
-
Drying: Dry the washed precipitate in an oven at 100 °C for 12 hours to remove water, yielding a solid copper hydroxide powder.
-
Calcination: Place the dried powder in a ceramic crucible and transfer it to a muffle furnace. Heat the powder to 400 °C at a ramp rate of 5 °C/min and hold it at that temperature for 3 hours.
-
Final Product: After cooling to room temperature, the resulting black powder is crystalline CuO nanoparticles.
Workflow Diagram:
Part 3: Essential Characterization Techniques
Once synthesized, the nanoparticles must be thoroughly characterized to confirm their identity, size, morphology, and purity.
| Technique | Principle | Information Obtained | Expected Result for Cu/CuO NPs |
| UV-Visible Spectroscopy | Measures light absorption; nanoparticles exhibit a Surface Plasmon Resonance (SPR) peak. | Confirmation of nanoparticle formation; estimation of size and stability. | A characteristic SPR peak around 550-600 nm for Cu NPs; for CuO NPs, a broader absorption in the UV region (e.g., 250-400 nm) is typical. |
| X-Ray Diffraction (XRD) | X-rays are diffracted by the crystalline lattice of the material. | Crystalline structure, phase identification (Cu, Cu₂O, CuO), phase purity, and average crystallite size (via Scherrer equation). | Diffraction peaks corresponding to the known lattice planes of monoclinic CuO or cubic Cu/Cu₂O. |
| Transmission Electron Microscopy (TEM) | An electron beam is transmitted through an ultra-thin sample to form an image. | Direct visualization of nanoparticle size, shape (morphology), and size distribution. | Images revealing the actual particle morphology (e.g., spherical, rod-like) and allowing for direct measurement of particle diameters. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by molecular bonds. | Identification of functional groups on the nanoparticle surface (from capping agents) and confirmation of metal-oxygen bonds. | Peaks corresponding to the capping agent (e.g., C=O from PVP) and characteristic absorption bands for Cu-O bonds, typically in the 400-600 cm⁻¹ region. |
Part 4: Relevance and Applications
The nanoparticles synthesized from this compound have a wide array of applications relevant to researchers and drug development professionals:
-
Antimicrobial Agents: Both Cu and CuO nanoparticles exhibit broad-spectrum activity against bacteria and fungi, making them candidates for new antibiotics and antimicrobial coatings.
-
Cancer Therapy: CuO nanoparticles have demonstrated selective cytotoxicity towards cancer cells, opening avenues for their use as antitumor agents. Their large surface area also makes them suitable as nanocarriers for targeted drug delivery.
-
Catalysis: Their high surface-area-to-volume ratio makes them highly efficient catalysts for various organic reactions crucial in pharmaceutical synthesis.
-
Biosensing: The unique electronic properties of copper-based nanoparticles can be harnessed to develop sensitive and selective biosensors for clinical diagnostics.
Conclusion
The synthesis of nanoparticles from this compound is a versatile and accessible process that can be tailored to produce materials with specific properties. By understanding the fundamental principles of reduction, nucleation, and stabilization, and by carefully selecting a synthesis protocol—whether it be chemical reduction, green synthesis, or the sol-gel method—researchers can effectively produce high-quality copper and copper oxide nanoparticles. The detailed protocols and characterization guidelines provided here serve as a robust foundation for professionals in materials science and drug development to explore the vast potential of these remarkable nanomaterials.
References
Click to expand
- Mechanism of Producing Metallic Nanoparticles, with an Emphasis on Silver and Gold Nanoparticles, Using Bottom-Up Methods - MDPI.
- Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges - PMC - NIH.
- Impact of capping agents on nanoparticle surface chemistry and bioactivity - Consensus.
- Mechanism of Producing Metallic Nanoparticles, with an Emphasis on Silver and Gold Nanoparticles, Using Bottom-Up Methods - ResearchG
- Copper Oxide (CuO)
- “Green” Nanotechnologies: Synthesis of Metal Nanoparticles Using Plants - PMC - NIH.
- Full article: Green synthesis of copper/copper oxide nanoparticles and their applic
- Synthesis and Biomedical Applications of Copper Oxide Nanoparticles: An Expanding Horizon | ACS Biom
- Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis | Chemical Reviews - ACS Public
- Copper Nanoparticles Synthesized by Chemical Reduction with Medical Applic
- Synthesis of CuO Nano structure via Sol-Gel and Precipit
- Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PubMed Central.
- Capping Agents Enable Well-Dispersed and Colloidally Stable Metallic Magnesium Nanoparticles - ACS Public
- Role of capping agents in the application of nanoparticles in biomedicine and environmental remedi
- Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - NIH.
- Synthesis of CuO Nano structure via Sol-Gel and Precipit
- Copper Nanoparticles: Synthesis and Characterization, Physiology, Toxicity and Antimicrobial Applic
- Chemical Synthesis of Copper Nanoparticles - Oriental Journal of Chemistry.
- Plant extract-mediated green-synthesized CuO nanoparticles for environmental and microbial remedi
- Plant-Based Biosynthesis of Copper/Copper Oxide Nanoparticles: An Update on Their Applications in Biomedicine, Mechanisms, and Toxicity - NIH.
- Copper Nanoparticles Synthesized by Chemical Reduction with Medical Applic
- SYNTHESIS METHODS OF METALLIC NANOPARTICLES - AN OVERVIEW.
- A chemical reduction approach to the synthesis of copper nanoparticles - OICC Press.
- Synthesis of CuO Nano structure via Sol-Gel and Precipit
- SYNTHESIS OF COPPER OXIDE (CuO) FROM THERMAL DECOMPOSITION OF COPPER ACETATE MONOHYDRATE (Cu(CH3COO)2.H2O)
- Properties, Synthesis, and Characterization of Cu-Based Nanomaterials - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzzFjWfFhbJ1UoeknX1_ov-YWfEIUmdjOS_A5ta7El1U2Y0ih2LtaGBOhoY6x4KPFfJcVi0ndCWbuSueT9rCFO2440NVdYwXJgDc9YluheJINRTcJxREFrdLjyciIK6Vk0yAE8bJFoYtsejCDYsw==](
Application Note & Protocol: Leveraging Cupric Acetate Monohydrate for Robust Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides an exceptionally efficient method for forging 1,2,3-triazole linkages in a wide array of applications, from drug discovery to materials science. While the catalytically active species is copper(I), the use of air-stable, inexpensive, and readily available copper(II) salts as pre-catalysts offers significant practical advantages. This application note provides a comprehensive guide to the experimental setup for CuAAC reactions utilizing cupric acetate monohydrate, Cu(OAc)₂·H₂O. We delve into the mechanistic rationale behind the in situ reduction of the Cu(II) pre-catalyst, present detailed, field-tested protocols for reaction setup and purification, and offer a troubleshooting guide to address common experimental challenges.
The Catalytic System: From Inert Pre-catalyst to Active Catalyst
The remarkable rate acceleration in CuAAC reactions is exclusively achieved by the copper(I) oxidation state.[1][2] However, Cu(I) salts are prone to disproportionation and oxidation to the inactive Cu(II) state in many solvents, particularly under aerobic conditions.[3][4] A superior and more reliable strategy involves generating the active Cu(I) catalyst in situ from a stable Cu(II) precursor like this compound.[1][2][5]
This is achieved by introducing a mild reducing agent, most commonly sodium ascorbate, into the reaction mixture.[6][7][8] Upon addition, the ascorbate rapidly reduces the Cu(II) ions to the catalytically competent Cu(I) species, which can then enter the catalytic cycle.[9] This approach ensures that a sufficient concentration of the active catalyst is present at the start of the reaction.
The Role of Ligands: To further enhance reaction efficiency and protect sensitive substrates, particularly in biological applications, a chelating ligand is often employed. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serve two primary functions:
-
Stabilization: They form a complex with the Cu(I) ion, preventing its oxidation and maintaining its catalytic activity throughout the reaction.[3][10]
-
Acceleration: Ligands can accelerate the catalytic cycle, leading to faster reaction times and higher yields, especially at low reactant concentrations.[11][12]
Mechanistic Overview
The overall process begins with the reduction of the Cu(II) pre-catalyst. The resulting Cu(I) species then orchestrates the cycloaddition.
Caption: A typical experimental workflow for the CuAAC reaction.
Procedure for a 1 mL Total Volume Reaction:
-
Combine Reactants: To a clean reaction vial, add the alkyne (1.0 eq), the azide (1.0-1.2 eq), the reaction solvent, and the ligand solution. A typical molar ratio is 5 equivalents of ligand to 1 equivalent of copper. [13] * Example: 10 µL of 100 mM Alkyne, 11 µL of 100 mM Azide, 10 µL of 100 mM THPTA, and 859 µL of H₂O/t-BuOH.
-
Add Copper Pre-catalyst: Add the this compound solution. The catalyst loading can range from 0.1 to 5 mol%, with 1-2 mol% being common.
-
Example: 10 µL of 20 mM Cu(OAc)₂ solution (for 2 mol% loading relative to the alkyne).
-
-
Mix: Vortex the mixture briefly. If working with sensitive biomolecules, gently pipette to mix.
-
Initiate: Add the freshly prepared sodium ascorbate solution to initiate the reaction. [4]A 5- to 10-fold excess relative to copper is recommended to maintain a reducing environment. [1] * Example: 10 µL of 300 mM Sodium Ascorbate.
-
Incubate: Seal the vial and allow the reaction to proceed at room temperature with stirring. Reaction times can vary from 15 minutes to 24 hours depending on the substrates.
-
Monitor: Follow the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
Workup and Purification
The choice of workup procedure depends on the nature of the product and the scale of the reaction.
-
For Small Molecules (Organic Synthesis):
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). [14] 2. Wash the combined organic layers with a dilute aqueous solution of EDTA or ammonia to remove residual copper. [13][15] 3. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. [14]
-
-
For Bioconjugation (Proteins, Nucleic Acids):
-
Stop the reaction by adding an excess of a chelating agent like EDTA. [16] 2. Purify the conjugated biomolecule from small molecule reagents (excess azide/alkyne, catalyst, ligand) using techniques such as:
-
Ethanol or acetone precipitation (for DNA/RNA). [17] * Size-exclusion chromatography (SEC).
-
Dialysis or buffer exchange spin columns.
-
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Yield | 1. Inactive (oxidized) sodium ascorbate. | 1. Always prepare sodium ascorbate solution fresh before use. Do not use if it is brownish. [6][7] |
| 2. Insufficient catalyst or reducing agent. | 2. Increase the loading of copper and/or ascorbate. Ensure a reducing excess is present. | |
| 3. Sequestration of copper by substrate or buffer components (e.g., EDTA, phosphines). | 3. Use a non-coordinating buffer. Use of a stabilizing ligand like THPTA can mitigate sequestration. [13]Avoid TCEP as a reducing agent. [16] | |
| 4. Poor solubility of reactants. | 4. Add a co-solvent like DMSO or t-BuOH to improve solubility. | |
| Side Product Formation | 1. Alkyne homocoupling (Glaser coupling). | 1. Ensure the reaction is deoxygenated, especially if catalyst loading is high. Use a slight excess of sodium ascorbate. [1][5] |
| 2. Degradation of sensitive substrates. | 2. Use a copper-stabilizing ligand (THPTA/TBTA). [10]Lower the reaction temperature and catalyst concentration. Ensure the pH is within a tolerable range (4-12). [1] | |
| Reaction Stalls | 1. Catalyst deactivation (oxidation of Cu(I) to Cu(II)). | 1. Add another portion of fresh sodium ascorbate solution. If using sensitive substrates, consider running the reaction under an inert (N₂ or Ar) atmosphere. |
Safety Precautions
-
Copper Compounds: Copper salts are harmful if swallowed and can cause skin and serious eye irritation. [18][19]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organic Azides: Low molecular weight organic azides can be explosive and should be handled with extreme care, preferably in solution. Avoid heating or friction.
-
Solvents: Handle organic solvents in a well-ventilated fume hood.
-
Copper Acetylides: While the catalytic intermediates are transient, the reaction of acetylene gas with copper can form explosive copper acetylides. [20]This is not a significant risk in standard CuAAC protocols but underscores the need for good laboratory practice.
References
-
Jena Bioscience. (2024). Na-Ascorbate - click chemistry grade. Retrieved from [Link]
-
baseclick GmbH. Na-Ascorbate. Retrieved from [Link]
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Taft, B. R., & Fokin, V. V. (2024). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society.
- Presolski, S. I., et al. (2011). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis.
- Glen Research. (2010). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
- Komar, M., et al. (2017). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein Journal of Organic Chemistry, 13, 2426–2436.
- Soriano-Iradi, A., et al. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(5), 1875–1885.
- Carreño-Rangel, D., et al. (2021). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode.
-
Xu, B. (2021). [Orgo Lab 2] Click Chemistry. YouTube. Retrieved from [Link]
-
CLEAPSS Science. Student safety sheets 40 Copper and its compounds. Retrieved from [Link]
- Zhou, Y., & Fokin, V. V. (2006). Chelation-Assisted, Copper(II)-Acetate-Accelerated Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry.
- AIChE. (2006). (67c) The Safe Use of Copper-Containing Catalysts in Ethylene Plants. AIChE Proceedings.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
- Tolle, F., & Seitz, O. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
- KOCH Agronomic Services. (2021). SDS-Copper Zinc Catalyst.
-
Semantic Scholar. Experimental investigation on the mechanism of chelation-assisted, copper(II) acetate-accelerated azide-alkyne cycloaddition. Retrieved from [Link]
- Research Catalysts, Inc. (2013).
-
ResearchGate. Recent Advances in Cu-catalyzed Click Reaction and Its Applications. Retrieved from [Link]
- Li, Y., et al. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Molecules, 28(6), 2686.
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
- Alonso, F., et al. (2015). Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research, 48(10), 2767–2777.
- ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. The Journal of Physical Chemistry A.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 8. Na-Ascorbate [baseclick.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. glenresearch.com [glenresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. interchim.fr [interchim.fr]
- 18. science.cleapss.org.uk [science.cleapss.org.uk]
- 19. scribd.com [scribd.com]
- 20. (67c) The Safe Use of Copper -Containing Catalysts in Ethylene Plants | AIChE [proceedings.aiche.org]
Cupric Acetate Monohydrate: A Versatile Catalyst for Oxidative Coupling Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of a Classic Reagent
Cupric acetate monohydrate, Cu(OAc)₂·H₂O, is a remarkably versatile and cost-effective reagent that has found widespread application in modern organic synthesis.[1] Its utility as both a catalyst and an oxidant has made it an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds through oxidative coupling reactions.[1][2] This guide provides an in-depth exploration of the applications of this compound in several key oxidative coupling reactions, complete with mechanistic insights and detailed experimental protocols.
I. Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds with Ease
The Chan-Lam coupling reaction is a powerful method for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.[3][4] A key advantage of this copper-catalyzed reaction is its operational simplicity, often proceeding under mild conditions at room temperature and open to the air, which sets it apart from other cross-coupling methods like the palladium-catalyzed Buchwald-Hartwig amination.[3][5]
Mechanistic Overview
The precise mechanism of the Chan-Lam coupling is substrate-dependent, but a generally accepted catalytic cycle is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) pathway. When using cupric acetate, a Cu(II) species is the precatalyst. The key steps are:
-
Ligand Exchange/Coordination: The amine, alcohol, or thiol substrate coordinates to the copper(II) center.[6]
-
Transmetalation: The arylboronic acid transmetalates with the copper species, transferring the aryl group to the copper center.[5]
-
Reductive Elimination: The coupled product is formed through reductive elimination from a higher oxidation state copper intermediate, regenerating a lower oxidation state copper species that can re-enter the catalytic cycle after oxidation.[3]
Caption: Proposed Catalytic Cycle for Chan-Lam Coupling.
Protocol: General Procedure for Chan-Lam N-Arylation of Amines
This protocol provides a general method for the N-arylation of a variety of amines with arylboronic acids using this compound.[5]
Materials:
-
Arylboronic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound (Cu(OAc)₂·H₂O, 0.1 mmol, 10 mol%)
-
Base (e.g., triethylamine or pyridine, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), 5 mL)
-
4 Å Molecular Sieves (optional, ~200 mg)
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar, add the arylboronic acid, amine, this compound, and base.
-
If using a non-anhydrous solvent or if reagents are not strictly dry, add 4 Å molecular sieves.
-
Add the anhydrous solvent to the flask.
-
Stir the reaction mixture vigorously at room temperature and open to the air.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data:
| Arylboronic Acid | Amine | Solvent | Base | Time (h) | Yield (%) |
| Phenylboronic acid | Aniline | CH₂Cl₂ | Pyridine | 24 | 85 |
| 4-Methoxyphenylboronic acid | Benzylamine | Toluene | Et₃N | 48 | 78 |
| 2-Naphthylboronic acid | Morpholine | DMF | Pyridine | 24 | 92 |
II. Ullmann Condensation: A Classic Route to Aryl Ethers and Amines
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O and C-N bonds, typically involving the coupling of an aryl halide with an alcohol, phenol, or amine.[7][8] While traditional Ullmann reactions often required harsh conditions, modern protocols using cupric acetate as a precatalyst allow for milder and more efficient transformations.[7][9]
Mechanistic Insights
The mechanism of the Ullmann condensation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. Cupric acetate is reduced in situ to the active Cu(I) species.[7]
-
Formation of Active Catalyst: Cu(II)(OAc)₂ is reduced to a reactive Cu(I) species.
-
Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate.
-
Coordination and Deprotonation: The nucleophile (alcohol or amine) coordinates to the Cu(III) center, followed by deprotonation by a base.[7]
-
Reductive Elimination: The C-O or C-N bond is formed via reductive elimination, releasing the product and regenerating the Cu(I) catalyst.
Caption: Proposed Catalytic Cycle for Ullmann Condensation.
Protocol: Ullmann C-O Coupling for the Synthesis of Diaryl Ethers
This protocol describes a general procedure for the synthesis of diaryl ethers from aryl halides and phenols.[10]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Cupric acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., DMF or DMSO, 5 mL)
Procedure:
-
In a reaction tube, combine the aryl halide, phenol, cupric acetate, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at 110-130 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
III. Glaser-Eglinton and Hay Couplings: Synthesizing Symmetrical Diynes
The oxidative coupling of terminal alkynes to form symmetrical diynes is a fundamental transformation in organic synthesis. The Glaser, Eglinton, and Hay couplings are related reactions that achieve this transformation, with cupric acetate playing a key role in the Eglinton and often being involved in modified Hay protocols.[11][12][13]
The Eglinton Reaction
The Eglinton reaction utilizes a stoichiometric amount of a copper(II) salt, such as cupric acetate, in the presence of a base like pyridine.[11][14] This method offers an improvement over the original Glaser coupling by avoiding the need to bubble oxygen through the reaction mixture.[14]
Mechanism:
-
Deprotonation: The terminal alkyne is deprotonated by the base to form a copper acetylide.[15]
-
Oxidative Coupling: Two copper acetylide species couple through an oxidative process, forming the diyne and reducing Cu(II) to Cu(I).
Caption: Simplified Mechanism of the Eglinton Reaction.
Protocol: Eglinton Coupling of a Terminal Alkyne
This protocol is a general procedure for the homocoupling of terminal alkynes.[14]
Materials:
-
Terminal alkyne (1.0 mmol, 1.0 equiv)
-
This compound (Cu(OAc)₂·H₂O, 1.5 mmol, 1.5 equiv)
-
Pyridine (5 mL)
-
Methanol (5 mL)
Procedure:
-
Dissolve the terminal alkyne in a mixture of pyridine and methanol in a round-bottom flask.
-
Add the this compound to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, pour the reaction mixture into a separatory funnel containing dilute hydrochloric acid and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
IV. Oxidative Coupling of Phenols
The oxidative coupling of phenols is a key reaction for the synthesis of biphenols and polycyclic aromatic ethers, which are important structural motifs in many natural products and functional materials.[16][17][18] Copper catalysts, including cupric acetate, are often employed to facilitate these transformations.[19]
Mechanistic Considerations
The oxidative coupling of phenols can proceed through different pathways, leading to either C-C or C-O bond formation.[17] The regioselectivity (ortho-ortho, ortho-para, or para-para coupling) is a significant challenge.[20] The reaction is believed to involve the formation of a phenoxy radical intermediate through a single-electron transfer from the phenol to the Cu(II) center. These radicals then couple to form the final product.
Protocol: A Note on the Oxidative Coupling of 2,6-Disubstituted Phenols
While a general protocol for the selective oxidative coupling of simple phenols is challenging to define due to issues with regioselectivity, the coupling of 2,6-disubstituted phenols is more straightforward and often leads to the formation of the corresponding diphenoquinones or polyphenylene ethers.
General Conditions:
-
Catalyst: Cupric acetate or other copper(II) salts.
-
Ligand: Often a diamine ligand like TMEDA (tetramethylethylenediamine) is used.
-
Oxidant: Molecular oxygen (air).
-
Solvent: A non-coordinating solvent like dichloromethane or toluene.
-
Temperature: Room temperature to reflux.
V. Synthesis of Ynamides
Ynamides are versatile building blocks in organic synthesis.[21] Copper-catalyzed methods, often employing cupric acetate or other copper salts, have emerged as powerful tools for their preparation.[22][23][24] These methods typically involve the coupling of amides, carbamates, or sulfonamides with alkynyl halides or other alkyne sources.[21][25]
General Approach
A common strategy involves the deprotonation of the N-H bond of an amide or related compound, followed by a copper-catalyzed coupling with an electrophilic alkyne species.[21] The copper catalyst facilitates the C-N bond formation.
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[7]
-
This compound is harmful if swallowed and can cause skin and eye irritation.[26]
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Reactions should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a robust and economical catalyst that enables a wide range of important oxidative coupling reactions. Its ability to facilitate the formation of C-N, C-O, and C-C bonds under relatively mild conditions has solidified its place in the synthetic chemist's toolbox. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and apply these powerful transformations in their own work.
References
- 1. nbinno.com [nbinno.com]
- 2. Copper acetate monohydrate: a cheap but efficient oxidant for synthesizing multi-substituted indolizines from pyridinium ylides and electron deficient alkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. synarchive.com [synarchive.com]
- 12. chemistry-online.com [chemistry-online.com]
- 13. Glaser coupling - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Eglinton Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Efficient oxidative coupling of 2,6-disubstituted phenol catalyzed by a dicopper(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Copper-Mediated N-Alkynylation of Carbamates, Ureas, and Sulfonamides. A General Method for the Synthesis of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Copper(II)-catalyzed amidations of alkynyl bromides as a general synthesis of ynamides and Z-enamides. An intramolecular amidation for the synthesis of macrocyclic ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides. | Department of Chemistry [chem.ox.ac.uk]
- 26. This compound | C4H8CuO5 | CID 165397 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Copper Oxide Nanoparticles from Cupric Acetate Monohydrate: A Detailed Application Note for Drug Development Professionals
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of copper oxide nanoparticles (CuO-NPs) using cupric acetate monohydrate as a precursor. This document delves into the scientific principles underpinning the synthesis, offers step-by-step protocols, and explores the characterization and application of these nanoparticles in the realm of drug development.
Introduction: The Emerging Role of Copper Oxide Nanoparticles in Medicine
Copper oxide nanoparticles are gaining significant attention in the biomedical field due to their unique physicochemical properties.[1] These nanoparticles, typically ranging from 1-100 nm in size, exhibit potent antimicrobial, antioxidant, and anticancer activities.[1][2] Their high surface-area-to-volume ratio and distinct electronic properties make them promising candidates for various therapeutic and diagnostic applications, including drug delivery and bioimaging.[3][4] The use of this compound as a precursor offers a reliable and cost-effective route to produce high-purity CuO-NPs.[5] This guide will focus on two robust methods for this synthesis: thermal decomposition and a solution-based precipitation method.
Understanding the Synthesis: Causality Behind Experimental Choices
The successful synthesis of CuO-NPs with desired characteristics hinges on a thorough understanding of the chemical reactions and the influence of key experimental parameters.
Thermal Decomposition Method
This method involves the direct heating of this compound in a controlled environment. The process is governed by a two-step decomposition reaction.[6]
Step 1: Dehydration The initial heating stage, typically between 111 and 159 °C, involves the removal of the water of hydration from the this compound.[6]
Cu(CH₃COO)₂·H₂O(s) → Cu(CH₃COO)₂(s) + H₂O(g)
Step 2: Decomposition of Anhydrous Copper Acetate As the temperature is further increased, generally between 208 and 317 °C, the anhydrous copper acetate decomposes to form copper oxide.[6] The exact composition of the final product (CuO, Cu₂O, or a mixture) can be influenced by the temperature and the atmosphere (e.g., air or an inert gas like nitrogen).[6][7] In an air atmosphere, the primary product is monoclinic CuO.[8]
Cu(CH₃COO)₂(s) + O₂(g) → CuO(s) + CO₂(g) + H₂O(g)
The annealing temperature is a critical parameter; higher temperatures (e.g., 400-500 °C) generally lead to smaller, more uniform, and highly crystalline nanoparticles.[6][8]
Solution-Based Precipitation Method
This versatile method involves the precipitation of a copper-containing precursor from a solution, followed by conversion to copper oxide. When using this compound, a common precipitating agent is sodium hydroxide (NaOH).[9]
The Role of pH and NaOH: The addition of NaOH to an aqueous solution of cupric acetate increases the pH. This leads to the precipitation of copper(II) hydroxide, a light blue solid, as the concentration of hydroxide ions exceeds the solubility product of Cu(OH)₂.[10][11]
Cu(CH₃COO)₂(aq) + 2NaOH(aq) → Cu(OH)₂(s) + 2CH₃COONa(aq)
The pH of the reaction mixture is a crucial factor influencing the size and morphology of the resulting nanoparticles. Generally, an increase in pH leads to a decrease in particle size due to increased reaction rates.[12][13] Higher pH values (pH ≥ 12) favor the formation of pure monoclinic CuO.[14]
Conversion to Copper Oxide: The intermediate copper(II) hydroxide is then converted to copper oxide through heating (calcination). This dehydration step results in the formation of black CuO nanoparticles.[9]
Cu(OH)₂(s) → CuO(s) + H₂O(l)
The temperature and duration of the calcination step influence the crystallinity and size of the final CuO-NPs.
Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of CuO-NPs from this compound.
Protocol 1: Thermal Decomposition
This protocol describes a straightforward method for producing CuO-NPs by heating the precursor in a furnace.
Materials and Equipment:
-
This compound (Cu(CH₃COO)₂·H₂O)
-
Ceramic crucible
-
Muffle furnace
-
Mortar and pestle
Procedure:
-
Place a known quantity (e.g., 1 gram) of this compound powder into a ceramic crucible.
-
Place the crucible in a muffle furnace.
-
Heat the furnace to the desired temperature (e.g., 400 °C) at a controlled ramp rate (e.g., 10 °C/min).
-
Maintain the temperature for a set duration (e.g., 2 hours) to ensure complete decomposition.[7]
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting black powder is the synthesized CuO-NPs.
-
Gently grind the powder using a mortar and pestle to obtain a fine, homogenous nanoparticle powder.
-
Store the CuO-NPs in a desiccator to prevent moisture absorption.
Protocol 2: Solution-Based Precipitation
This protocol details the synthesis of CuO-NPs via the precipitation of copper hydroxide followed by calcination.
Materials and Equipment:
-
This compound (Cu(CH₃COO)₂·H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Beakers and magnetic stirrer
-
pH meter
-
Centrifuge
-
Oven or furnace
Procedure:
-
Prepare a 0.1 M solution of this compound by dissolving the appropriate amount in deionized water with constant stirring.
-
Separately, prepare a 0.2 M solution of sodium hydroxide in deionized water.
-
Slowly add the NaOH solution dropwise to the cupric acetate solution while stirring vigorously. A light blue precipitate of copper(II) hydroxide will form.[11]
-
Continue adding NaOH until the pH of the solution reaches a desired level, for example, pH 12, to facilitate the formation of pure CuO.[14]
-
Continuously stir the mixture for a specified time (e.g., 1-2 hours) at room temperature to ensure a complete reaction.
-
Separate the precipitate by centrifugation (e.g., 4000 rpm for 15 minutes).
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts. Centrifuge after each wash.
-
Dry the washed precipitate in an oven at a moderate temperature (e.g., 80 °C) overnight.
-
Calcine the dried powder in a furnace at a specific temperature (e.g., 500 °C) for a set duration (e.g., 2 hours) to convert the copper hydroxide to copper oxide.[15]
-
After cooling, the resulting black powder is the synthesized CuO-NPs.
Data Presentation: Synthesis Parameters and Nanoparticle Characteristics
The following table summarizes typical experimental parameters and the resulting characteristics of the synthesized CuO-NPs.
| Synthesis Method | Precursor Concentration | pH | Temperature (°C) | Time (hours) | Average Particle Size (nm) | Morphology |
| Thermal Decomposition | N/A (Solid State) | N/A | 400 | 2 | ~20-50 | Spherical |
| Thermal Decomposition | N/A (Solid State) | N/A | 500 | 2 | ~10-30 | Spherical |
| Precipitation | 0.1 M Cu(CH₃COO)₂ | 12 | 500 (Calcination) | 2 | ~30-40 | Spherical |
| Precipitation | 0.02 M Cu(CH₃COO)₂ | 6-7 | 100 (in solution) | - | ~5-6 | Rectangular |
Visualization of Experimental Workflows
To further clarify the synthesis processes, the following diagrams illustrate the key steps in each protocol.
Caption: Workflow for Thermal Decomposition Synthesis of CuO-NPs.
Caption: Workflow for Solution-Based Precipitation Synthesis of CuO-NPs.
Characterization of Synthesized CuO-NPs: A Self-Validating System
To ensure the successful synthesis of CuO-NPs with the desired properties, a suite of characterization techniques should be employed.
-
X-ray Diffraction (XRD): This is a fundamental technique to confirm the crystalline structure and phase purity of the synthesized nanoparticles. The diffraction pattern of pure CuO should correspond to a monoclinic structure.[8]
-
Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology, shape, and size distribution of the nanoparticles.
-
Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM, allowing for the precise determination of nanoparticle size, shape, and internal structure.
-
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX confirms the elemental composition of the sample, verifying the presence of copper and oxygen and the absence of impurities.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the chemical bonds present in the sample. The presence of a characteristic Cu-O stretching vibration band, typically below 1000 cm⁻¹, confirms the formation of copper oxide.[8]
Applications in Drug Development
CuO-NPs have shown significant promise in the field of drug development, particularly in oncology.[4]
Anticancer Activity
The primary mechanism of the anticancer action of CuO-NPs is the induction of oxidative stress.[16] These nanoparticles can trigger the generation of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and apoptosis (programmed cell death).[16][17] Studies have shown that CuO-NPs can selectively kill cancer cells while having a lesser impact on normal cells.[17] The apoptotic pathway induced by CuO-NPs often involves the upregulation of the tumor suppressor gene p53 and an increase in the Bax/Bcl-2 ratio, indicating the involvement of the mitochondrial pathway.[17]
Drug Delivery Systems
The high surface area of CuO-NPs makes them suitable as carriers for various anticancer drugs.[2] By functionalizing the surface of the nanoparticles, drugs can be loaded and targeted to specific tumor sites, potentially increasing therapeutic efficacy and reducing systemic side effects. The inherent anticancer properties of CuO-NPs can also act synergistically with the loaded drug.
The following diagram illustrates the proposed mechanism of CuO-NP-induced apoptosis in cancer cells.
Caption: Proposed Mechanism of CuO-NP-Induced Cancer Cell Apoptosis.
Conclusion
The synthesis of copper oxide nanoparticles from this compound via thermal decomposition or solution-based precipitation offers a robust and reproducible means of producing materials with significant potential in drug development. By carefully controlling the synthesis parameters, researchers can tailor the size, morphology, and crystallinity of the nanoparticles to optimize their therapeutic efficacy. The ability of CuO-NPs to induce oxidative stress and apoptosis in cancer cells positions them as a promising platform for the development of novel anticancer therapies and drug delivery systems.
References
-
Muthu, B., et al. (2021). Anticancer Mechanism of Biosynthesized Copper Oxide Nanoparticles (CPNPS). ResearchGate. Available at: [Link]
-
Ameh, T., & Sayes, C. M. (2024). Copper nanoparticles as therapeutic anti-cancer agents. Discov Nano. Available at: [Link]
-
Hassan, S. T. S., et al. (2016). CuO nanoparticles induce cytotoxicity and apoptosis in human K562 cancer cell line via mitochondrial pathway, through reactive oxygen species and P53. PubMed Central. Available at: [Link]
-
Javed, R., et al. (2020). The potential of copper oxide nanoparticles in nanomedicine: A comprehensive review. NIH. Available at: [Link]
-
ScienceDaily. (2020). Copper-based nanomaterials can kill cancer cells in mice. Available at: [Link]
-
ResearchGate. Probable anti-cancer mechanism of Cu/CuONPs. Available at: [Link]
-
Sibokoza, S., et al. (2021). Thermal Decomposition of Copper Acetate at Various Temperature and Time to form Copper Oxide/Copper Nanoparticles. Asian Journal of Chemistry. Available at: [Link]
-
Rajesh, K., et al. (2016). Synthesis of copper nanoparticles and role of pH on particle size control. ResearchGate. Available at: [Link]
-
Sibokoza, S., et al. (2022). Thermal Decomposition of Copper Acetate at Various Temperature and Time to form Copper Oxide/Copper Nanoparticles. ResearchGate. Available at: [Link]
-
Queiroz, C. A. (2017). Reaction of Copper Acetate with NaOH?. ResearchGate. Available at: [Link]
-
Gawande, M. B., et al. (2016). Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis. ACS Publications. Available at: [Link]
-
Shah, M., et al. (2024). Biomedical applications of copper nanoparticles: an up-to-date overview. ResearchGate. Available at: [Link]
-
Dubey, M. (2016). Asian Journal of Chemistry. Available at: [Link]
-
Das, D., et al. (2020). Green synthesis of copper/copper oxide nanoparticles and their applications: a review. Taylor & Francis Online. Available at: [Link]
-
Benhammada, F., et al. (2020). The effect of pH on the synthesis of stable Cu2O/CuO nanoparticles by sol–gel method in a glycolic medium. ResearchGate. Available at: [Link]
-
Sibokoza, S., et al. (2022). Thermal Decomposition of Copper Acetate at Various Temperature and Time to form Copper Oxide/Copper Nanoparticles. ResearchGate. Available at: [Link]
-
Dahonog, L. A., et al. (2019). pH-dependent synthesis of copper oxide phases by polyol method. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Study on thermal decomposition of copper(II) acetate monohydrate in air. Available at: [Link]
-
Naktürk, J., & Özer, A. K. (2019). SYNTHESIS OF COPPER OXIDE (CuO) FROM THERMAL DECOMPOSITION OF COPPER ACETATE MONOHYDRATE (Cu(CH3COO)2.H2O). DergiPark. Available at: [Link]
-
Woźniak-Budych, M. J., et al. (2023). Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges. PubMed Central. Available at: [Link]
-
Singh, J., et al. (2018). Effect of pH on the Synthesis of CuO Nanosheets by Quick Precipitation Method. ResearchGate. Available at: [Link]
-
Spielman-Sun, E., et al. (2019). Influence of CuO Nanoparticle Aspect Ratio and Surface Charge on Disease Suppression in Tomato (Solanum lycopersicum). PubMed Central. Available at: [Link]
-
Jayaprakash, N., et al. (2017). One-step synthesis of CuO nanoparticles and their effects on H9c2 cardiomyoblasts cells. ScienceDirect. Available at: [Link]
-
Javed, R., et al. (2022). Synthesis, biomedical applications, and toxicity of CuO nanoparticles. PubMed Central. Available at: [Link]
-
Sajjad, M., et al. (2022). Green Synthesis, Characterization of Copper and Copper Oxide Based Nanoparticles Using Plant Extracts and Their Biological Activ. Journal of Xi'an Shiyou University. Available at: [Link]
-
Quora. (2021). When Cu2+ reacts with NaOH, what precipitate is formed? What is the correct chemical formula and name for the precipitate?. Available at: [Link]
-
R Discovery. (2014). Effect of Mixing Methods on the Precipitation of Basic Copper Acetate. Available at: [Link]
-
Lastovina, T. A., et al. (2016). Copper-based nanoparticles prepared from copper(II) acetate bipyridine complex. CORE. Available at: [Link]
-
MDPI. (2023). Green Synthesis, Optimization, and Characterization of CuO Nanoparticles Using Tithonia diversifolia Leaf Extract. Available at: [Link]
-
Chemistry LibreTexts. (2023). Characteristic Reactions of Copper Ions (Cu²⁺). Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The potential of copper oxide nanoparticles in nanomedicine: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xisdxjxsu.asia [xisdxjxsu.asia]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, biomedical applications, and toxicity of CuO nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper nanoparticles as therapeutic anti-cancer agents [wisdomlib.org]
- 17. CuO nanoparticles induce cytotoxicity and apoptosis in human K562 cancer cell line via mitochondrial pathway, through reactive oxygen species and P53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Cupric Acetate Monohydrate in High-Purity DNA Extraction from Recalcitrant Samples
Introduction: Overcoming the Challenge of Recalcitrant Samples in DNA Extraction
The isolation of high-quality, high-molecular-weight DNA is a foundational prerequisite for a multitude of molecular biology applications, from next-generation sequencing (NGS) to routine PCR-based diagnostics. While numerous protocols exist for DNA extraction, many biological samples, particularly from plant species, present significant challenges due to the presence of secondary metabolites. Among the most problematic of these are polyphenolic compounds and polysaccharides.
Polyphenols, upon cellular lysis, can become oxidized by cellular enzymes, leading to the formation of quinones. These quinones can covalently bind to DNA, rendering it resistant to enzymatic manipulation by polymerases and restriction enzymes. Furthermore, these oxidized polyphenols often co-precipitate with DNA, resulting in a discolored and impure sample that is unsuitable for downstream applications. Polysaccharides, on the other hand, can create a viscous lysate that physically traps nucleic acids and can also inhibit enzymatic reactions.
Standard DNA extraction methods, such as those based on cetyltrimethylammonium bromide (CTAB), often incorporate reagents like polyvinylpyrrolidone (PVP) and β-mercaptoethanol to counteract the effects of polyphenols.[1][2] However, for particularly recalcitrant samples with exceptionally high phenolic content, these measures may be insufficient. This has led to the exploration of additional additives to the extraction buffer, one of which is cupric acetate monohydrate (Cu(CH₃COO)₂·H₂O).
This document provides a comprehensive guide to the role and application of this compound in DNA extraction protocols, with a focus on its mechanism of action, a detailed protocol for its use, and a discussion of the critical considerations for achieving optimal results.
The Mechanism of Action: How this compound Facilitates the Removal of Polyphenols
The utility of this compound in DNA extraction from polyphenol-rich samples lies in the ability of the cupric ion (Cu²⁺) to interact with and facilitate the removal of these inhibitory compounds. The proposed mechanism is twofold:
-
Chelation and Precipitation of Polyphenols: Polyphenolic compounds, particularly those with ortho-dihydroxyl groups, are effective chelators of metal ions, including Cu²⁺.[3] The addition of cupric acetate to the lysis buffer promotes the formation of copper-polyphenol complexes. These complexes are less soluble than the free polyphenols and can be more effectively removed during the subsequent chloroform or phenol-chloroform extraction steps, preventing their co-precipitation with the DNA.
-
Inhibition of Polyphenol Oxidase Activity: The enzymatic oxidation of polyphenols is a key step in their conversion to DNA-damaging quinones. Copper is a cofactor for many polyphenol oxidases. While this might seem counterintuitive, the addition of an excess of exogenous copper ions can disrupt the delicate balance of the enzymatic reaction, and in concert with other denaturing conditions of the lysis buffer, can lead to the inactivation of these enzymes.
It is crucial to note that the use of a transition metal like copper in DNA extraction is not without risks. Free copper ions can participate in Fenton-like reactions, generating reactive oxygen species (ROS) that can cause oxidative damage to the DNA.[4][5] Therefore, the successful application of this compound in DNA extraction is contingent on a carefully balanced protocol that leverages its benefits while mitigating its potential for DNA damage. This is typically achieved through the concurrent use of strong reducing agents and the subsequent removal of copper ions from the purified DNA.
Visualizing the Workflow: DNA Extraction with this compound
The following diagram illustrates the key stages of a modified CTAB DNA extraction protocol incorporating this compound for the removal of polyphenolic contaminants.
Caption: Workflow for DNA extraction using a modified CTAB protocol with cupric acetate.
Detailed Protocol: Modified CTAB Method with this compound
This protocol is designed for the extraction of high-quality genomic DNA from 100-200 mg of fresh or lyophilized plant tissue rich in polyphenols and polysaccharides.
4.1. Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| Modified CTAB Extraction Buffer | 2% (w/v) CTAB, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA (pH 8.0), 1.4 M NaCl, 1% (w/v) PVP (Polyvinylpyrrolidone) | Room Temperature |
| This compound Solution | 100 mM in sterile deionized water | Room Temperature |
| β-Mercaptoethanol | - | 4°C |
| Chloroform:Isoamyl Alcohol | 24:1 (v/v) | Room Temperature (in fume hood) |
| Isopropanol (100%) | - | -20°C |
| Wash Buffer | 70% (v/v) Ethanol | Room Temperature |
| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0) | Room Temperature |
4.2. Step-by-Step Procedure
-
Prepare Modified CTAB Extraction Buffer: For every 10 ml of Modified CTAB Extraction Buffer, add 20 µl of β-mercaptoethanol immediately before use. This reducing agent is crucial for inhibiting the oxidation of polyphenols.[6][7]
-
Sample Preparation: Grind 100-200 mg of plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Lysis: Transfer the powdered tissue to a 2 ml microcentrifuge tube. Add 1 ml of the pre-warmed (65°C) Modified CTAB Extraction Buffer containing β-mercaptoethanol. Add this compound solution to a final concentration of 10 mM. Vortex thoroughly to create a homogenous lysate.
-
Incubation: Incubate the lysate at 65°C for 60 minutes in a water bath or heat block. Invert the tubes every 15-20 minutes to ensure thorough mixing.
-
Organic Extraction: After incubation, allow the tubes to cool to room temperature. Add an equal volume (1 ml) of chloroform:isoamyl alcohol (24:1). Mix by inverting the tubes for 5-10 minutes to form an emulsion.
-
Phase Separation: Centrifuge the tubes at 12,000 x g for 15 minutes at room temperature. This will separate the mixture into an upper aqueous phase (containing the DNA), a whitish interface, and a lower organic phase.
-
Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new 1.5 ml microcentrifuge tube, avoiding the interface and the organic layer.
-
DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion until a white, filamentous DNA precipitate is visible.
-
Pelleting the DNA: Incubate at -20°C for at least 30 minutes to facilitate precipitation. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Washing: Carefully decant the supernatant. Wash the DNA pellet with 1 ml of 70% ethanol to remove residual salts and other contaminants. Centrifuge at 12,000 x g for 5 minutes at 4°C. Repeat this wash step once.
-
Drying: Decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as this will make it difficult to resuspend.
-
Resuspension: Resuspend the DNA pellet in 50-100 µl of TE buffer. The inclusion of EDTA in the TE buffer is critical to chelate any remaining divalent cations, including Cu²⁺, thereby protecting the DNA from degradation.[8] Incubate at 65°C for 10 minutes to aid in resuspension.
Critical Considerations and Troubleshooting
| Parameter | Recommendation and Rationale |
| Concentration of Cupric Acetate | The optimal concentration may vary depending on the sample type and can range from 5 mM to 20 mM. A pilot experiment is recommended to determine the ideal concentration for your specific application. |
| β-Mercaptoethanol | This reagent is essential for its antioxidant properties and should always be used in conjunction with cupric acetate to prevent oxidative damage to the DNA.[1] |
| EDTA in Resuspension Buffer | The use of a chelating agent like EDTA in the final resuspension buffer is crucial to inactivate any residual copper ions that could interfere with downstream enzymatic reactions or cause DNA degradation over time.[8] |
| Purity of the Final DNA Sample | Assess the purity of the extracted DNA using spectrophotometry. A 260/280 ratio of ~1.8 and a 260/230 ratio of 2.0-2.2 are indicative of high-purity DNA, free from protein and polyphenol/polysaccharide contamination, respectively. |
Conclusion
The incorporation of this compound into DNA extraction protocols represents a valuable modification for researchers working with recalcitrant plant samples rich in polyphenolic compounds. By facilitating the removal of these potent inhibitors, this method can significantly improve the quality and purity of the extracted DNA, thereby enhancing the reliability and success of downstream molecular analyses. However, it is imperative that the protocol is carefully optimized and that appropriate measures are taken to mitigate the potential for copper-induced DNA damage. With careful consideration of the principles outlined in these notes, researchers can effectively leverage the benefits of this compound to overcome the challenges of DNA extraction from even the most difficult of samples.
References
- Aboul-Maaty, N. A., & Oraby, H. A. (2019). A review of the modifications of the CTAB DNA extraction protocol for plants.
- Bukhari, S. B., Memon, S., & Bhanger, M. I. (2009). Synthesis, characterization and antioxidant activity of a copper-quercetin complex. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1901-1906.
- Chan, H. W., Liu, T., Verdile, G., Bishop, G., Haasl, R. J., Smith, M. A., ... & Atwood, C. S. (2008). Copper induces apoptosis of neuroblastoma cells via post-translational regulation of the expression of Bcl-2-family proteins and the tx mouse is a better model of hepatic than brain Cu toxicicity. International journal of clinical and experimental medicine, 1(1), 76.
- Healey, A., Furtado, A., Cooper, T., & Henry, R. J. (2014). Protocol: a simple method for extracting next-generation sequencing quality genomic DNA from recalcitrant plant species. Plant methods, 10(1), 1-8.
- Kuffel, K., Bori, K., & Benschop, A. (2017). Understanding metal inhibition: The effect of copper (Cu2+) on DNA containing samples. Forensic chemistry, 4, 89-95.
- Li, Y., & Trush, M. A. (1998). Cupric nitrilotriacetate induces oxidative DNA damage and apoptosis in human leukemia HL-60 cells. Carcinogenesis, 19(9), 1637-1644.
- Lopes, G. K. B., Schulman, H. M., & Hermes-Lima, M. (1999). Polyphenol tannic acid inhibits hydroxyl radical formation from Fenton reaction by complexing ferrous ions. Biochimica et Biophysica Acta (BBA)-General Subjects, 1472(1-2), 142-152.
- Mace, E. S., Buhariwalla, H. K., & Crouch, J. H. (2003). A high-throughput DNA extraction protocol for tropical molecular breeding programs. Plant Molecular Biology Reporter, 21(4), 459-459.
- Michiels, A., Van den Ende, W., Tucker, M., Van Riet, L., & Van Laere, A. (2003). Extraction of high-quality genomic DNA from latex-containing plants. Analytical biochemistry, 315(1), 85-89.
- Reid, K. E., Olsson, N., Schlosser, J., Peng, F., & Lund, S. T. (2006). An optimized grapevine RNA isolation procedure and statistical validation of reference genes for real-time RT-PCR. BMC plant biology, 6(1), 1-13.
- Roriz, M. S. L., & Moya, H. D. (2018). DNA damage in a solution containing copper (II) ions and ascorbic acid: Effect of the presence of sulfite. Brazilian Journal of Pharmaceutical Sciences, 54.
- Saha, D., & Jackson, M. (2010). A rapid and efficient method for the extraction of high quality DNA from the recalcitrant plant species, tea (Camellia sinensis). Journal of Non-Timber Forest Products, 17(4), 395-400.
- Sharma, A. D., Gill, P. K., & Singh, P. (2003). A simple and efficient method for the extraction of genomic DNA from different tissues of grapevine (Vitis vinifera L.). Journal of plant biochemistry and biotechnology, 12(2), 153-155.
- Shi, H., & Liu, K. J. (2000). Prevention of oxidative DNA degradation by copper-binding peptides. Archives of biochemistry and biophysics, 373(2), 352-358.
- Soltis, D. E., Soltis, P. S., & Smouse, P. E. (1991). CTAB DNA extraction protocol.
- Winnepenninckx, B., Backeljau, T., & De Wachter, R. (1993). Extraction of high molecular weight DNA from molluscs. Trends in genetics, 9(12), 407.
- Zhang, J., & Stewart, J. (2000). A simplified and efficient method for isolating genomic DNA from woody plants. Plant Molecular Biology Reporter, 18(4), 369-369.
Sources
- 1. researchgate.net [researchgate.net]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. researchgate.net [researchgate.net]
- 4. iaea.org [iaea.org]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. quora.com [quora.com]
- 7. Exploring the Advantages of Beta Mercaptoethanol for Reliable Plant DNA Extraction [greenskybio.com]
- 8. mdpi.com [mdpi.com]
Application of cupric acetate monohydrate in fungicide formulation
An In-Depth Guide to the Application of Cupric Acetate Monohydrate in Fungicide Formulation
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and formulation development professionals on the utilization of this compound as an active ingredient in fungicide formulations. It moves beyond simple procedural lists to offer a deeper understanding of the chemical principles and strategic considerations that underpin the development of effective and stable copper-based fungicides.
Introduction: The Rationale for this compound in Crop Protection
Copper compounds have been a cornerstone of fungal disease management in agriculture for over a century, with their discovery tracing back to the Bordeaux mixture used in French vineyards.[1] The fungicidal and bactericidal efficacy of these compounds stems from the release of the copper ion (Cu²⁺), a potent, non-selective biocide.[2][3] this compound, Cu(CH₃COO)₂·H₂O, offers a unique profile within the family of copper fungicides. Its relatively high water solubility distinguishes it from "fixed" coppers like copper hydroxide or copper oxychloride, presenting both advantages and formulation challenges.[1][4]
The primary mode of action for copper-based fungicides is multi-site contact inhibition.[3][5] When Cu²⁺ ions are released on the plant surface, they come into contact with fungal spores. The ions penetrate the spores and disrupt cellular function by binding to vital proteins and enzymes containing sulfhydryl, hydroxyl, phosphate, and imidazole groups, leading to denaturation and inactivation.[3] This multi-target mechanism is crucial as it significantly reduces the likelihood of pathogens developing resistance, a common issue with single-site fungicides.[6] However, this same potent, non-selective activity means that an excess of free Cu²⁺ ions can be phytotoxic to the host plant.[3] Therefore, the central challenge and goal of formulating with this compound is to create a system that ensures a controlled, sustained release of copper ions—enough to be fungicidal but not so much as to be phytotoxic.
Physicochemical Properties of this compound
A thorough understanding of the active ingredient's properties is fundamental to any formulation strategy.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₆CuO₄·H₂O (Monohydrate) | [7] |
| CAS Number | 6046-93-1 (Monohydrate) | |
| Molecular Weight | 199.65 g/mol (Monohydrate) | [8] |
| Appearance | Blue-green crystalline solid or powder | [9][10][11] |
| Density | 1.88 g/cm³ | [9][10] |
| Melting Point | 115 °C (decomposes) | [9][10] |
| Decomposition Temp. | 240 °C | [9][10][11] |
| Solubility in Water | 7.2 g/100 mL (cold water); 20 g/100 mL (hot water) | [8][12] |
| Solubility (Other) | Soluble in ethanol; slightly soluble in ether and glycerol. | [9][11][13] |
| pH (20 g/L solution) | 5.2 - 5.5 | [10] |
Core Concept: The Fungicidal Action of Copper Ions
The efficacy of a cupric acetate formulation is entirely dependent on the bioavailability of Cu²⁺ ions on the plant surface. The following diagram illustrates the multi-site inhibitory mechanism.
Caption: Workflow for fungicide formulation testing.
II. In Vitro Efficacy: Poison Plate Assay
This assay determines the concentration of the formulation that inhibits fungal growth by 50% (EC₅₀).
-
Pathogen: Select a relevant fungal pathogen (e.g., Botrytis cinerea or Fusarium oxysporum). [14]2. Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 45-50°C.
-
Dosing: Serially dilute the test formulation to achieve a range of MCE concentrations (e.g., 1, 5, 10, 50, 100 ppm Cu). Add the appropriate volume of each dilution to the molten PDA to achieve the final target concentrations. Pour the amended media into petri dishes. Include a control plate with no fungicide.
-
Inoculation: Place a 5 mm mycelial plug from an actively growing culture of the pathogen in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) for 3-7 days.
-
Assessment: Measure the radial growth of the fungal colony in two perpendicular directions. Calculate the percentage of growth inhibition relative to the control.
-
Analysis: Plot the percentage inhibition against the log of the concentration and determine the EC₅₀ value using probit analysis.
III. In Vivo Greenhouse Trial: Protective Activity
This assay evaluates the formulation's ability to protect a host plant from infection.
-
Plant Material: Use healthy, susceptible host plants (e.g., tomato or grape seedlings).
-
Application: Prepare several dilutions of the formulation based on the EC₅₀ value (e.g., 0.5x, 1x, 2x the target field rate). Spray the plants to the point of runoff, ensuring complete coverage. [3]Include a negative control (water spray) and a positive control (a commercial standard copper fungicide).
-
Drying: Allow the spray to dry completely on the leaf surfaces (typically 2-4 hours).
-
Inoculation: Prepare a spore suspension of the target pathogen (e.g., Plasmopara viticola for grapes). Spray the plants with the spore suspension.
-
Incubation: Place the plants in a high-humidity chamber for 24-48 hours to facilitate infection, then move them to standard greenhouse conditions.
-
Disease Assessment: After an appropriate incubation period (e.g., 7-14 days), assess the disease severity on the leaves using a standardized rating scale (e.g., % leaf area infected).
-
Phytotoxicity Assessment: Concurrently, examine the plants for any signs of phytotoxicity, such as leaf burn, chlorosis, or stunting, using a 0-5 rating scale.
Synergistic Combinations and Regulatory Considerations
To enhance efficacy and reduce the total amount of copper applied, cupric acetate can be formulated with other active ingredients. Studies have shown synergistic or additive effects when copper is combined with fungicides like mancozeb or tebuconazole, or even with natural products like plant extracts. [2][14][15]Such combinations can broaden the spectrum of activity and help manage resistance.
Professionals in this field must be aware of the evolving regulatory landscape. Due to its persistence in soil and toxicity to aquatic organisms, the use of copper in agriculture is under scrutiny, particularly in Europe, with regulations limiting the total amount that can be applied per hectare over several years. [16][17]As of 2025, copper compounds are classified as candidates for substitution, meaning their use may be restricted if safer, effective alternatives become available. [16]Therefore, developing highly efficient formulations that minimize the required copper load is not only a scientific goal but a regulatory imperative.
References
-
Australian Institute of Horticulture. (2022, March 2). Copper Based Fungicides. [Link]
-
The Good Scents Company. (n.d.). copper(II) acetate monohydrate, 6046-93-1. [Link]
-
ANSES. (2025, July). Copper as a fungicide in agriculture: health, environmental and socio-economic challenges. [Link]
-
Milinovic, J., & Djurovic, R. (2007). Determination of Copper-Based Fungicides by Flame Atomic Absorption Spectrometry Using Digestion Procedure with Sulfuric and Nitric Acid. Pesticidi i fitomedicina, 22(4), 317-321. [Link]
-
Pscheidt, J. W. (n.d.). Copper-based Bactericides and Fungicides. Pacific Northwest Pest Management Handbooks. [Link]
- Google Patents. (n.d.). Novel formulation of copper-based fungicides and bactericide.
-
Michigan State University Extension. (2011, April 12). Copper formulations for fruit crops. [Link]
-
Dagostin, S., et al. (2022). Use of Copper-Based Fungicides in Organic Agriculture in Twelve European Countries. Agronomy, 12(3), 675. [Link]
-
Semantic Scholar. (n.d.). Determination of Copper-Based Fungicides by Flame Atomic Absorption Spectrometry Using Digestion Procedure with Sulfuric and Nitric Acid. [Link]
-
California Department of Pesticide Regulation. (n.d.). Copper. [Link]
-
ResearchGate. (2007). (PDF) Determination of Copper-Based Fungicides by Flame Atomic Absorption Spectrometry Using Digestion Procedure with Sulfuric and Nitric Acid. [Link]
-
Health Canada. (2010, June 24). Copper Pesticides. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance for the Reregistration of Pesticide Products Containing Group II Copper Compounds as the Active Ingredient. [Link]
-
University of Hertfordshire. (n.d.). Copper II acetate. AERU. [Link]
-
National Center for Biotechnology Information. (n.d.). Cupric acetate. PubChem. [Link]
-
Muby Chemicals. (n.d.). Cupric Acetate or Copper II Acetate Monohydrate Manufacturers, SDS. [Link]
-
Sciencemadness Wiki. (2021, December 30). Copper(II) acetate. [Link]
-
Wikipedia. (n.d.). Copper(II) acetate. [Link]
-
International Organisation of Vine and Wine. (n.d.). Copper- Determination by AAS. [Link]
-
Wikipedia. (n.d.). Copper pesticide. [Link]
-
Vecino, X., et al. (2021). Fungicide Effect of a Novelty Antimicrobial Biosurfactant Extract Alone or Combined with Copper Oxychloride on Botrytis cinerea Cells. Molecules, 26(11), 3192. [Link]
-
López-García, B., et al. (2024). Potential Antifungal Effect of Copper Oxide Nanoparticles Combined with Fungicides against Botrytis cinerea and Fusarium oxysporum. International Journal of Molecular Sciences, 25(5), 2686. [Link]
-
Besrukow, P., et al. (2023). Additive and synergistic antifungal effects of copper and phenolic extracts from grape cane and apples. Pest Management Science, 79(11), 4685-4696. [Link]
-
Michaud, J. P. (2003). Sub-lethal effects of a copper sulfate fungicide on development and reproduction in three coccinellid species. Journal of Insect Science, 3, 11. [Link]
Sources
- 1. TW202226948A - Novel formulation of copper-based fungicides and bactericide - Google Patents [patents.google.com]
- 2. Copper-based Bactericides and Fungicides | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 3. Copper pesticide - Wikipedia [en.wikipedia.org]
- 4. Copper formulations for fruit crops - Fruit & Nuts [canr.msu.edu]
- 5. Copper II acetate [sitem.herts.ac.uk]
- 6. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]
- 7. chemimpex.com [chemimpex.com]
- 8. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 9. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 12. Cupric acetate | C4H6CuO4 | CID 8895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. copper(II) acetate monohydrate, 6046-93-1 [thegoodscentscompany.com]
- 14. Potential Antifungal Effect of Copper Oxide Nanoparticles Combined with Fungicides against Botrytis cinerea and Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Copper as a fungicide in agriculture: health, environmental and socio-economic challenges | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 17. orgprints.org [orgprints.org]
Troubleshooting & Optimization
Technical Support Center: Cupric Acetate Monohydrate Solutions
Welcome to the technical support center for cupric acetate monohydrate solutions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and handling of these solutions. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries about this compound solutions, providing concise and scientifically grounded answers.
Q1: What are the initial signs of instability or degradation in my cupric acetate solution?
A1: The primary indicator of instability in an aqueous cupric acetate solution is the formation of a precipitate. This precipitate is typically an insoluble basic copper acetate.[1] The solution's color may also shift from a clear blue-green to a more turbid or cloudy appearance. Another subtle sign can be a slight decrease in the solution's pH over time due to the release of acetic acid, although the more common issue is a pH increase leading to precipitation.
Q2: What is the chemical reason for the precipitate formation?
A2: The precipitate, basic copper acetate, forms due to the hydrolysis of the copper(II) ion in solutions that are not sufficiently acidic.[1][2] In water, an equilibrium exists where copper(II) ions can react with hydroxide ions (OH⁻). As the pH of the solution increases (becomes less acidic), the concentration of hydroxide ions rises, leading to the formation of these less soluble basic salts.[1][2] Heating the solution can accelerate this process by driving off acetic acid, which in turn raises the pH.[1]
Q3: What is the recommended pH range for maintaining a stable cupric acetate solution?
A3: To prevent the precipitation of basic copper salts, it is crucial to maintain an acidic environment. A pH of 3.6 or lower is recommended for preparing and storing pure, stable cupric acetate solutions.[1][3] This acidic condition suppresses the hydrolysis of copper(II) ions, keeping the desired cupric acetate in its soluble form.[1]
Q4: Can I redissolve the precipitate that has formed in my solution?
A4: Yes, in most cases, the basic copper acetate precipitate can be redissolved. This is achieved by carefully adding a dilute solution of acetic acid dropwise while continuously stirring. The addition of acid will lower the pH, shifting the chemical equilibrium back towards the formation of the soluble copper(II) acetate.[1]
Q5: What is the expected shelf life of a properly prepared cupric acetate solution?
A5: If prepared and stored correctly, a cupric acetate solution can be stable for an indefinite period.[4][5] Key storage conditions include keeping the solution in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials like strong oxidizing agents.[6][7][8] However, for non-certified solutions or those where stability data is unavailable, a standard warranty of one year from the date of shipment is often applicable.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the preparation and use of cupric acetate solutions.
Problem 1: Precipitate forms immediately upon dissolving this compound in water.
| Potential Cause | Explanation | Recommended Solution |
| High pH of Water | The water used for dissolution may be neutral or slightly alkaline, promoting immediate hydrolysis and formation of insoluble basic copper acetate.[1][2] | Use deionized water and pre-acidify it with a small amount of glacial acetic acid to a pH of 3.6 or lower before adding the this compound.[1] |
| Impure Starting Material | The solid this compound may contain impurities or basic salts. | Use a high-purity, ACS reagent grade this compound.[9] If unsure, dissolve a small test amount in acidified water to check for clarity. |
Problem 2: A clear solution becomes cloudy or forms a precipitate over time during storage.
| Potential Cause | Explanation | Recommended Solution |
| Leaching from Container | If stored in a container made of a reactive material, ions can leach into the solution, altering the pH and causing precipitation. | Store the solution in a chemically inert container, such as borosilicate glass or a suitable plastic polymer. |
| Exposure to Air/CO₂ | Absorption of atmospheric carbon dioxide can slightly lower the pH, but more significantly, evaporation of the solvent can concentrate the solution and potentially lead to precipitation if it becomes supersaturated. | Ensure the container is tightly sealed to minimize evaporation and gas exchange.[7] |
| Temperature Fluctuations | Significant changes in temperature can affect the solubility of cupric acetate and promote the precipitation of basic salts. | Store the solution at a stable room temperature, between 5°C and 30°C.[10] Avoid storing in direct sunlight or near heat sources.[6] |
Problem 3: The color of the solution changes from blue-green to colorless.
| Potential Cause | Explanation | Recommended Solution |
| Reduction of Copper(II) to Copper(I) | In the presence of reducing agents or upon heating with metallic copper, copper(II) acetate can be reduced to the colorless copper(I) acetate.[11][12] | Ensure the solution is not in contact with reducing agents. To confirm the presence of copper(I), add a solution containing chloride ions (e.g., saltwater); a white precipitate of copper(I) chloride will form.[12] If this reaction is undesirable, the solution should be remade. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation of stable solutions and for assessing their stability.
Protocol 1: Preparation of a Stable Aqueous Cupric Acetate Solution (0.1 M)
Objective: To prepare a 0.1 M aqueous solution of this compound that remains stable over time.
Materials:
-
This compound (Cu(CH₃COO)₂·H₂O), ACS grade or higher
-
Deionized water
-
Glacial acetic acid (CH₃COOH)
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Weighing boat and analytical balance
Procedure:
-
Calculate the required mass: For 100 mL of a 0.1 M solution, you will need 1.9965 g of this compound (molar mass = 199.65 g/mol ).
-
Pre-acidify the solvent: Add approximately 80 mL of deionized water to the volumetric flask. Carefully add a few drops of glacial acetic acid and stir. Measure the pH and continue adding acid dropwise until the pH is between 3.0 and 3.6.[1][3]
-
Dissolve the solute: Accurately weigh 1.9965 g of this compound and add it to the acidified water in the volumetric flask.
-
Stir to dissolve: Place a magnetic stir bar in the flask and stir the solution until all the solid has completely dissolved, resulting in a clear blue-green solution.[1]
-
Adjust to final volume: Once dissolved, carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Final mixing and storage: Cap the flask and invert it several times to ensure homogeneity. Transfer the solution to a clean, tightly sealed, and properly labeled storage bottle.
Protocol 2: Spectrophotometric Analysis for Monitoring Solution Stability
Objective: To quantitatively assess the stability of a cupric acetate solution over time by monitoring its absorbance.
Principle: A stable solution of cupric acetate should maintain a constant concentration. Any precipitation or degradation will lead to a decrease in the concentration of soluble copper(II) ions, which can be detected as a decrease in absorbance at a specific wavelength.
Materials:
-
UV-Vis spectrophotometer
-
Cuvettes (e.g., 1 cm path length)
-
Prepared cupric acetate solution (from Protocol 1)
-
Deionized water (acidified to the same pH as the solution for blank)
Procedure:
-
Determine the λmax: Scan a sample of the freshly prepared cupric acetate solution across the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).
-
Initial measurement (Time = 0): Prepare a blank using the acidified deionized water. Measure the absorbance of the cupric acetate solution at the determined λmax. Record this value as the initial absorbance.
-
Periodic measurements: At regular intervals (e.g., daily, weekly), take an aliquot of the stored solution and measure its absorbance at the same λmax.
-
Data analysis: Plot the absorbance values against time. A stable solution will show a consistent absorbance reading over the monitoring period. A significant decrease in absorbance indicates a loss of soluble copper(II) acetate, likely due to precipitation.
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Precipitate Formation
This diagram outlines the logical steps to diagnose and resolve the issue of precipitate formation in cupric acetate solutions.
Caption: Troubleshooting precipitate in cupric acetate solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Green "copper acetate" solution - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]
- 4. resources.finalsite.net [resources.finalsite.net]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. alphachem.ca [alphachem.ca]
- 7. technopharmchem.com [technopharmchem.com]
- 8. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]
- 11. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Cupric Acetate Monohydrate Catalyzed Reactions
Welcome to the Technical Support Center for cupric acetate monohydrate catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during experimentation. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to resolve challenges in your synthetic work.
Section 1: Low or No Product Yield
One of the most frequent challenges in catalysis is a lower-than-expected or nonexistent product yield. This section addresses common culprits and provides systematic approaches to diagnose and solve the problem.
FAQ 1: My reaction is not yielding any product. Where do I start troubleshooting?
When faced with a complete lack of product, a systematic evaluation of your reaction components and conditions is crucial. The issue often lies with the catalyst's activity, the integrity of your starting materials, or suboptimal reaction parameters.
A primary suspect is the catalyst itself. Copper(II) acetate may be of poor quality or have degraded over time.[1] The active catalytic species in many copper-catalyzed reactions is Cu(I), which can be sensitive to air and moisture.[1]
Troubleshooting Protocol:
-
Catalyst Integrity Check:
-
Use fresh, high-purity copper(II) acetate monohydrate for your reaction.
-
Consider adding a mild reducing agent to facilitate the in-situ formation of the active Cu(I) species.[1]
-
Ensure anhydrous reaction conditions by using dry solvents and maintaining an inert atmosphere (e.g., Nitrogen or Argon), especially if the reaction is known to be sensitive to air and moisture.[1]
-
-
Substrate Stability Assessment:
-
One or more of your starting materials may be decomposing under the reaction conditions.
-
To test for this, run control reactions omitting the catalyst or one of the coupling partners and monitor the stability of the starting materials over time by TLC or LC-MS.
-
If decomposition is observed, consider lowering the reaction temperature or using a milder base.[1]
-
-
Reaction Parameter Optimization:
-
The choice of ligand, base, and solvent are all critical for a successful reaction. These components work in concert to facilitate the catalytic cycle. A suboptimal choice in any of these can lead to reaction failure.
-
The following flowchart outlines a systematic approach to troubleshooting zero-yield reactions:
Caption: Troubleshooting workflow for zero-yield reactions.
FAQ 2: My reaction yield is low. How can I improve it?
Low yields can be attributed to a number of factors, including incomplete conversion, competing side reactions, or product degradation. A methodical optimization of reaction parameters is key to enhancing the yield.
Key Parameters for Optimization:
| Parameter | Importance and Rationale | Troubleshooting Steps |
| Ligand | Ligands are crucial for stabilizing the copper catalyst, enhancing its solubility, and facilitating key steps in the catalytic cycle such as oxidative addition and reductive elimination.[1][2] The electronic and steric properties of the ligand must be matched to the substrates. | - Screen a variety of ligands. Common choices include diamines, N,N-dimethylglycine, L-proline, and phenanthrolines.[1][2][3] - For electron-rich substrates, consider N-methylated amino acid-derived ligands.[1] |
| Base | The base is critical for deprotonating one of the coupling partners, activating it for reaction with the copper center. The strength and nature of the base can significantly impact the reaction rate and selectivity.[1] | - Screen different inorganic bases (e.g., K₃PO₄, Cs₂CO₃) and organic bases (e.g., 2,6-lutidine).[1] - Ensure the chosen base is compatible with your solvent and substrates. |
| Solvent | The solvent influences the solubility of the catalyst, substrates, and base. It can also affect the reaction rate and, in some cases, the stability of the catalytic species.[4] | - Test a range of solvents with varying polarities (e.g., toluene, DMF, DMSO, dioxane). - For Chan-Lam couplings, DMSO has been shown to be a critical ligand for the copper complex in some cases.[5] |
| Temperature | The optimal temperature is highly reaction-dependent.[1] While heating can increase the reaction rate, excessive temperatures can lead to substrate or product decomposition. | - Run the reaction at a range of temperatures to find the optimal balance between reaction rate and stability of the components. |
| Atmosphere | While some copper-catalyzed reactions like the Chan-Lam coupling can be run open to the air, others, such as Sonogashira couplings, require an inert atmosphere to prevent side reactions like Glaser homocoupling of alkynes.[1] | - If side reactions are observed, degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). |
Section 2: Formation of Side Products and Poor Selectivity
The formation of undesired side products can complicate purification and reduce the yield of the desired material. Understanding the common side reactions can help in devising strategies to minimize their formation.
FAQ 3: I am observing significant homocoupling of my starting material. How can I prevent this?
Homocoupling is a common side reaction, particularly in cross-coupling reactions. For instance, in Sonogashira couplings, the presence of oxygen can promote the undesired homocoupling of alkynes, known as Glaser coupling.[1] In Chan-Lam couplings, homocoupling of the organoboron component can also be a significant issue.[6]
Strategies to Minimize Homocoupling:
-
Inert Atmosphere: For oxygen-sensitive reactions, it is crucial to thoroughly degas the solvent and maintain a strictly inert atmosphere throughout the reaction.[1]
-
Ligand Choice: The ligand can play a role in suppressing homocoupling by stabilizing the desired catalytic intermediates. Screening different ligands may identify one that favors the cross-coupling pathway.
-
Controlled Addition of Reagents: In some cases, slow addition of one of the coupling partners can maintain a low concentration of that reagent in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction.
FAQ 4: My reaction is not regioselective. How can I control the selectivity?
Achieving high regioselectivity can be a challenge when a substrate has multiple reactive sites. The selectivity is often influenced by a combination of steric and electronic factors, as well as the specific catalytic system employed.
Approaches to Improve Regioselectivity:
-
Ligand Modification: The steric bulk and electronic properties of the ligand can be tuned to direct the catalyst to a specific site on the substrate.
-
Co-catalysts and Additives: In some cases, the use of a co-catalyst or an additive can influence the regioselectivity of the reaction.[7]
-
Protecting Groups: If other strategies fail, it may be necessary to use protecting groups to block the undesired reactive sites on the substrate.
The following diagram illustrates the competition between the desired cross-coupling and the undesired homocoupling pathways.
Caption: Competing cross-coupling and homocoupling pathways.
Section 3: Reaction Reproducibility and Practical Considerations
Ensuring that a reaction is reproducible is critical for its application in research and development. This section covers practical aspects that can influence the consistency of your results.
FAQ 5: My reaction works well sometimes but fails at other times. What could be causing this inconsistency?
Reproducibility issues often stem from subtle variations in experimental conditions or the quality of reagents.
Key Factors Affecting Reproducibility:
-
Water Content: The presence of water can have a significant impact. While some copper-catalyzed reactions are performed in aqueous media, many require anhydrous conditions.[1] Water can hydrolyze starting materials or interfere with the catalytic cycle.[1] However, in some Ullmann-type reactions, a controlled amount of water has been shown to accelerate the reaction.[1]
-
Quality of Reagents: The purity of solvents, bases, and starting materials can vary between batches and suppliers. Trace impurities can sometimes poison the catalyst.
-
Inert Atmosphere Technique: If an inert atmosphere is required, inconsistencies in degassing or maintaining the inert atmosphere can lead to variable results.
Best Practices for Ensuring Reproducibility:
-
Use High-Purity Reagents: Whenever possible, use freshly purchased, high-purity reagents.
-
Standardize Procedures: Document all experimental procedures in detail, including the source and purity of all reagents.
-
Maintain a Dry and Inert Environment: When necessary, use well-established techniques for handling air- and moisture-sensitive reagents and for maintaining an inert atmosphere.
Section 4: Post-Reaction Workup and Purification
Proper workup and purification are essential for isolating the desired product in high purity. A common challenge in copper-catalyzed reactions is the removal of residual copper from the product.
FAQ 6: How can I effectively remove copper residues from my product after the reaction?
Residual copper can interfere with subsequent reactions and can be problematic for applications in materials science and drug development. Several methods can be employed to remove copper salts during the workup.
Methods for Copper Removal:
| Method | Description |
| Aqueous Washes | - Washing the organic layer with an aqueous solution of a chelating agent like EDTA can effectively remove copper ions.[8] - Aqueous ammonia can also be used, as it forms a water-soluble blue complex with copper.[8] - An aqueous solution of ammonium chloride is another effective option.[8][9] |
| Filtration | - Filtering the reaction mixture through a plug of Celite can help remove insoluble copper species.[8] - A plug of silica or alumina can also be used in conjunction with aqueous washes.[8] |
| Chelating Resins | - Stirring the product solution with a chelating resin, such as Chelex 100, followed by filtration can be a very effective method for removing trace amounts of copper.[9] |
General Workup Protocol Example:
-
Upon completion of the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, an aqueous solution of a chelating agent (e.g., EDTA or ammonium chloride), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
By systematically addressing these common issues, researchers can more efficiently and effectively utilize this compound in their catalytic reactions, leading to improved yields, higher purity, and more reproducible results.
References
-
Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing). Available at: [Link]
-
Hazardous Substance Fact Sheet - NJ.gov. Available at: [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions - PMC - PubMed Central - NIH. Available at: [Link]
-
KINETICS OF THE HOMOGENEOUS REACTION BETWEEN CUPRIC ACETATE AND MOLECULAR HYDROGEN IN AQUEOUS SOLUTION. Available at: [Link]
-
Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate. Available at: [Link]
-
Best method for removing Cu(I) from Org compounds : r/Chempros - Reddit. Available at: [Link]
-
Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams | Journal of the American Chemical Society. Available at: [Link]
-
Effect of ligands on the copper-catalyzed annulations reaction. a... - ResearchGate. Available at: [Link]
-
Bio-based Catalysts from Biomass Issued after Decontamination of Effluents Rich in Copper—An Innovative Approach towards Greener Copper-based Catalysis - MDPI. Available at: [Link]
-
Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney - YouTube. Available at: [Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]
-
Cellulose Acetate-Supported Copper as an Efficient Sustainable Heterogenous Catalyst for Azide-Alkyne Cycloaddition Click Reactions in Water - PMC - NIH. Available at: [Link]
-
Chan-Lam Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Synthesis, purification, and UV-vis spectrophotometric analysis of copper(I) iodide | The Cut and the Cat - NUS Blog. Available at: [Link]
-
How to remove copper after CuAAc click reaction? - ResearchGate. Available at: [Link]
-
Cellulose Acetate-Supported Copper as an Efficient Sustainable Heterogenous Catalyst for Azide-Alkyne Cycloaddition Click Reacti - Preprints.org. Available at: [Link]
-
Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]
-
Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society. Available at: [Link]
-
Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC - NIH. Available at: [Link]
-
This compound Supplier & Manufacturer | Factory Price - Eventt Chem. Available at: [Link]
-
Chan–Lam coupling - Wikipedia. Available at: [Link]
-
Copper(II) acetate - Hazardous Agents - Haz-Map. Available at: [Link]
-
Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization - MDPI. Available at: [Link]
-
Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines | Organic Letters - ACS Publications. Available at: [Link]
-
Dual Role of Acetate in Copper(II) Acetate Catalyzed Dehydrogenation of Chelating Aromatic Secondary Amines: A Kinetic Case Study of Copper-Catalyzed Oxidation Reactions: Dual Role of Acetate in Copper(II) Acetate Catalyzed Dehydrogenation of Chelating Aromatic Secondary Amines: A Kinetic Case Study of Copper-Catalyzed | Request PDF - ResearchGate. Available at: [Link]
-
Copper(II) acetate - Wikipedia. Available at: [Link]
-
Cupric acetate | C4H6CuO4 | CID 8895 - PubChem - NIH. Available at: [Link]
-
Chan-Lam Coupling - YouTube. Available at: [Link]
-
Copper (II) acetate: anhydrous vs monohydrate in radical cyclization : r/Chempros - Reddit. Available at: [Link]
-
Less is more for copper catalyst when it comes to synthesising acetate from CO | Research. Available at: [Link]
-
(PDF) Study of the interactions between copper(II) acetate monohydrate and orotic acid and orotate ligands - ResearchGate. Available at: [Link]
-
Cellulose Acetate-Supported Copper as an Efficient Sustainable Heterogenous Catalyst for Azide-Alkyne Cycloaddition Click Reactions in Water - MDPI. Available at: [Link]
-
Dynamic Stability of Copper Single-Atom Catalysts under Working Conditions | Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Identification of byproducts in cupric acetate monohydrate mediated cross-coupling
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for identifying and mitigating byproducts in cupric acetate monohydrate mediated cross-coupling reactions. As a Senior Application Scientist, my aim is to blend deep mechanistic understanding with practical, field-tested solutions to enhance the efficiency and purity of your synthetic endeavors.
Technical Support Center: Cupric Acetate Cross-Coupling
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in copper-catalyzed cross-coupling reactions?
A: The most frequently encountered byproducts are typically related to the starting materials. These include homocoupling of the coupling partners (e.g., symmetrical biaryls from boronic acids or aryl halides), protodeboronation of boronic acids (replacement of the B(OH)₂ group with hydrogen), and oxidation of the starting materials (e.g., formation of phenols from boronic acids).[1][2][3][4] In reactions involving carboxylic acids, protodecarboxylation is also a common side reaction.[5]
Q2: Why is homocoupling a major issue, particularly in Chan-Lam reactions?
A: Homocoupling, especially of aryl boronic acids, is a persistent challenge in copper-catalyzed reactions.[6] The mechanism can involve two successive transmetalations of the aryl group from boron to the copper center, followed by reductive elimination to form a symmetrical biaryl.[1] This pathway competes directly with the desired cross-coupling pathway and can be promoted by factors such as the choice of base, solvent, and the absence of suitable ligands to stabilize the copper intermediates.[7]
Q3: Can the grade or age of the this compound affect byproduct formation?
A: Absolutely. This compound is a hydrate, and its exact composition can change with storage conditions. Furthermore, the presence of impurities or partially reduced copper species can initiate alternative, non-productive catalytic cycles. For reproducible results, it is crucial to use a consistent, high-purity source of the copper catalyst.
Q4: What is the role of oxygen in these reactions? Is an inert atmosphere always necessary?
A: The role of oxygen is complex and reaction-dependent. In many Chan-Lam couplings, an oxidant, often atmospheric oxygen, is required to regenerate the active Cu(II) species from Cu(I) formed after the reductive elimination step.[3][8] However, oxygen can also promote undesirable oxidative side reactions, such as the conversion of boronic acids to phenols.[2] Therefore, the reaction may need to be performed open to the air, but excessive exposure or vigorous bubbling of air can be detrimental. In contrast, classical Ullmann reactions often benefit from inert conditions to prevent side reactions.[4]
Troubleshooting Guide: From Symptoms to Solutions
This guide addresses specific experimental observations and links them to probable causes, analytical verification methods, and corrective actions.
Problem 1: Low Yield of Desired Product with Significant Formation of a Symmetrical Biaryl
-
Symptom: TLC/LC-MS analysis shows a major non-polar spot corresponding to the mass of a symmetrical biaryl derived from your boronic acid or aryl halide. The yield of the desired cross-coupled product is substantially reduced.
-
Potential Cause: Dominant homocoupling pathway. This is often exacerbated by an inappropriate choice of base or solvent, or the absence of a coordinating ligand that can favor the cross-coupling cycle over the homocoupling cycle.[1][7]
-
Proposed Solutions & Methodologies:
-
Ligand Addition: The introduction of a suitable ligand is the most effective strategy. Diamine or dicarbonyl compounds can stabilize the copper catalyst, prevent aggregation, and sterically hinder the formation of bis-aryl copper complexes required for homocoupling.[8] Common choices include 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA).
-
Base Optimization: The nature and quality of the base can have a dramatic impact.[7] A weaker base, such as K₂CO₃ or Cs₂CO₃, is often preferred over strong bases like hydroxides, which can accelerate B-to-Cu transmetalation and favor homocoupling.[1] Ensure the base is finely powdered and dry.
-
Solvent Screening: Polar, coordinating solvents like DMF or NMP can sometimes promote side reactions.[9] Consider exploring less coordinating solvents like toluene or dioxane.
-
-
Analytical Protocol: See Protocol 1: GC-MS Analysis for Homocoupling Byproducts.
Problem 2: Main Byproduct is the Unfunctionalized Arene (e.g., Benzene from Phenylboronic Acid)
-
Symptom: A significant amount of the starting material appears to have been consumed, but the main isolated byproduct is the simple arene corresponding to one of your coupling partners (e.g., protodeboronation of a boronic acid or protodecarboxylation of a benzoic acid).
-
Potential Cause:
-
Protodeboronation: This side reaction is common in Chan-Lam couplings and involves the cleavage of the C-B bond and its replacement with a C-H bond.[3][10] It can be promoted by moisture or acidic protons in the reaction medium.
-
Protodecarboxylation: For decarboxylative couplings, this involves the loss of CO₂ without subsequent coupling. It is often a thermal background reaction that becomes significant at high temperatures or with prolonged reaction times.[11][12]
-
-
Proposed Solutions & Methodologies:
-
For Protodeboronation:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. The use of molecular sieves can be beneficial.[10]
-
Base Choice: Use a non-protic base or ensure the base is strong enough to scavenge any adventitious acid.
-
-
For Protodecarboxylation:
-
Lower Reaction Temperature: This is the most direct way to minimize thermal decarboxylation. A catalyst system that is active at lower temperatures (often involving specific ligands) is highly desirable.[12]
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged heating.
-
-
-
Analytical Protocol: The unfunctionalized arene byproduct is often volatile. Use Protocol 1: GC-MS Analysis with a suitable temperature program to detect it. Confirm its identity with ¹H NMR by observing the characteristic aromatic signals and the absence of the functional group.
Problem 3: Formation of Phenolic Byproducts
-
Symptom: LC-MS analysis reveals a byproduct with a mass corresponding to the hydroxylated arene of your boronic acid starting material.
-
Potential Cause: Oxidation of the arylboronic acid. This is a common parasitic reaction in Chan-Lam couplings, which are often run in the presence of air.[2] The copper catalyst can mediate the oxidation of the C-B bond to a C-O bond.
-
Proposed Solutions & Methodologies:
-
Control Oxygen Exposure: While some oxygen is needed for catalyst turnover, an excess can be harmful. Try running the reaction under a controlled atmosphere, for example, by sealing the vessel with a balloon of air rather than leaving it open to the flask.
-
Add Radical Inhibitors: In some cases, oxidative degradation may have a radical component. The addition of a small amount of a radical scavenger like BHT (butylated hydroxytoluene) could suppress this pathway, though this may also inhibit the desired reaction.
-
Increase Nucleophile Equivalents: Using a larger excess of the N-H or O-H nucleophile can sometimes outcompete the oxidative pathway for the activated aryl-copper intermediate.
-
-
Analytical Protocol: See Protocol 2: LC-MS Analysis for Polar Byproducts. Phenols can be readily identified by their characteristic mass and retention time.
Visualized Mechanisms & Workflows
Quantitative Data Summary
The formation of byproducts is highly substrate and condition-dependent. The following table provides a qualitative guide to the influence of key parameters.
| Byproduct Type | Parameter | Effect of Increase/Presence | Rationale |
| Homocoupling (Ar-Ar) | Ligand Concentration | Decreases Byproduct | Ligands stabilize Cu-intermediates, sterically hindering the formation of di-aryl copper species.[8] |
| Strong Base (e.g., NaOH) | Increases Byproduct | Accelerates B-to-Cu transmetalation, potentially favoring the homocoupling pathway.[1] | |
| Protodeboronation (Ar-H) | Water/Protic Solvents | Increases Byproduct | Provides a proton source for the cleavage of the C-B bond.[3][10] |
| Oxidation (Ar-OH) | Oxygen (Air) Exposure | Increases Byproduct | Oxygen can participate in the oxidative conversion of the boronic acid to a phenol, mediated by copper.[2] |
| Protodecarboxylation | Temperature / Time | Increases Byproduct | This is often a competing thermal decomposition pathway.[11] |
Experimental Protocols
Protocol 1: GC-MS Analysis for Homocoupling and Protodeboronation Byproducts
-
Sample Preparation: Quench a 50 µL aliquot of the reaction mixture by diluting it into 1 mL of ethyl acetate. Add 1 mL of water and shake vigorously.
-
Extraction: Allow the layers to separate. Carefully transfer the top organic layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove residual water.
-
Analysis: Dilute the dried organic solution (e.g., 100-fold in ethyl acetate) and inject 1 µL into a GC-MS equipped with a standard non-polar column (e.g., DB-5ms).
-
Interpretation:
-
Identify the peaks corresponding to your starting materials and desired product based on their expected retention times and mass spectra.
-
Search for peaks corresponding to the molecular ion (M⁺) of the homocoupled biaryl and the unfunctionalized arene (protodeboronation product).
-
Protocol 2: LC-MS Analysis for Polar Byproducts (e.g., Phenols)
-
Sample Preparation: Quench a 10 µL aliquot of the reaction mixture by diluting it into 1 mL of a 1:1 mixture of acetonitrile and water.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter.
-
Analysis: Inject 5-10 µL of the filtered sample into an LC-MS system, typically using a C18 reverse-phase column with a water/acetonitrile gradient (often with 0.1% formic acid).
-
Interpretation:
-
Extract the ion chromatograms for the expected masses of your starting materials, product, and potential byproducts.
-
Look for a peak with the mass corresponding to the hydroxylated byproduct (M+H)⁺. The retention time will likely be shorter (more polar) than the desired product if the product is less polar than the phenol.
-
References
-
Controlling and understanding the Cu-catalyzed homocoupling reaction is crucial to prompt the development of efficient Cu-catalyzed cross-coupling reactions. (2022). MDPI. [Link]
-
Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. (2018). ACS Catalysis. [Link]
-
Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Cu‐Catalyzed Homocoupling Reactions. ResearchGate. [Link]
-
Scheme 2. Copper-catalysed protodecarboxylation of aromatic acids. [a]... ResearchGate. [Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (2008). Chemical Reviews. [Link]
-
Ullmann Reaction. sathee jee. [Link]
-
Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. (2009). The Journal of Organic Chemistry. [Link]
-
Reaction mechanisms involved in cross coupling processes catalysed by copper and nickel. (2016). University of Girona. [Link]
-
Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Future4200. [Link]
-
Chan-Lam Coupling. (2022). YouTube. [Link]
-
Chan–Lam coupling. Wikipedia. [Link]
-
Solvent effect in copper-catalyzed coupling reactions. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids [organic-chemistry.org]
- 12. future4200.com [future4200.com]
Technical Support Center: Optimizing Catalyst Loading of Cupric Acetate Monohydrate
Welcome to the technical support center for the optimization of cupric acetate monohydrate catalyst loading. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile catalyst. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for this compound?
A1: There is no single "magic formula" for catalyst loading.[1] The optimal loading of this compound is highly dependent on the specific reaction type, substrates, and reaction conditions. However, a general starting point for many reactions, such as cross-coupling reactions, is typically in the range of 1-10 mol%.[2] For some highly efficient catalytic systems, loadings can be significantly lower. It is crucial to consult literature precedents for your specific transformation and then perform a systematic optimization.
Q2: What is the active catalytic species when using copper(II) acetate?
A2: While you start with copper(II) acetate, the active catalytic species in many reactions is often a Cu(I) species.[3] This reduction from Cu(II) to Cu(I) can occur in situ, sometimes facilitated by a mild reducing agent, a ligand, or one of the reactants. In some cases, the acetate ion itself can play a dual role, acting as both a bridging ligand and a base in the catalytic cycle.[4]
Q3: Is an inert atmosphere always necessary for reactions catalyzed by cupric acetate?
A3: Not always. The necessity of an inert atmosphere is reaction-dependent. For instance, Chan-Lam couplings are often advantageously run open to the air.[3] However, for reactions sensitive to oxidation, such as Sonogashira couplings where oxygen can promote undesired alkyne homocoupling (Glaser coupling), an inert atmosphere is critical.[3] Always refer to established protocols for your specific reaction.
Q4: My this compound is blue-green. Is it still good to use?
A4: this compound naturally appears as blue-green crystals.[5][6] However, if you observe a significant change in color or the formation of a precipitate in your stock solution, it could indicate hydrolysis to form insoluble basic copper acetate.[7] This is more likely to occur in solutions that are not sufficiently acidic.[7] To prevent this, a slight excess of acetic acid can be added to maintain an acidic pH.[7]
Q5: Can I use anhydrous cupric acetate instead of the monohydrate?
A5: Yes, but you must account for the difference in molecular weight to ensure you are using the correct molar equivalent of the catalyst. The monohydrate (Cu(CH₃COO)₂·H₂O) has a molar mass of approximately 199.65 g/mol , while the anhydrous form (Cu(CH₃COO)₂) is about 181.63 g/mol .[6] The water molecule in the hydrate can also sometimes play a role in the reaction, so direct substitution may require re-optimization.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
If your reaction is sluggish or failing to produce the desired product, a systematic investigation of the reaction parameters is necessary.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inactive Catalyst | - Use a fresh, high-purity batch of this compound. The catalyst can degrade over time.[3] - Consider the in-situ formation of the active Cu(I) species. In some cases, adding a mild reducing agent may be beneficial.[3] - Ensure anhydrous conditions if required by the protocol. Water can interfere with the catalytic cycle in many copper-catalyzed reactions.[3] |
| Suboptimal Catalyst Loading | - Perform a catalyst loading screen. Start with the literature-recommended loading and incrementally increase or decrease it to find the optimum. Excess catalyst does not always lead to better results and can sometimes promote side reactions.[2] - For scale-up, it's often possible to decrease the catalyst loading. [1] |
| Inappropriate Ligand | - Screen a variety of ligands. Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[3] Common ligands for copper catalysis include phenanthrolines, N,N-dimethylglycine, and L-proline.[3] |
| Poor Reagent Purity | - Ensure the purity of your substrates and reagents. Impurities can poison the catalyst. Solid reagents can be recrystallized, and liquid reagents can be distilled or passed through a plug of activated alumina.[1] |
| Incorrect Temperature | - Optimize the reaction temperature. The optimal temperature is highly reaction-dependent.[3] Start with the temperature from a literature procedure and adjust as needed based on reaction monitoring.[3] |
Issue 2: Formation of Side Products (e.g., Homocoupling)
The formation of undesired side products can significantly reduce the yield of your target molecule.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Presence of Oxygen | - Thoroughly degas the solvent and reaction mixture. For oxygen-sensitive reactions like Sonogashira couplings, oxygen can promote the homocoupling of alkynes (Glaser coupling).[3] Use techniques like freeze-pump-thaw or sparging with an inert gas. |
| Excessive Catalyst Loading | - Reduce the catalyst loading. A high concentration of the catalyst can sometimes lead to an increase in the rate of side reactions relative to the desired transformation. |
| Sub-optimal Ligand-to-Metal Ratio | - Vary the ligand-to-metal ratio. The stoichiometry of the ligand to the copper catalyst can influence the selectivity of the reaction. |
Issue 3: Catalyst Deactivation
A decline in catalytic activity over the course of the reaction or upon reuse can be a significant challenge.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Sintering of Copper Particles | - Consider using a supported catalyst or appropriate ligands. Sintering, or the agglomeration of catalyst particles, can lead to a loss of active surface area.[8] Ligands can help stabilize the active catalytic species in a homogeneous system. |
| Formation of Inactive Species | - Ensure the reaction conditions do not favor the formation of inactive copper species. For example, the formation of insoluble basic copper acetate can remove the catalyst from the reaction medium.[7] Maintaining an appropriate pH can prevent this.[7] |
| Product Inhibition | - Monitor the reaction kinetics. In some cases, the product of the reaction can coordinate to the catalyst and inhibit its activity. If this is suspected, it may be necessary to run the reaction at a lower conversion or consider strategies for in-situ product removal. |
| Carbon Deposition (Coking) | - Optimize reaction temperature and time. In some high-temperature reactions, carbonaceous deposits can form on the catalyst surface, blocking active sites.[8] Copper's ability to dissociate H₂ can sometimes help prevent coke deposition.[8] |
Experimental Workflows & Diagrams
Workflow for Optimizing Catalyst Loading
A systematic approach is key to efficiently determining the optimal catalyst loading.
Step 1: Literature Review
-
Identify a starting catalyst loading based on published procedures for similar reactions.
Step 2: Initial Screening
-
Set up a series of small-scale reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Keep all other reaction parameters (temperature, concentration, solvent, etc.) constant.
Step 3: Reaction Monitoring
-
Monitor the progress of each reaction at set time points using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
Step 4: Data Analysis
-
Plot the yield or conversion against the catalyst loading to identify the optimal range.
-
Consider both the final yield and the reaction rate in your analysis.
Step 5: Refinement (Optional)
-
If necessary, perform a second, more focused screen with smaller increments in catalyst loading around the optimal range identified in Step 4.
Step 6: Validation
-
Confirm the optimal catalyst loading by running the reaction on a larger scale.
Troubleshooting Diagram for Low Yield
Caption: A troubleshooting workflow for low yield issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Supplier & Manufacturer | Factory Price [eventt-chem.com]
- 6. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis | MDPI [mdpi.com]
Technical Support Center: Addressing Regioselectivity in Reactions Catalyzed by Cupric Acetate Monohydrate
For immediate assistance, please navigate to the relevant section below.
This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development to troubleshoot and resolve regioselectivity challenges encountered when using cupric acetate monohydrate as a catalyst. The information provided herein is curated to offer both quick solutions and in-depth guidance for complex experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding regioselectivity in copper-catalyzed reactions.
Q1: My reaction is producing a mixture of regioisomers. What is the first parameter I should investigate?
A1: Temperature is often the most critical initial parameter to investigate. Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable product, as reactions become more sensitive to minor differences in the activation energies of competing pathways[1]. It is advisable to start with the temperature cited in relevant literature and then systematically optimize it.
Q2: How significant is the choice of ligand in controlling regioselectivity?
A2: The ligand plays a pivotal role in determining the regiochemical outcome of a copper-catalyzed reaction. Subtle changes in the ligand's structure can dramatically alter the steric and electronic environment around the copper center, thereby directing the reaction to a specific site[2][3]. Screening a variety of ligands, such as those based on phosphines or nitrogen-containing chelators, is a crucial step in optimizing for a desired regioisomer[2][4].
Q3: Can the solvent influence the regioselectivity of my reaction?
A3: Yes, the solvent can have a profound effect on regioselectivity. The polarity and coordinating ability of the solvent can influence the catalyst's reactivity and stabilize specific transition states over others[1][5]. For instance, a coordinating solvent might compete with the substrate for binding to the copper center, which can alter the catalytic activity and selectivity[5]. It is recommended to screen a range of solvents with varying properties.
Q4: Does the acetate counterion have a role beyond being a spectator ion?
A4: The acetate ion is often not merely a spectator. Mechanistic studies have suggested that acetate can act as both a bridging ligand in dinuclear copper catalytic centers and as a base in turnover-limiting C-H bond cleavage steps, thereby influencing the reaction pathway and selectivity[6].
Q5: Is an inert atmosphere always required for reactions using cupric acetate?
A5: Not always. The necessity of an inert atmosphere is reaction-dependent. For instance, Chan-Lam couplings can often be performed open to the air[7][8]. However, for other transformations, such as Sonogashira couplings, an inert atmosphere is critical to prevent undesired side reactions like the Glaser homocoupling of alkynes[8].
Section 2: Troubleshooting Guide for Low Regioselectivity
This guide provides a systematic approach to diagnosing and resolving poor regioselectivity in your experiments.
Symptom: Undesired Regioisomer is the Major Product or a Significant Byproduct
The formation of an undesired regioisomer indicates that multiple reaction pathways are energetically accessible under the current conditions. The following troubleshooting workflow can help you systematically address this issue.
Troubleshooting Workflow: Enhancing Regioselectivity
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ligand-Controlled Regiodivergent Copper-Catalyzed Alkylboration of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and Origins of Regioselectivity of Copper-Catalyzed Borocyanation of 2-Aryl-Substituted 1,3-Dienes: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Incompatible reagents with cupric acetate monohydrate in synthesis
Welcome to the technical support center for cupric acetate monohydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered when using this versatile reagent in chemical synthesis. Here, we address common questions and provide in-depth, field-proven insights to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
General Handling and Stability
Q1: My this compound has changed color from blue-green to a duller green/brown. Is it still usable?
A1: A color change can indicate decomposition or contamination. This compound is a blue-green crystalline solid.[1] It is hygroscopic and can absorb moisture from the atmosphere.[1][2] Exposure to excessive heat or incompatible materials can lead to decomposition, often characterized by a shift in color. Before use, it is advisable to assess the purity. Recrystallization from warm, dilute acetic acid may be an option for purification.[1] For critical applications, using a fresh, unopened container is recommended to ensure reproducibility.
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[2][3] The container must be kept tightly sealed to prevent the absorption of moisture, to which it is sensitive.[2][3] It is also crucial to store it separately from incompatible materials.[2][4]
Fundamental Incompatibilities
Q3: I am planning a reaction that involves a strong acid. Can I use this compound?
A3: The use of strong acids with this compound is generally not recommended. Cupric acetate is the salt of a weak acid (acetic acid) and a relatively weak base (copper(II) hydroxide). In the presence of a strong acid, a protonolysis reaction will occur, leading to the formation of acetic acid and the corresponding copper(II) salt of the strong acid. This decomposition alters the chemical nature of the copper species in your reaction, which can lead to unpredictable outcomes or complete reaction failure. For instance, at a pH below 0.5, the yield of this compound is significantly reduced due to its increased solubility in the presence of strong acids.[5]
Q4: What happens when this compound is mixed with a strong base?
A4: Strong bases, such as sodium hydroxide or other caustic solutions, are incompatible with this compound. The hydroxide ions will react with the copper(II) ions to precipitate copper(II) hydroxide, a gelatinous blue solid. This reaction effectively removes the catalytically active copper acetate species from the solution. At pH values between 7.0 and 9.0, contamination with basic copper(II) salts is likely.[5]
Q5: My protocol involves a reducing agent. Is it safe to use with this compound?
A5: No, strong reducing agents are incompatible with this compound. The copper(II) center in cupric acetate is readily reduced. For example, hydrazine, a common reducing agent, will reduce Cu(II) to Cu(I) or even elemental copper.[6][7] This redox reaction will change the oxidation state of the copper, which is often critical for its catalytic activity in reactions like the Chan-Lam or Glaser couplings.
Q6: I have seen warnings about mixing this compound with acetylene. What is the risk?
A6: A significant explosion hazard exists when this compound is exposed to acetylene.[6] This is due to the formation of copper(I) acetylide (Cu₂C₂), a highly shock-sensitive and explosive compound. This reaction is particularly relevant in the context of alkyne coupling reactions, and extreme caution must be exercised.
Troubleshooting Guides for Common Synthetic Applications
Chan-Lam Coupling
Q1: My Chan-Lam coupling reaction is not working, or the yield is very low. What are the common causes?
A1: The Chan-Lam coupling can be sensitive to several factors.[8] Here is a troubleshooting guide to address common issues:
-
Homocoupling of Boronic Acid: A frequent side reaction is the homocoupling of the aryl boronic acid.[9] This is often promoted by the presence of oxygen.[10] To mitigate this, ensure your reaction is properly deoxygenated and run under an inert atmosphere (e.g., nitrogen or argon).
-
Base Selection: The choice and amount of base are critical. While bases like pyridine or triethylamine are commonly used, they also act as ligands.[11] An inappropriate base or an incorrect stoichiometry can hinder catalysis. It's often necessary to screen different bases to find the optimal conditions for your specific substrates.[8]
-
Solvent Effects: The solvent can significantly influence the reaction outcome. While dichloromethane is common, for some substrate combinations, a switch to a different solvent like acetonitrile or ethanol might be beneficial.[12] In some cases, a mixed solvent system can improve yields.[12]
-
Water Content: While the Chan-Lam coupling is generally tolerant of some water, anhydrous conditions are crucial for O-arylation to prevent the competing O-arylation of water.[13] For N-arylation, the presence of molecular sieves can sometimes be beneficial, but an excess may inhibit the reaction by sequestering the copper catalyst.[13][14]
-
Copper Source: The quality and form of the copper source matter. If you suspect your this compound is old or decomposed, try a fresh batch. In some cases, other copper(II) salts like Cu(OTf)₂ may offer better results, indicating the counter-ion plays a role in the catalytic cycle.[15]
Troubleshooting Workflow for a Failed Chan-Lam Coupling
Caption: A step-by-step guide to troubleshooting a failing Chan-Lam coupling reaction.
Glaser Coupling
Q1: I am observing significant amounts of homocoupled byproducts in my Glaser coupling reaction. How can I improve the selectivity?
A1: The Glaser coupling is an oxidative homocoupling of terminal alkynes.[16] When using cupric acetate, it acts as the oxidant.[16][17] Here are some strategies to control the reaction:
-
Control of Stoichiometry: In the Eglinton modification of the Glaser coupling, a stoichiometric amount of a copper(II) salt like cupric acetate is used in a solvent such as pyridine.[16] Carefully controlling the stoichiometry of your reactants is key.
-
Ligand Effects: The choice of ligand can significantly impact the reaction. Ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA) are often used in the Hay coupling, a catalytic version of the Glaser coupling, to improve the solubility and reactivity of the copper catalyst.[16][17]
-
Preventing Unwanted Oxidation: The catalytic cycle of the Glaser-Hay coupling involves the interplay between Cu(I) and Cu(II) oxidation states.[16] The presence of excess oxidant (like air) can lead to unwanted side reactions. Running the reaction under an inert atmosphere might be necessary for certain substrates.
-
Substrate-Related Issues: Functionalities that are easily reduced or that can strongly coordinate to copper may lead to poor yields or side reactions.[16] In such cases, protection of these functional groups may be necessary.
Key Incompatible Reagent Classes and Their Hazards with this compound
| Incompatible Reagent Class | Primary Hazard/Reaction | Result of Incompatibility | Preventative Measures |
| Strong Oxidizing Agents | Violent redox reactions. | Can cause fire or explosion; decomposition of reagents. | Isolate from strong oxidizers. Store separately.[2][3] |
| Strong Acids | Acid-base reaction. | Decomposition of cupric acetate, formation of acetic acid and the corresponding copper salt.[5] | Avoid acidic conditions (pH < 5). Use non-acidic solvents. |
| Strong Bases | Precipitation. | Formation of insoluble copper(II) hydroxide, deactivating the catalyst.[5] | Maintain a neutral to slightly acidic pH. Avoid caustic solutions. |
| Reducing Agents (e.g., Hydrazine) | Redox reaction. | Reduction of Cu(II) to Cu(I) or Cu(0), leading to loss of catalytic activity.[6][7] | Avoid co-use with reducing agents unless the reduced copper species is desired. |
| Acetylene | Formation of explosive acetylides. | High risk of explosion upon shock, friction, or heat.[6] | Use extreme caution in alkyne coupling reactions. Do not allow contact with acetylene gas. |
| Nitromethane | Formation of explosive salts. | Potential for explosive decomposition.[6] | Avoid using nitromethane as a solvent or reagent with cupric acetate. |
Experimental Protocols
Protocol 1: General Procedure for a Chan-Lam N-Arylation
This protocol is a general guideline and may require optimization for specific substrates.
-
To a reaction vessel, add this compound (0.1 equivalents), the aryl boronic acid (1.5 equivalents), and the amine (1.0 equivalent).
-
Add molecular sieves (if required for anhydrous conditions).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the deoxygenated solvent (e.g., dichloromethane) and the base (e.g., pyridine, 2.0 equivalents) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship of Incompatibilities
Caption: A diagram illustrating the major classes of reagents incompatible with this compound and the resulting hazardous reactions.
References
-
Safe Handling and Storage of Copper(II) Acetate Monohydrate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Copper(II) acetate monohydrate. (2024, November 28). pentachemicals. Retrieved from [Link]
-
COPPER ACETATE. (2001, November 2). J.T. Baker. Retrieved from [Link]
-
This compound - Mississauga - ALPHACHEM Limited. (2017, April 21). ALPHACHEM Limited. Retrieved from [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism | ACS Catalysis. (2018, June 25). ACS Publications. Retrieved from [Link]
-
Recent advances and applications of Glaser coupling employing greener protocols. (2014, May 28). RSC Publishing. Retrieved from [Link]
-
Less is more for copper catalyst when it comes to synthesising acetate from CO | Research. (2023, May 11). Chemistry World. Retrieved from [Link]
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. (2025, October 14). National Center for Biotechnology Information. Retrieved from [Link]
-
Development of Solid-Supported Glaser–Hay Couplings | ACS Combinatorial Science. (n.d.). ACS Publications. Retrieved from [Link]
-
This compound | CAS#:6046-93-1 | Chemsrc. (2025, August 20). Chemsrc. Retrieved from [Link]
-
Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids | Synthetic Methods in Drug Discovery: Volume 1. (2016, August 1). Royal Society of Chemistry. Retrieved from [Link]
-
Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Copper(II) acetate. (n.d.). chemeurope.com. Retrieved from [Link]
-
Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. (n.d.). PubMed. Retrieved from [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? (2018, November 2). ResearchGate. Retrieved from [Link]
- RU2246480C1 - Method for preparing copper (ii) acetate monohydrate. (n.d.). Google Patents.
-
Chan-Lam Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry. Retrieved from [Link]
-
I desperately need help and I'm out of answers. : r/OrganicChemistry. (2025, August 11). Reddit. Retrieved from [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Troubleshooting Ullmann Couplint : r/Chempros. (2023, February 20). Reddit. Retrieved from [Link]
-
Chan–Lam coupling. (n.d.). Wikipedia. Retrieved from [Link]
- Process for the preparation of crystalline copper(II) acetate monohydrate. (n.d.). Google Patents.
- CN101429110A - Process for producing copper acetate. (n.d.). Google Patents.
-
Chan-Lam Coupling. (2022, July 10). YouTube. Retrieved from [Link]
-
This compound MSDS/SDS | Supplier & Distributor. (n.d.). Eventt Chem. Retrieved from [Link]
-
Catalytic Role of Copper Acetate Reagent Grade in Organic Synthesis. (2025, August 12). LinkedIn. Retrieved from [Link]
-
Copper(II) acetate. (n.d.). Wikipedia. Retrieved from [Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews. (n.d.). ACS Publications. Retrieved from [Link]
-
Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. (2021, January 15). RSC Publishing. Retrieved from [Link]
-
How To: Clean Glassware. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Copper(II) acetate monohydrate, EssentQ®. (n.d.). Scharlab. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Cupric Acetate or Copper II Acetate Monohydrate Manufacturers, SDS [mubychem.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]
- 6. resources.finalsite.net [resources.finalsite.net]
- 7. This compound MSDS/SDS | Supplier & Distributor [eventt-chem.com]
- 8. reddit.com [reddit.com]
- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Glaser Coupling, Hay Coupling [organic-chemistry.org]
Preventing the formation of inactive copper species in catalysis
Welcome to the technical support center dedicated to a critical challenge in copper catalysis: preventing the formation of inactive species. This guide is designed for researchers, scientists, and drug development professionals who rely on the efficiency and longevity of their copper catalysts. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind catalyst deactivation and the "how" of preventing it. Our aim is to empower you with the knowledge to troubleshoot effectively and design more robust catalytic systems.
Understanding the Enemy: Common Pathways to Inactive Copper Species
Copper catalysts, while valued for their low cost and high activity, are susceptible to various deactivation mechanisms that can significantly impede reaction efficiency and reproducibility.[1] Understanding these pathways is the first step toward prevention. The primary culprits behind the formation of inactive copper species are:
-
Sintering: At elevated temperatures, mobile copper nanoparticles can migrate and coalesce into larger, less active particles.[2][3] This process, often irreversible, leads to a significant reduction in the catalyst's active surface area. The presence of steam or water can accelerate this process.[1][2][4]
-
Poisoning: Trace impurities in reactants or solvents can strongly adsorb to the active sites of the copper catalyst, blocking them from participating in the catalytic cycle.[5][6][7][8] Common poisons include sulfur and halide compounds.[3][7]
-
Coking or Fouling: In reactions involving organic substrates, the decomposition or polymerization of reactants, products, or intermediates can lead to the formation of carbonaceous deposits (coke) on the catalyst surface.[7] These deposits physically block active sites.
-
Phase Transformation and Oxidation: The active form of copper in many catalytic reactions is Cu(I) or Cu(0). However, under certain conditions, these can be oxidized to the often less active Cu(II) state.[9] In some cases, over-reduction can also lead to the formation of inactive metallic copper (Cu(0)) where an oxidized state is required.
-
Leaching and Dissolution: In liquid-phase reactions, active copper species can dissolve into the reaction medium, leading to a loss of catalytic activity.[10][11] This can be mediated by reaction intermediates.[10][11]
Below is a diagram illustrating the primary pathways of copper catalyst deactivation.
Caption: A diagram showing the main routes to copper catalyst deactivation.
Troubleshooting Guide & FAQs
This section is designed to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and actionable troubleshooting steps.
Issue 1: My reaction starts well but then slows down or stops completely.
Q: I'm running a copper-catalyzed cross-coupling reaction, and while I see initial product formation, the reaction stalls after a few hours. What's happening?
A: This is a classic symptom of catalyst deactivation during the reaction. Several factors could be at play, often in combination.
Possible Causes & Troubleshooting Steps:
-
Oxidation of the Active Cu(I) Species: Many cross-coupling reactions rely on a Cu(I) catalyst. Exposure to even trace amounts of oxygen can oxidize Cu(I) to the less active Cu(II) state.[9]
-
Protocol: Ensure your reaction is set up under a strictly inert atmosphere (argon or high-purity nitrogen). Use degassed solvents and reagents. A simple way to degas solvents is through three freeze-pump-thaw cycles. For reagents, purging with an inert gas for 15-30 minutes can be effective.
-
-
Ligand Degradation or Dissociation: The ligand is crucial for stabilizing the copper catalyst and modulating its reactivity.[12][13][14][15][16][17] If the ligand degrades under the reaction conditions or dissociates from the copper center, the catalyst can become inactive.
-
Troubleshooting:
-
Ligand Choice: Are you using a ligand known to be robust under your reaction conditions? Some ligands are more susceptible to thermal or oxidative degradation. Consider screening alternative ligands with higher stability. Polydentate ligands often form more stable complexes than monodentate ligands.[13]
-
Ligand Ratio: Ensure you are using the optimal copper-to-ligand ratio. An excess of ligand can sometimes be beneficial in maintaining catalyst stability.
-
-
-
Substrate or Product Inhibition: The starting materials or the product itself may coordinate to the copper catalyst, acting as an inhibitor and preventing turnover.[18]
-
Troubleshooting:
-
Slow Addition: Try adding one of the coupling partners slowly over the course of the reaction. This can help to maintain a low concentration of the potentially inhibiting species at any given time.
-
-
Issue 2: I'm observing significant batch-to-batch variability in my reaction outcomes.
Q: My copper-catalyzed polymerization reaction works perfectly sometimes, but other times it's sluggish and gives a polymer with a broad molecular weight distribution. What could be causing this inconsistency?
A: Batch-to-batch variability often points to hidden variables in your experimental setup, most commonly impurities or atmospheric contamination.
Possible Causes & Troubleshooting Steps:
-
Impurity Poisoning: Trace impurities in your monomer, solvent, or initiator can poison the copper catalyst.[5][6][7][8] Sulfur and halide compounds are common culprits.[3][7]
-
Protocol: Purification of Reagents
-
Monomer: Pass your monomer through a column of basic alumina to remove acidic impurities and inhibitors.
-
Solvent: Use freshly distilled or high-purity anhydrous solvents.
-
Initiator: Recrystallize your initiator if it is a solid.
-
-
-
Inconsistent Removal of Oxygen: In Atom Transfer Radical Polymerization (ATRP), the equilibrium between Cu(I) and Cu(II) is critical for controlling the polymerization.[19][20][21][22] Oxygen can disrupt this equilibrium by oxidizing the Cu(I) activator.
-
Troubleshooting: Standardize your degassing procedure. For example, always perform three freeze-pump-thaw cycles and ensure the final backfill is with high-purity argon.
-
-
Water Content: In some catalytic systems, water can accelerate the sintering of copper nanoparticles or alter the catalyst's electronic properties, leading to deactivation.[1][2][3][4]
-
Troubleshooting: Use anhydrous solvents and dry your glassware thoroughly in an oven before use. If your reagents are hygroscopic, handle them in a glovebox.
-
Issue 3: My heterogeneous copper catalyst is losing activity over multiple runs.
Q: I have a supported copper catalyst that shows excellent activity in the first run, but its performance drops significantly upon recycling. How can I improve its stability?
A: The deactivation of heterogeneous catalysts upon recycling is a common issue and can be due to a combination of physical and chemical changes to the catalyst.
Possible Causes & Troubleshooting Steps:
-
Sintering: The thermal stress of the reaction and regeneration steps can cause the copper nanoparticles on the support to sinter.[2][3]
-
Troubleshooting:
-
Lower Reaction Temperature: If possible, try to run your reaction at a lower temperature.
-
Support Material: The choice of support can greatly influence the stability of the copper nanoparticles. Supports like alumina or zinc oxide can interact strongly with the copper, inhibiting sintering.[2][3]
-
Promoters: The addition of promoters such as alkaline earth oxides can help to stabilize the catalyst structure.[3]
-
-
-
Leaching: Active copper species may be leaching from the support into the reaction medium.[10][11]
-
Protocol: Testing for Leaching
-
Run the reaction for a short period (e.g., 10-20% conversion).
-
Stop the reaction and filter out the solid catalyst.
-
Allow the filtrate to continue reacting under the same conditions.
-
If the reaction continues to proceed in the filtrate, it is a strong indication that active copper species have leached into the solution.
-
-
-
Irreversible Poisoning or Coking: Some poisons may bind irreversibly to the catalyst, or the coke formed may be difficult to remove with standard regeneration procedures.[7]
-
Troubleshooting:
-
Regeneration Protocol: You may need a more aggressive regeneration protocol, such as calcination at a higher temperature or in a different atmosphere (e.g., with a small amount of oxygen) to burn off coke. However, be aware that harsh conditions can also promote sintering.
-
Feedstock Purification: The most effective strategy is to prevent poisoning in the first place by rigorously purifying your reactants.[6]
-
-
Proactive Strategies for Preventing Deactivation
The best troubleshooting is prevention. Here are some general strategies to design more robust copper-catalyzed reactions from the outset.
| Strategy | Rationale | Key Considerations |
| Ligand Design | Stabilizes the active copper oxidation state, prevents aggregation, and modulates reactivity.[12][13][14][15][16][17] | Polydentate ligands generally offer higher stability. The electronic and steric properties of the ligand should be tuned for the specific reaction. |
| Support Selection | For heterogeneous catalysts, the support can anchor copper nanoparticles, preventing sintering and influencing their electronic properties.[2][3][23] | Strong metal-support interactions are desirable. Supports like ZnO and Al2O3 are often used.[2][3] |
| Control of Reaction Conditions | Temperature, solvent, and pH can all impact catalyst stability. | Lowering the reaction temperature can reduce the rate of sintering.[3] The solvent should be chosen to ensure the solubility of all components and minimize side reactions. |
| Rigorous Purification of Reagents | Prevents catalyst poisoning by removing harmful impurities.[6] | Even trace amounts of sulfur or halides can be detrimental.[3][7] |
| Inert Atmosphere | Protects air-sensitive Cu(I) and Cu(0) species from oxidation.[9] | Use high-purity inert gases and degassed solvents. |
Below is a workflow for developing a robust copper-catalyzed process with a focus on preventing deactivation.
Caption: A workflow for developing a stable copper-catalyzed reaction.
By systematically addressing these potential pitfalls and implementing preventative measures, you can significantly enhance the reliability and efficiency of your copper-catalyzed reactions.
References
- Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. (n.d.). SpringerLink.
- Mechanisms of Copper-Based Catalyst Deactivation during CO 2 Reduction to Methanol. (n.d.). SpringerLink.
-
Prašnikar, A., et al. (2021). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research, 60(3), 1267–1278. [Link]
-
Tomc, B., et al. (2024). Deactivation of copper electrocatalysts during CO2 reduction occurs via dissolution and selective redeposition mechanism. Energy & Environmental Science. [Link]
-
Tomc, B., et al. (2023). Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism. ChemRxiv. [Link]
-
How to Deal with Deactivated Copper Oxide? (n.d.). Minstrong. Retrieved January 3, 2026, from [Link]
-
Kwak, J. H., et al. (2001). Spectroscopic and chemical characterization of active and inactive Cu species in NO decomposition catalysts based on Cu-ZSM5. Physical Chemistry Chemical Physics, 3(7), 1293–1299. [Link]
-
Investigating the Effects of Copper Impurity Deposition on the Structure and Electrochemical Behavior of Hydrogen Evolution Electrocatalyst Materials. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Deactivation and Reactivation of the Copper Electrocatalyst during CO Reduction in Alkaline Media. (2024). AIChE Annual Meeting. [Link]
-
Deactivation of supported copper metal catalysts for hydrogenation reactions. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Investigating the Effects of Copper Impurity Deposition on the Structure and Electrochemical Behavior of Hydrogen Evolution Electrocatalyst Materials. (2022). ACS Applied Energy Materials, 5(8), 10145–10154. [Link]
-
Interplay of Support Chemistry and Reaction Conditions on Copper Catalyzed Methanol Steam Reforming. (2018). ACS Catalysis, 8(11), 10563–10573. [Link]
-
Deactivation of Copper Metal Catalysts for Methanol Decomposition, Methanol Steam Reforming and Methanol Synthesis. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Navon, N., et al. (1998). Design of Ligands Which Improve Cu(I) Catalysis. Industrial & Engineering Chemistry Research, 37(2), 339–344. [Link]
-
Formation of self-inhibiting copper(II) nanoparticles in an autocatalytic Fenton-like reaction. (2018). Dalton Transactions, 47(1), 115-122. [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved January 3, 2026, from [Link]
-
Stability and Degradation Mechanisms of Copper‐Based Catalysts for Electrochemical CO 2 Reduction. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. (2024). Biointerface Research in Applied Chemistry, 14(3), 064. [Link]
-
Radical Departure: Polymerization Does More With Less. (2007). Environmental Health Perspectives, 115(2), A92. [Link]
-
The Effect of Copper Addition on the Activity and Stability of Iron-Based CO 2 Hydrogenation Catalysts. (2021). Catalysts, 11(11), 1369. [Link]
-
Dynamic Stability of Copper Single-Atom Catalysts under Working Conditions. (2022). Journal of the American Chemical Society, 144(37), 17088–17096. [Link]
-
Poisoning (catalyst poisoning). (n.d.). C&CS. Retrieved January 3, 2026, from [Link]
-
Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020). ACS Omega, 5(24), 14613–14621. [Link]
-
Selective Formation of Cu Active Sites with Different Coordination States on Pseudospinel CuAl2O4 and Their NO Reduction Catalysis. (2023). Catalysts, 13(11), 1435. [Link]
-
Current state of copper-based bimetallic materials for electrochemical CO 2 reduction: a review. (2022). RSC Advances, 12(47), 30561–30584. [Link]
- Method for activating copper catalysts. (2012).
-
Ligand effects on the air stability of copper nanoparticles obtained from organometallic synthesis. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Spectroscopic and chemical characterization of active and inactive Cu species in NO decomposition catalysts based on Cu-ZSM5. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Matyjaszewski, K., & Woodworth, B. E. (1998). Interaction of Propagating Radicals with Copper(I) and Copper(II) Species. Macromolecules, 31(15), 4718–4723. [Link]
-
Light-induced homolysis of copper(II)-complexes – a perspective for photocatalysis. (2023). Chemical Society Reviews, 52(8), 2824-2845. [Link]
-
Structural aspects of copper catalyzed atom transfer radical polymerization. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules. (2024). Molecules, 29(9), 2148. [Link]
-
Quest for a stable Cu-ligand complex with a high catalytic activity to produce reactive oxygen species. (2024). Metallomics, 16(5). [Link]
-
Atom Transfer Radical Polymerization | ATRP Living Polymer. (2020, November 10). YouTube. [Link]
-
Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015–4039. [Link]
-
An Atomic-Level Understanding of Copper-Based Catalysts. (2016). Advanced Light Source. [Link]
-
Dependence of Copper Species on the Nature of the Support for Dispersed CuO Catalysts. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. (2022). Catalysts, 12(2), 244. [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. Retrieved January 3, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 5. Investigating the Effects of Copper Impurity Deposition on the Structure and Electrochemical Behavior of Hydrogen Evolution Electrocatalyst Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. researchgate.net [researchgate.net]
- 8. candcs.de [candcs.de]
- 9. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deactivation of copper electrocatalysts during CO 2 reduction occurs via dissolution and selective redeposition mechanism - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA06466F [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. commons.clarku.edu [commons.clarku.edu]
- 17. Quest for a stable Cu-ligand complex with a high catalytic activity to produce reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Radical Departure: Polymerization Does More With Less - PMC [pmc.ncbi.nlm.nih.gov]
- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Cupric Acetate Monohydrate
Welcome to the Technical Support Center for the purification of cupric acetate monohydrate via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this purification process. As Senior Application Scientists, we have compiled this resource based on established protocols and extensive laboratory experience to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the recrystallization of this compound.
Q1: What is the best solvent for recrystallizing this compound?
A1: The most effective and commonly used solvent system for recrystallizing this compound is a dilute aqueous solution of acetic acid.[1][2] Water is the primary solvent, but the addition of a small amount of acetic acid is crucial to prevent the hydrolysis of the copper(II) acetate, which can lead to the formation of insoluble basic copper salts.[2][3]
Q2: Why is my solution turning cloudy or forming a precipitate upon dissolving the crude cupric acetate?
A2: Cloudiness or the formation of a precipitate upon dissolving the crude solid is often due to the formation of basic copper(II) salts. This occurs when the cupric acetate hydrolyzes in water. To resolve this, add a small amount of glacial acetic acid dropwise to the heated solution until it becomes clear again.[2][3]
Q3: My crystals are very small. How can I grow larger crystals?
A3: The formation of small crystals is typically a result of rapid cooling.[4] To encourage the growth of larger, more well-defined crystals, allow the saturated solution to cool to room temperature as slowly as possible.[4] Covering the flask with a watch glass and insulating it can help to slow down the cooling process. Additionally, ensure the solution is not disturbed during the cooling phase.[4]
Q4: What is the expected color of pure this compound crystals?
A4: Pure this compound crystals are a deep blue-green color.[5][6] The anhydrous form is a darker green crystalline solid.[7]
Q5: At what temperature does this compound decompose?
A5: this compound melts at approximately 115°C and begins to decompose at around 240°C.[5][6] It is important to avoid excessive heating during the dissolution step to prevent decomposition, which can result in the formation of copper oxides.[8][9][10][11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization procedure.
| Problem | Probable Cause(s) | Solution(s) |
| Crude cupric acetate does not fully dissolve, even with heating. | 1. Insufficient solvent. 2. Presence of insoluble impurities. | 1. Add small additional portions of the hot dilute acetic acid solution until the solid dissolves.[4] 2. If a significant amount of solid remains after adding a reasonable amount of solvent, it is likely an insoluble impurity. Perform a hot filtration to remove the solid particles before allowing the solution to cool. |
| No crystals form after the solution has cooled. | 1. The solution is not saturated (too much solvent was added). 2. The solution cooled too quickly, leading to a supersaturated state without nucleation. | 1. Reheat the solution and boil off some of the solvent to increase the concentration.[4] Allow it to cool slowly again. 2. Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution or by adding a seed crystal of pure this compound.[4] |
| The resulting crystals are discolored (e.g., brownish or blackish). | 1. Decomposition of the cupric acetate due to overheating. 2. Presence of impurities that were not removed during the process. | 1. Ensure the heating temperature is kept below the decomposition point (around 240°C).[5][6] Use a water bath for gentle heating. 2. If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that charcoal may adsorb some of the desired product. |
| A solid crust forms on the surface of the cooling solution. | This can happen with highly saturated solutions as the solvent evaporates at the surface, leading to rapid, localized crystallization. | Gently swirl the flask to redissolve the crust back into the warmer bulk solution. If it persists, it may be necessary to slightly dilute the solution with a small amount of hot solvent and then allow it to cool more slowly in a covered container. |
Experimental Protocol: Recrystallization of this compound
This detailed protocol outlines the steps for purifying this compound.
Materials and Reagents:
-
Crude this compound
-
Distilled or deionized water
-
Glacial acetic acid
-
Erlenmeyer flasks
-
Beakers
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Step-by-Step Procedure:
-
Preparation of the Solvent: Prepare a dilute acetic acid solution by adding approximately 1-2 mL of glacial acetic acid to every 100 mL of distilled water.
-
Dissolution of the Crude Solid:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of the hot dilute acetic acid solution to the flask to dissolve the solid.[4]
-
Gently heat the mixture on a hot plate, stirring continuously until the solid is completely dissolved. Avoid boiling the solution vigorously to prevent decomposition.[5][6]
-
If the solution is cloudy or contains a precipitate, add a few more drops of glacial acetic acid until the solution becomes clear.[2]
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Place a fluted filter paper in a stemless funnel and place the funnel in a pre-warmed receiving flask.
-
Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the clear, hot solution with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature.[4] For larger crystals, insulate the flask to slow the cooling process.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water to remove any residual mother liquor.
-
Allow the crystals to air-dry on the filter paper or in a desiccator.
-
Visualizing the Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Home Page [chem.ualberta.ca]
- 5. Copper(II) acetate CAS#: 142-71-2 [m.chemicalbook.com]
- 6. copper(II) acetate monohydrate [chemister.ru]
- 7. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. akjournals.com [akjournals.com]
Technical Support Center: The Critical Role of pH in Copper(II) Acetate Monohydrate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the significant impact of pH on the efficiency and outcome of reactions involving copper(II) acetate monohydrate. As a versatile catalyst and reagent, understanding its pH-dependent behavior is paramount to achieving reproducible and high-yield results.[1][2]
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses the most common foundational questions regarding pH and copper(II) acetate solutions.
Q1: Why is my vibrant blue copper(II) acetate solution turning greenish and forming a precipitate?
A1: This is the most frequently encountered issue and is almost always due to the hydrolysis of the copper(II) ion.[3][4] In aqueous solutions that are not sufficiently acidic, copper(II) acetate reacts with hydroxide ions (OH⁻) to form insoluble basic copper acetates or copper hydroxide.[5] This process, which shifts the solution's appearance from a clear blue to a turbid green or blue-green, is accelerated by heating.[4][5]
The underlying chemistry involves a shift in equilibrium. Acetic acid is a weak acid, meaning the acetate ion (CH₃COO⁻) is a relatively strong conjugate base. It can react with water, generating hydroxide ions and increasing the local pH, which drives the precipitation of hydroxo-complexes.[4]
Diagram 1: Copper(II) Acetate Hydrolysis Equilibrium
A simplified representation of how rising pH leads to the precipitation of insoluble basic copper salts from a copper(II) acetate solution.
Q2: What is the ideal pH for maintaining a stable copper(II) acetate solution?
A2: To ensure copper(II) acetate remains fully dissolved and active, an acidic environment is required.[6] A pH of 5.0-5.5 is typical for a standard 5% solution, but for stability, especially upon heating or for long-term storage, it is advisable to maintain a pH below 5.[7][8] Adding a small amount of acetic acid is the standard method to suppress hydrolysis and keep the copper(II) ions in their desired soluble form, [Cu(H₂O)₆]²⁺.[5][9]
Q3: How does pH affect the speciation of copper(II) in my reaction mixture?
A3: The pH of the solution dictates the chemical form (species) of the copper(II) ion, which in turn governs its solubility and catalytic activity. As pH increases, copper(II) ions undergo progressive hydrolysis, forming various hydroxo-complexes.[10][11] In the pH range of 4-8, di- or polymeric complexes can dominate, which may be less catalytically active.[9][12]
Table 1: Qualitative Summary of Aqueous Copper(II) Speciation vs. pH
| pH Range | Predominant Copper(II) Species | Solution Appearance | Implications for Reactivity |
|---|---|---|---|
| < 4 | [Cu(H₂O)₆]²⁺ (Hexaaquacopper(II)) | Clear, deep blue | Fully solvated and available for catalysis. |
| 4 - 6 | Mixture of [Cu(H₂O)₆]²⁺ and Cu(OH)⁺ | Lightening blue, may show slight turbidity | Onset of hydrolysis. Potential for reduced catalytic efficiency.[13] |
| 6 - 8 | Polymeric/colloidal species, Cu(OH)₂ | Turbid, blue-green precipitate forms | Significant precipitation of inactive copper species.[9][14] |
| > 8 | Cu(OH)₂, [Cu(OH)₃]⁻, [Cu(OH)₄]²⁻ | Heavy precipitate, potential for re-dissolving at very high pH as cuprates | Catalyst is largely inactive unless specific ligands are present to maintain solubility. |
Part 2: Troubleshooting Guides for Experimental Setbacks
This section provides actionable steps for common problems encountered during experimentation.
Q4: I have a green precipitate in my reaction flask. How can I salvage my experiment?
A4: In many cases, the basic copper acetate precipitate can be redissolved, allowing the reaction to proceed. The key is to carefully re-acidify the solution.
Diagram 2: Troubleshooting Workflow for Precipitate Formation
A step-by-step logical guide to addressing unexpected precipitate in a copper(II) acetate reaction.
Protocol for Redissolving Basic Copper Acetate Precipitate:
-
Pause Reaction: If heating, reduce the temperature or remove from the heat source temporarily.
-
Prepare Acid: Use a dilute solution of acetic acid (e.g., 1 M or 5-10% in the reaction solvent).
-
Add Dropwise: With vigorous stirring, add the dilute acetic acid drop by drop.
-
Observe: Watch for the precipitate to dissolve and the solution to return to a clear blue color.
-
Monitor pH: Use a pH meter or pH paper to ensure you do not make the solution overly acidic for your reaction's needs.
-
Resume: Once the solution is clear, you can resume your experimental procedure.[5]
Q5: My copper-catalyzed cross-coupling reaction (e.g., Chan-Lam, Ullmann) is not working. The protocol requires a base, but my catalyst seems to be precipitating.
A5: This is a classic challenge of balancing competing requirements. Reactions like the Chan-Lam and Ullmann condensations require a base to deprotonate the nucleophile (e.g., amine, alcohol), making it active for coupling.[15][16][17] However, this inherently raises the pH, risking the precipitation of the copper catalyst.[18]
Solutions:
-
Ligand Choice: The use of specific ligands (e.g., diamines, pyridines) is crucial.[19][20] These ligands coordinate to the copper center, forming a stable complex that can remain soluble and catalytically active even under basic conditions.
-
Base Strength & Solubility: Use a base that is strong enough to deprotonate your substrate but has limited solubility or is a "proton shuttle" (like a tertiary amine), which can minimize bulk changes in the solution's pH.
-
Solvent System: A less polar or aprotic solvent can sometimes disfavor the hydrolysis pathway.
-
Slow Addition: Add the base slowly to the reaction mixture at a controlled temperature to maintain a low steady-state concentration of hydroxide ions.
Diagram 3: Simplified Role of Base in Chan-Lam C-N Coupling
A diagram showing how a base is essential for activating the nucleophile in a copper-catalyzed cross-coupling reaction.
Part 3: Recommended Experimental Protocols
To ensure success and reproducibility, follow these validated protocols.
Protocol 1: Preparation of a Stable Copper(II) Acetate Monohydrate Stock Solution (0.1 M in Water)
-
Weigh Reagent: Accurately weigh 1.997 g of copper(II) acetate monohydrate (MW: 199.65 g/mol ).[1]
-
Measure Solvent: In a 100 mL volumetric flask, add approximately 80 mL of deionized water.
-
Add Acetic Acid: Add 0.2 mL of glacial acetic acid to the water and swirl to mix. This pre-acidification is key to preventing hydrolysis.
-
Dissolve Solid: Transfer the weighed copper(II) acetate monohydrate into the flask.
-
Stir to Dissolve: Stir the mixture vigorously using a magnetic stir bar until all the solid has dissolved.[5] The resulting solution should be a clear, deep blue.
-
Dilute to Volume: Once fully dissolved, carefully add deionized water to the 100 mL mark.
-
Verify pH: Check the pH of the final solution. It should be in the range of 4.0 - 5.0.
-
Storage: Store in a well-sealed container at room temperature.[2] The solution prepared this way is stable for extended periods.
Protocol 2: General Procedure for pH Monitoring and Control in a Reaction
-
Initial Setup: Assemble your reaction glassware. Before adding reagents, calibrate a pH meter with appropriate buffers for the solvent system you are using, if possible.
-
Initial pH Reading: After adding the copper(II) acetate and solvent, take an initial pH reading. If necessary, adjust to the acidic side with a drop of acetic acid to ensure complete dissolution.
-
Substrate Addition: Add your other non-basic reagents and substrates.
-
Controlled Base Addition: If the reaction requires basic conditions, add the base slowly, either dropwise as a solution or portion-wise as a solid, while monitoring the reaction's appearance and, if feasible, the pH.
-
Visual Cues: Continuously watch for the first sign of turbidity or a color change from blue to green. This is your immediate indicator that the pH is becoming too high, risking catalyst precipitation.
-
Periodic Checks: For long reactions, it may be necessary to periodically take small aliquots (if the reaction allows) to check the pH and ensure the conditions remain optimal.
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of the Ullmann condensation reaction. Part III.
- BenchChem. (n.d.).
- Solubility of Things. (n.d.). Copper (II)
- Chem-Impex. (n.d.). Copper(II)
- Wikipedia. (n.d.).
- Zayyoun, N., et al. (n.d.). The effect of pH on the synthesis of stable Cu2O/CuO nanoparticles by sol–gel method in a glycolic medium.
- Jackson, S. L., et al. (2012). Influence of pH on the speciation of copper(II)
- Guidechem. (n.d.).
- Heidari, A. (2019). The hydrolysis constants of copper (I) (Cu+) and copper (II) (Cu2+) in aqueous solution as a function of pH using a combination of pH measurement and biospectroscopic methods and techniques.
- Exploring Copper Acetate. (n.d.).
- ResearchGate. (n.d.). Optimization of reaction conditions for the Chan-Lam coupling.
- Reddit. (2021).
- Van Allen, D. (n.d.).
- Wikipedia. (n.d.). Chan–Lam coupling.
- ResearchGate. (n.d.). Optimisation of the Chan-Lam reaction in continuous flow.
- Sigma-Aldrich. (n.d.). Copper(II)
- PubChem. (n.d.).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
- Sciencemadness Discussion Board. (2016).
- ResearchGate. (n.d.).
- Semantic Scholar. (2019). The hydrolysis constants of copper (I) (Cu+) and copper (II) (Cu2+) in aqueous solution as a function of pH using a combination of pH measurement and biospectroscopic methods and techniques.
- Semantic Scholar. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Green "copper acetate" solution - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. innospk.com [innospk.com]
- 8. Copper(II) acetate monohydrate cryst. EMPLURA 6046-93-1 [sigmaaldrich.com]
- 9. Influence of pH on the speciation of copper(II) in reactions with the green tea polyphenols, epigallocatechin gallate and gallic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. The hydrolysis constants of copper (I) (Cu+) and copper (II) (Cu2+) in aqueous solution as a function of pH using a combination of pH measurement and biospectroscopic methods and techniques | Semantic Scholar [semanticscholar.org]
- 12. Influence of pH on the speciation of copper(II) in reactions with the green tea polyphenols, epigallocatechin gallate and gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of pH, concentration and temperature on copper and zinc hydroxide formation/precipitation in solution | Semantic Scholar [semanticscholar.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 18. Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. people.umass.edu [people.umass.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing Cupric Acetate Hydration States in Research
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with cupric (II) acetate. This resource is designed to provide in-depth, field-proven insights into managing the distinct challenges presented by the anhydrous and monohydrate forms of this versatile reagent, with a focus on mitigating issues arising from moisture sensitivity.
Introduction: The Tale of Two Forms
Copper(II) acetate is a cornerstone reagent in synthetic chemistry, employed as a catalyst and an oxidizing agent in a multitude of reactions, from classic coupling reactions to modern materials synthesis.[1][2][3] It is commercially available in two primary forms: the dark green anhydrous solid (Cu(OAc)₂) and the more common blue-green monohydrate crystals (Cu(OAc)₂·H₂O).[1][4] The presence or absence of this single water molecule of hydration profoundly impacts the reagent's stability, handling, and reactivity, often becoming a critical, yet overlooked, experimental variable. This guide will equip you with the expertise to navigate these subtleties, ensuring the robustness and reproducibility of your experimental outcomes.
Comparative Overview of Anhydrous vs. Monohydrate Cupric Acetate
| Property | Anhydrous Cupric Acetate | Monohydrate Cupric Acetate | Key Experimental Implication |
| Formula | Cu(CH₃COO)₂ | Cu(CH₃COO)₂·H₂O | Accurate molar mass calculation is crucial for stoichiometry. |
| Molar Mass | 181.63 g/mol [4] | 199.65 g/mol [4] | Using the wrong molar mass will lead to significant errors in reagent stoichiometry. |
| Appearance | Dark green crystalline solid[1][4] | Blue-green crystalline solid[1][4] | A visual inspection can be the first indicator of the hydration state or potential contamination. |
| Hygroscopicity | Highly hygroscopic[3][5] | Stable under normal conditions | Anhydrous form requires stringent anhydrous handling and storage to prevent hydration. |
| Solubility | Soluble in water and alcohol. Slightly soluble in ether and glycerol.[3] | Soluble in water (7.2 g/100 mL in cold water) and alcohol; slightly soluble in ether and glycerol.[2][4] | While both are soluble in common solvents, the introduction of water with the monohydrate form must be considered in non-aqueous reactions. |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when using either form of cupric acetate. The solutions provided are grounded in chemical principles to help you not only solve the immediate issue but also to build a deeper understanding of the system.
Problem 1: My reaction with anhydrous cupric acetate is sluggish or failing, and I suspect moisture contamination.
Root Cause Analysis:
Anhydrous cupric acetate is highly susceptible to atmospheric moisture.[3][5] If not handled under strictly anhydrous conditions, it will readily absorb water to form the monohydrate, which may not be suitable for moisture-sensitive reactions. The presence of water can hydrolyze sensitive reagents or intermediates, or alter the catalytic activity of the copper species.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting reactions with anhydrous Cu(OAc)₂.
Solutions & Protocols:
-
Prevention is Key: Always store anhydrous cupric acetate in a desiccator over a strong drying agent (e.g., P₂O₅) and handle it exclusively in a glovebox or under a stream of inert gas (Argon or Nitrogen).
-
Drying Protocol for Anhydrous Cupric Acetate: If you suspect your anhydrous cupric acetate has been exposed to moisture, it can be dried by heating at 100 °C in a vacuum oven for several hours.[4] Allow the reagent to cool to room temperature under vacuum before transferring to an inert atmosphere for storage.
-
Verification of Anhydrous Conditions: For highly sensitive reactions, the water content of the reagent can be quantified using Karl Fischer titration, a highly accurate method for determining trace amounts of water.[6][7][8]
Problem 2: I'm observing a blue-green precipitate forming in my cupric acetate solution, especially upon heating.
Root Cause Analysis:
This precipitate is likely an insoluble basic copper acetate.[9] This issue arises from the hydrolysis of the copper(II) ion in aqueous or protic solutions that are not sufficiently acidic. Heating the solution can accelerate the evaporation of acetic acid, leading to an increase in pH and promoting the formation of these insoluble salts.[9]
Chemical Principle:
The equilibrium for the hydrolysis of the aquated copper(II) ion is as follows:
[Cu(H₂O)₆]²⁺ + H₂O ⇌ [Cu(H₂O)₅(OH)]⁺ + H₃O⁺
An increase in pH (a decrease in H₃O⁺ concentration) shifts this equilibrium to the right, favoring the formation of hydroxo-copper species which can then precipitate as basic salts.
Solutions & Protocols:
-
Maintain an Acidic Environment: The most effective way to prevent the formation of basic copper acetate is to ensure the solution remains acidic. This is typically achieved by adding a slight excess of acetic acid. A pH of 3.6 or lower is recommended for preparing pure copper(II) acetate solutions.[9][10]
-
Heating Precautions: When heating a cupric acetate solution, consider using a reflux condenser to minimize the loss of acetic acid. If a precipitate forms upon heating, it can often be redissolved by the careful, dropwise addition of acetic acid with stirring.[9]
-
Use in Buffered Systems: For applications where a specific pH must be maintained, consider using an appropriate buffer system that is compatible with your reaction.
Frequently Asked Questions (FAQs)
Q1: Can I use cupric acetate monohydrate for a reaction that specifies the anhydrous form?
A: It depends on the reaction's sensitivity to water. In many cases, particularly in non-aqueous organic solvents, the water of hydration in the monohydrate can interfere with the reaction. For instance, it can react with organometallic reagents, hydrolyze sensitive functional groups, or alter the solubility of reactants. However, in some cases, such as in a reaction discussed in an online forum, the presence of a small amount of water from the monohydrate may not be detrimental, especially if the solvent itself is not rigorously dried.[11] If a literature procedure explicitly calls for the anhydrous form, it is best to adhere to that to ensure reproducibility.
Q2: How can I prepare anhydrous cupric acetate from the monohydrate?
A: Anhydrous cupric acetate can be prepared by heating the monohydrate at 100 °C under vacuum.[4] This process removes the water of crystallization. It is crucial to perform this dehydration under vacuum to prevent the thermal decomposition of the acetate at higher temperatures.
Q3: My reaction requires anhydrous conditions, but I only have the monohydrate. What are my options?
A: The best course of action is to prepare the anhydrous form as described above. Alternatively, if the reaction is tolerant to small amounts of a drying agent, you could consider adding a stoichiometric excess of a water scavenger, though this would need to be carefully evaluated for compatibility with your reaction system.
Q4: Does the color difference between the anhydrous and monohydrate forms have any practical significance beyond identification?
A: The color difference is a direct consequence of the coordination environment of the copper(II) ion. In the monohydrate, water molecules are part of the coordination sphere, leading to the blue-green color.[1] The dark green color of the anhydrous form reflects a different coordination geometry. This change in coordination can influence the reactivity of the copper center, which is why the two forms may not be interchangeable in all applications.
Q5: How should I properly store anhydrous and monohydrate cupric acetate?
A:
-
Anhydrous Cupric Acetate: Must be stored in a tightly sealed container, preferably in a desiccator over a strong desiccant or in a glovebox under an inert atmosphere.[4]
-
Monohydrate Cupric Acetate: Is more stable and can be stored in a well-sealed container in a cool, dry place away from direct sunlight.[12]
Experimental Protocols
Protocol 1: Preparation and Verification of Anhydrous Cupric Acetate
-
Dehydration: Place a known quantity of this compound in a round-bottom flask.
-
Attach the flask to a vacuum line and heat the flask in an oil bath at 100 °C for 4-6 hours.
-
Once the solid has changed from blue-green to a uniform dark green, allow the flask to cool to room temperature under vacuum.
-
Verification (Optional but Recommended):
-
Storage: Backfill the flask with an inert gas (Argon or Nitrogen) and quickly transfer the anhydrous cupric acetate to a pre-dried, sealed container for storage in a desiccator or glovebox.
Protocol 2: Preparation of a Stable Aqueous Solution of Cupric Acetate
-
Dissolution: To a beaker containing a magnetic stir bar, add the desired amount of this compound.
-
Add deionized water and begin stirring.
-
Acidification: Add a small amount of glacial acetic acid to the solution (e.g., 1-2 mL per 100 mL of water).
-
pH Adjustment: Monitor the pH of the solution using a calibrated pH meter. If necessary, add more acetic acid dropwise until the pH is ≤ 3.6.[9][10]
-
Gentle Heating (if required): If gentle heating is needed to aid dissolution, ensure the container is covered to minimize evaporation of the acetic acid.
Logical Relationships Diagram
Caption: Decision-making for choosing between anhydrous and monohydrate cupric acetate.
References
-
Copper(II) acetate. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Karl Fischer titration. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
- Method for preparing copper (ii) acetate monohydrate. (n.d.). Google Patents.
-
Copper (II) acetate: anhydrous vs monohydrate in radical cyclization. (2023, May 19). Reddit. Retrieved January 3, 2026, from [Link]
-
Copper(II) acetate. (n.d.). ScienceMadness Wiki. Retrieved January 3, 2026, from [Link]
-
Karl Fischer water content titration. (n.d.). Scharlab. Retrieved January 3, 2026, from [Link]
-
Karl Fischer Titration: The Gold Standard For Water Content Analysis. (2023, January 21). GMP Insiders. Retrieved January 3, 2026, from [Link]
- Sharrock, P., & Melnik, M. (1985). Copper(II) acetates: from dimer to monomer. Canadian Journal of Chemistry, 63(1), 52-56.
-
The Basics of Karl Fischer Titration. (n.d.). Quveon. Retrieved January 3, 2026, from [Link]
- Process for the preparation of crystalline copper(II) acetate monohydrate. (n.d.). Google Patents.
-
Copper(II) acetate monohydrate. (n.d.). The Good Scents Company. Retrieved January 3, 2026, from [Link]
-
Part S1. Chemicals and Reagents. (n.d.). The Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
-
Copper acetate and acetone? (2015, May 3). ScienceMadness Discussion Board. Retrieved January 3, 2026, from [Link]
- An experimental investigation of crystal/solvent interactions in the copper (II) acetate monohydrate/propan-1-ol system. (2002). Crystal Growth & Design, 2(3), 183-189.
-
Cupric acetate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
Sources
- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 2. copper(II) acetate monohydrate, 6046-93-1 [thegoodscentscompany.com]
- 3. Copper(II) acetate, anhydrous 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 5. Cupric acetate | C4H6CuO4 | CID 8895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 7. Karl Fischer water content titration - Scharlab [scharlab.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. benchchem.com [benchchem.com]
- 10. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Cupric Acetate Monohydrate and Copper(II) Chloride in Catalytic Oxidation
For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Copper, an abundant and environmentally benign metal, offers a rich landscape of catalytic activity, particularly in oxidation reactions.[1][2] Among the plethora of copper salts available, cupric acetate monohydrate (Cu(OAc)₂·H₂O) and copper(II) chloride (CuCl₂) are two of the most common choices. This guide provides an in-depth comparison of their performance, grounded in experimental data and mechanistic insights, to inform your selection process.
Physicochemical Properties: The Foundation of Catalytic Divergence
The distinct catalytic behaviors of Cu(OAc)₂·H₂O and CuCl₂ are rooted in their fundamental chemical properties. These differences in structure, solubility, and the nature of the counter-ion (acetate vs. chloride) have profound implications for their interaction with substrates and reaction media.
Copper(II) Acetate Monohydrate (Cu₂(OAc)₄(H₂O)₂):
-
Structure: In its solid state and in non-coordinating solvents, cupric acetate exists as a dimeric "paddle-wheel" structure.[3] The two copper centers are bridged by four acetate ligands, with water molecules occupying the axial positions.[3] This dimeric form can dissociate into monomeric species in solution, an equilibrium that is highly dependent on the solvent and temperature.[4]
-
Ligand Nature: The acetate ion (OAc⁻) is a moderately coordinating ligand and a weak base. This basicity can be crucial, as acetate can act not only as a ligand but also as an in-situ base, facilitating steps like deprotonation which are often rate-limiting in oxidation reactions.[5]
Copper(II) Chloride (CuCl₂):
-
Structure: Anhydrous CuCl₂ has a distorted cadmium iodide structure, forming a polymeric chain. In solution, it readily forms various chloro-copper complexes (e.g., [CuCl₃]⁻, [CuCl₄]²⁻), with the specific species depending on the chloride concentration and solvent.
-
Ligand Nature: The chloride ion (Cl⁻) is a weakly coordinating ligand and the conjugate base of a strong acid (HCl). Consequently, it is a poor base. Reactions catalyzed by CuCl₂ often generate HCl, which can lead to strongly acidic conditions, potentially causing degradation of acid-sensitive substrates.[6]
The fundamental difference lies in the acetate ligand's ability to function as a base, a role the chloride ligand cannot effectively play. This often translates to Cu(OAc)₂ being favored in reactions requiring a mild base to facilitate a key step, such as C-H activation.[5]
Performance in Key Oxidation Reactions: A Head-to-Head Comparison
The choice between these two catalysts is highly reaction-dependent. Below, we analyze their performance in several common oxidation reaction classes, supported by experimental findings.
Aerobic Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis. Copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) systems are particularly effective for this purpose, using air or O₂ as the terminal oxidant.[7][8]
While direct comparative studies are sparse, the principles guiding catalyst choice are clear. The catalytic cycle often involves the formation of a copper(II)-alkoxide intermediate.[7] The generation of this intermediate is facilitated by a base.
-
Cu(OAc)₂: The acetate counter-ion can assist in the deprotonation of the alcohol, promoting the formation of the key alkoxide intermediate. This makes Cu(OAc)₂ an attractive choice, potentially reducing the need for an external stoichiometric base.
-
CuCl₂: When using CuCl₂, an external base is almost always required. The choice of base and ligand (e.g., bipyridine, phenanthroline) becomes critical for achieving high catalytic efficiency.[9][10]
| Catalyst System | Substrate Type | Typical Conditions | Key Advantage/Disadvantage | Reference |
| Cu(OAc)₂/TEMPO | Primary & Secondary Alcohols | O₂, Solvent (e.g., MeCN, Toluene) | Acetate can act as an internal base, milder conditions. | [5][11] |
| CuCl₂/Ligand/Base/TEMPO | Primary & Secondary Alcohols | O₂ or Air, Solvent, External Base (e.g., DBU, KOtBu) | Highly tunable system via ligand modification. Requires careful optimization of base. | [10] |
Wacker-Type Oxidation of Alkenes
The classic Wacker process oxidizes terminal alkenes to methyl ketones using a PdCl₂/CuCl₂ catalyst system.[12] Here, the role of the copper salt is primarily to re-oxidize the palladium from Pd(0) back to its active Pd(II) state.
-
CuCl₂: This is the traditional and most widely used co-catalyst in the Wacker-Tsuji oxidation.[6] Its effectiveness is well-established. However, a significant drawback is the generation of HCl during the catalytic cycle, which can be detrimental to substrates with acid-sensitive functional groups like acetals or silyl ethers.[6]
-
Cu(OAc)₂: To circumvent the issue of strong acid formation, Cu(OAc)₂ has been employed as an alternative.[6] This system generates acetic acid, which is significantly milder than HCl. This modification allows for the successful oxidation of substrates that would otherwise be incompatible with standard Wacker conditions.[6]
| Catalyst System | Substrate | Yield | Conditions | Key Observation | Reference |
| PdCl₂ / CuCl₂ | Acid-sensitive alkene | 56% | O₂, DMF/H₂O | Lower yield due to substrate degradation. | [6] |
| PdCl₂ / Cu(OAc)₂ | Acid-sensitive alkene | 78% | O₂, DMF/H₂O | Higher yield, demonstrating the benefit of milder acidic byproduct. | [6] |
Oxidative Coupling of Phenols
The oxidative coupling of phenols is a powerful method for constructing biaryl C-C and C-O bonds, which are common motifs in natural products.[13][14][15] Copper catalysts are frequently used to facilitate this transformation, which proceeds via the generation of phenoxyl radicals.[16][17]
-
CuCl₂: Often used in combination with a ligand like TMEDA (tetramethylethylenediamine) and air as the oxidant, CuCl₂ is an effective catalyst for phenol coupling.[13]
-
Cu(OAc)₂: Cupric acetate is also widely used and has been shown to be a highly effective catalyst in its own right for various oxidative coupling and dehydrogenation reactions, sometimes outperforming other copper salts.[5][11] In a study on the dehydrogenation of aromatic secondary amines, Cu(OAc)₂ was explicitly shown to be superior to CuSO₄, with the acetate ion playing a crucial dual role as both a bridging ligand and a base in the C-H bond cleavage step.[5]
Mechanistic Considerations: The Role of the Counter-ion
The divergent outcomes observed with Cu(OAc)₂ and CuCl₂ can be rationalized by examining their roles within the catalytic cycle. Copper catalysis often involves cycling between Cu(I), Cu(II), and sometimes Cu(III) oxidation states.[1] The counter-ion influences the redox potential of the copper center and can participate directly in the reaction mechanism.
Caption: Generalized catalytic cycle for Cu(II)-catalyzed oxidation.
As illustrated, the deprotonation step is often rate-limiting. The acetate anion (OAc⁻) from Cu(OAc)₂ can act as an internal base to facilitate this step.[5] In contrast, the chloride anion (Cl⁻) from CuCl₂ is non-basic, necessitating the addition of an external base. This fundamental mechanistic difference is a key determinant in catalyst selection.
Experimental Protocol: Representative Aerobic Alcohol Oxidation
This protocol is adapted from established Cu/TEMPO-catalyzed aerobic oxidation procedures and serves as a general starting point for catalyst comparison.[7][18]
Objective: To compare the catalytic efficiency of Cu(OAc)₂·H₂O and CuCl₂ in the aerobic oxidation of benzyl alcohol to benzaldehyde.
Materials:
-
Benzyl alcohol (Substrate)
-
Cu(OAc)₂·H₂O (Catalyst 1)
-
CuCl₂ (Catalyst 2)
-
2,2'-bipyridine (bpy) (Ligand)
-
TEMPO (Co-catalyst)
-
N-Methylimidazole (NMI) (Base for CuCl₂ system, optional for Cu(OAc)₂)
-
Acetonitrile (Solvent)
-
Internal Standard (e.g., Dodecane)
-
Round-bottom flask, magnetic stirrer, balloon (for O₂ or air atmosphere)
-
Gas Chromatography (GC) setup for analysis
Procedure:
-
Reaction Setup (General): To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the copper catalyst (0.05 mmol, 5 mol%), bpy (0.05 mmol, 5 mol%), and TEMPO (0.1 mmol, 10 mol%).
-
Catalyst-Specific Additions:
-
For the CuCl₂ system: Add N-Methylimidazole (0.1 mmol, 10 mol%).
-
For the Cu(OAc)₂ system: This can be run with and without an external base to evaluate the role of the acetate ion.
-
-
Solvent and Substrate Addition: Add acetonitrile (5 mL) and stir to dissolve the components. Add the internal standard (e.g., dodecane, 1 mmol). Finally, add benzyl alcohol (1 mmol).
-
Reaction Initiation: Purge the flask with O₂ (or use ambient air) and maintain a positive pressure with an O₂-filled balloon. Stir the reaction mixture vigorously at room temperature (or a specified temperature, e.g., 40 °C).
-
Monitoring and Analysis: At regular time intervals (e.g., 30 min, 1h, 2h, 4h), withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), pass it through a short plug of silica to remove the catalyst, and analyze by Gas Chromatography (GC) to determine the conversion of benzyl alcohol and the yield of benzaldehyde.
-
Work-up (Preparative Scale): Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.
Caption: Experimental workflow for comparing copper catalysts in alcohol oxidation.
Conclusion and Recommendations
Neither this compound nor copper(II) chloride is universally superior; the optimal choice is dictated by the specific demands of the reaction.
-
Choose Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) when:
-
The substrate or product is sensitive to strong acids.
-
A mild, built-in basicity is advantageous for a rate-limiting deprotonation step (e.g., C-H activation).
-
You wish to minimize the number of reagents and simplify the reaction setup by avoiding a separate external base.
-
-
Choose Copper(II) Chloride (CuCl₂) when:
-
The reaction is known to proceed well under standard Wacker-type conditions and acid sensitivity is not a concern.
-
A highly tunable system is required, where performance can be optimized through the screening of various external ligands and bases.
-
Cost is a primary driver, as CuCl₂ is often marginally less expensive.
-
Ultimately, the principles of evidence-based practice should guide the decision. For a novel transformation, it is prudent to screen both catalysts, along with a selection of ligands and bases, to empirically determine the most effective system for achieving the desired yield and selectivity.
References
-
Hansen, M. K., et al. (2012). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
-
Hansen, M. K., et al. (2012). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. ResearchGate. Available at: [Link]
-
Yoo, W. J., et al. (2012). Aerobic Copper-Catalyzed Organic Reactions. National Institutes of Health (NIH). Available at: [Link]
-
Neumann, C. N., & Hooker, J. M. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. RSC Publishing. Available at: [Link]
-
Linton, E. C., & Kozlowski, M. C. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Oxidative coupling of phenols. Wikipedia. Available at: [Link]
-
Linton, E. C., & Kozlowski, M. C. (2015). Catalytic Oxidative Coupling of Phenols and Related Compounds. National Institutes of Health (NIH). Available at: [Link]
-
Linton, E. C., & Kozlowski, M. C. (2015). Catalytic Oxidative Coupling of Phenols and Related Compounds. ResearchGate. Available at: [Link]
-
Koskinen, A. (n.d.). Copper Catalysts for Alcohol Oxidation. CORE. Available at: [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. National Institutes of Health (NIH). Available at: [Link]
-
Speier, G., & Tyeklár, Z. (1998). Mechanism of copper-catalyzed oxidation of glutathione. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2023). Wacker Oxidation. Chemistry LibreTexts. Available at: [Link]
-
Jagadeesh, R. V., et al. (2013). Copper oxide as efficient catalyst for oxidative dehydrogenation of alcohols with air. ScienceDirect. Available at: [Link]
-
Hong, D., et al. (2016). Dual Role of Acetate in Copper(II) Acetate Catalyzed Dehydrogenation of Chelating Aromatic Secondary Amines: A Kinetic Case Study of Copper-Catalyzed Oxidation Reactions. ResearchGate. Available at: [Link]
-
Deeth, R. J., et al. (2009). Copper(II) acetates: from dimer to monomer. ResearchGate. Available at: [Link]
-
García-Bosch, I., & Company, A. (2019). Copper-Promoted Functionalization of Organic Molecules: from Biologically Relevant Cu/O2 Model Systems to Organometallic Transformations. National Institutes of Health (NIH). Available at: [Link]
-
Ball, N. D., et al. (2020). Mechanism of Cu-Catalyzed Iododeboronation: A Description of Ligand-Enabled Transmetalation, Disproportionation, and Turnover in Cu-Mediated Oxidative Coupling Reactions. ACS Catalysis. Available at: [Link]
-
Mondal, B., et al. (2023). Unusual Water Oxidation Mechanism via a Redox-Active Copper Polypyridyl Complex. Inorganic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Copper(II) acetate. Wikipedia. Available at: [Link]
-
Silva, A. L. P., et al. (2002). Wacker PdCl 2–CuCl 2 catalytic oxidation process: Oxidation of limonene. ResearchGate. Available at: [Link]
-
Trend, R. M., et al. (2009). Experimental and Computational Study of a Direct O2-Coupled Wacker Oxidation: Water Dependence in the Absence of Cu Salts. National Institutes of Health (NIH). Available at: [Link]
-
Ghorpade, S. M., et al. (2017). Cu(OAc)2 catalysed aerobic oxidation of aldehydes to nitriles under ligand-free conditions. RSC Publishing. Available at: [Link]
Sources
- 1. Aerobic Copper-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Promoted Functionalization of Organic Molecules: from Biologically Relevant Cu/O2 Model Systems to Organometallic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cu(OAc)2 catalysed aerobic oxidation of aldehydes to nitriles under ligand-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 16. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Catalytic Activity of Copper(II) Salts in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Among the myriad of transition metal catalysts, copper(II) salts have garnered significant attention due to their low cost, low toxicity, and versatile reactivity in a broad spectrum of organic transformations. However, the catalytic performance of a copper(II) salt is not solely dependent on the copper center; the associated counter-ion plays a crucial, yet often overlooked, role in modulating the catalyst's activity and selectivity.
This guide provides an in-depth comparative analysis of the catalytic activity of various common copper(II) salts, including acetate, chloride, sulfate, and triflate. We will delve into two ubiquitous copper-catalyzed reactions: the Ullmann C-N cross-coupling and the Azide-Alkyne Cycloaddition (CuAAC), providing supporting experimental data, detailed protocols, and mechanistic insights to empower you to make informed decisions in your catalyst selection process.
The Decisive Role of the Counter-Ion: More Than a Spectator
The counter-ion of a copper(II) salt can significantly influence the catalytic cycle in several ways. Its Lewis basicity, coordinating ability, and solubility all contribute to the overall efficacy of the catalyst. For instance, a strongly coordinating anion can stabilize the copper center but may also hinder substrate binding. Conversely, a weakly coordinating anion might lead to a more active but less stable catalyst. The choice of counter-ion can therefore be a powerful tool for optimizing reaction conditions and outcomes.
Comparative Analysis in Ullmann C-N Cross-Coupling Reactions
The Ullmann condensation is a fundamental method for the formation of carbon-heteroatom bonds, particularly C-N bonds. The choice of the copper(II) salt can have a dramatic impact on the reaction yield and conditions required.
Data Presentation: C-N Coupling of Aryl Halides with Amines
The following table summarizes the performance of different copper(II) salts in the N-arylation of benzylamine with p-tolyl chloride. The data highlights the superior performance of copper(II) acetate in this transformation.
| Entry | Copper(II) Salt | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cu(OAc)₂ | α-benzoin oxime | K₃PO₄ | DMSO | 80 | 8 | 90 | [1] |
| 2 | CuCl₂ | α-benzoin oxime | K₃PO₄ | DMSO | 80 | 8 | <10 | [1] |
| 3 | CuSO₄ | α-benzoin oxime | K₃PO₄ | DMSO | 80 | 8 | <10 | [1] |
| 4 | Cu(OTf)₂ | α-benzoin oxime | K₃PO₄ | DMSO | 80 | 8 | <10 | [1] |
Note: The yields are isolated yields as reported in the cited literature.
Mechanistic Insights: The Acetate Advantage
The superior catalytic activity of Cu(OAc)₂ in many Ullmann-type reactions can be attributed to the role of the acetate ion as an internal base and a proton shuttle. In the proposed catalytic cycle, the acetate can facilitate the deprotonation of the amine nucleophile, a key step in the formation of the copper(III)-amido intermediate. This internal assistance is absent with less basic counter-ions like chloride or triflate, often necessitating harsher conditions or stronger external bases.
Experimental Protocol: Ullmann C-N Cross-Coupling
This protocol is a generalized procedure for the copper-catalyzed N-arylation of an amine with an aryl halide, optimized for the use of copper(II) acetate.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
α-benzoin oxime (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO), anhydrous (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, amine, copper(II) acetate, α-benzoin oxime, and potassium phosphate.
-
Add anhydrous DMSO via syringe.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Analysis in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of modern chemical biology and materials science for its high efficiency and specificity in forming 1,4-disubstituted-1,2,3-triazoles. While Cu(I) is the active catalyst, it is often generated in situ from a Cu(II) salt and a reducing agent. The choice of the Cu(II) precursor can influence the reaction rate and efficiency.
Data Presentation: CuAAC of Benzyl Azide and Phenylacetylene
The following table presents a comparison of different copper(II) salts in the CuAAC reaction between benzyl azide and phenylacetylene, with sodium ascorbate as the reducing agent.
| Entry | Copper(II) Salt (5 mol%) | Reducing Agent | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 1-24 h | >95 |
| 2 | CuCl₂·2H₂O | Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 1-24 h | ~90 |
| 3 | Cu(OAc)₂ | Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 1-24 h | ~92 |
| 4 | Cu(NO₃)₂ | Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 1-24 h | ~88 |
Note: The yields are generally high for most common copper(II) salts in the presence of a suitable reducing agent. The choice may therefore be guided by solubility and cost.
Mechanistic Insights: The Role of the Counter-Ion in CuAAC
In the CuAAC reaction, the primary role of the Cu(II) salt is as a precursor to the active Cu(I) species. The counter-ion's main influence is on the solubility of the salt in the reaction medium and its potential to coordinate to the copper center, which can affect the rate of reduction to Cu(I) and the subsequent catalytic cycle. For instance, in some non-aqueous solvents, Cu(OAc)₂ has been shown to be particularly effective even without an external reducing agent, suggesting a more complex role for the acetate ion in the redox process.[2]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction using in situ generation of the Cu(I) catalyst from copper(II) sulfate.
Materials:
-
Azide (1.0 mmol)
-
Terminal alkyne (1.05 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol and deionized water (1:1 v/v mixture, 10 mL)
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
In a reaction flask, dissolve the azide and terminal alkyne in the t-BuOH/H₂O solvent mixture.
-
To this solution, add the copper(II) sulfate pentahydrate.
-
Add a freshly prepared aqueous solution of sodium ascorbate.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography or recrystallization.
Conclusion
The choice of copper(II) salt in catalysis is a nuanced decision that can significantly impact the outcome of a chemical transformation. While in some reactions, such as the robust CuAAC, the differences may be subtle and guided by practical considerations like solubility, in others, like the Ullmann C-N coupling, the counter-ion can be a key determinant of success. Copper(II) acetate, with its unique properties, often emerges as a highly effective catalyst in cross-coupling reactions.
As Senior Application Scientists, we encourage a data-driven approach to catalyst selection. By understanding the mechanistic role of the counter-ion and leveraging comparative data, researchers can accelerate the optimization of their synthetic routes, leading to more efficient and robust chemical processes. This guide serves as a foundational resource to aid in this critical aspect of modern organic synthesis.
References
-
Fokin, V. V., & Sharpless, K. B. (2008). Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 47(15), 2853-2855. [Link]
-
Stahl, S. S., & coworkers. (2015). Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds. Chemical Science, 6(3), 1595-1603. [Link]
-
Patil, S. A., et al. (2019). Copper(II) Nitrate Catalyzed Azide–Alkyne Cycloaddition Reaction: Study the Effect of Counter Ion, Role of Ligands and Catalyst Structure. ChemistrySelect, 4(29), 8567-8573. [Link]
-
Lanorio, J. P., et al. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Transactions of the Illinois State Academy of Science, 115, 31-36. [Link]
-
Kuznetsova, E. A., et al. (2022). Copper (II)-Catalyzed Oxidation of Ascorbic Acid: Ionic Strength Effect and Analytical Use in Aqueous Solution. Molecules, 27(14), 4531. [Link]
-
Zhang, H., et al. (2016). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 21(11), 1469. [Link]
-
Ali, M. A., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 136. [Link]
-
Rawat, D. S., et al. (2014). Cu(0)@Al2O3/SiO2 NPs: Efficient Reusable Catalyst for the Cross Coupling Reactions of Aryl Chlorides with Amines and Anilines. RSC Advances, 4(78), 41531-41538. [Link]
-
Đaković, M., et al. (2022). The Counterion (SO42− and NO3−) Effect on Crystallographic, Quantum-Chemical, Protein-, and DNA-Binding Properties of Two Novel Copper(II)–Pyridoxal-Aminoguanidine Complexes. International Journal of Molecular Sciences, 23(15), 8345. [Link]
-
Stahl, S. S., & coworkers. (2019). Mechanistic Insights into Copper-Catalyzed Asymmetric Cyanation of Allylic C-H Bonds. Journal of the American Chemical Society, 141(17), 7062-7072. [Link]
-
Finn, M. G., & Fokin, V. V. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 2(4), 225-240. [Link]
-
Murphy, D. M., et al. (2012). Influence of counterions on the structure of bis(oxazoline) copper(II) complexes; an EPR and ENDOR investigation. Dalton Transactions, 41(36), 11085-11092. [Link]
-
Zhang, X., et al. (2023). Mechanistic insights into nonlinear effects in copper-catalyzed asymmetric esterification. Nature Communications, 14(1), 1-11. [Link]
-
Stahl, S. S., & coworkers. (2009). Mechanistic Study of Copper-Catalyzed Aerobic Oxidative Coupling of Arylboronic Esters and Methanol: Insights into an Organometallic Oxidase Reaction. Journal of the American Chemical Society, 131(46), 16584-16585. [Link]
-
Kovalenko, M. V., et al. (2023). Mechanistic Insights into Copper(I) and Copper (II) Cation Exchange Reactions in CdSe Nanoplatelets. ChemRxiv. [Link]
-
Kuznetsova, E. A., et al. (2022). Copper (II)-Catalyzed Oxidation of Ascorbic Acid: Ionic Strength Effect and Analytical Use in Aqueous Solution. ResearchGate. [Link]
-
Stahl, S. S., & coworkers. (2018). Mechanism of Cu-Catalyzed Iododeboronation: A Description of Ligand-Enabled Transmetalation, Disproportionation, and Turnover in Cu-Mediated Oxidative Coupling Reactions. ACS Catalysis, 8(9), 8459-8468. [Link]
-
Monnier, J. R. (2018). Comparison of Cu and Ag Catalysts for Epoxidation of Higher Olefins. ResearchGate. [Link]
-
Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. European Journal of Organic Chemistry, 2009(18), 2893-2917. [Link]
-
Finet, J. P., et al. (2002). Recent Advances in Ullmann Reaction: Copper(II) Diacetate Catalysed N-, O- and S-ArylationInvolving Polycoordinate Hetero atomic Derivatives. Current Organic Chemistry, 6(6), 537-567. [Link]
-
Reddy, C. R., et al. (2014). Copper(II) Acetate Catalyzed Ullmann-Type C–O Coupling Reaction of Phenols with 4-Tosylcoumarin. Synlett, 25(19), 2769-2772. [Link]
-
MacMillan, D. W. C., et al. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 89(1), 1-16. [Link]
-
Taillefer, M., & Evanno, L. (2011). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 111(3), 1429-1517. [Link]
-
Stradiotto, M., & coworkers. (2020). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry – A European Journal, 26(62), 14046-14066. [Link]
-
Iwasawa, T. (2012). Cu-Catalyzed Cross-Coupling Reactions
from Pd to Cu. Wako Pure Chemical Industries, Ltd.. [Link]
Sources
A Researcher's Guide to Greener Pastures: Exploring Alternative Reagents for Cupric Acetate in Oxidative Coupling Reactions
For decades, cupric acetate (Cu(OAc)₂) has been a cornerstone reagent in the field of organic synthesis, serving as a reliable and versatile oxidant and catalyst for a wide array of oxidative coupling reactions.[1] From the classic Glaser coupling of terminal alkynes to the Ullmann condensation for C-N and C-O bond formation, Cu(OAc)₂ has proven its utility.[2][3][4][5] However, the evolving landscape of chemical research, with its increasing emphasis on green chemistry, cost-effectiveness, and improved reaction efficiency, has spurred a quest for alternatives. Concerns over stoichiometric copper waste, sometimes harsh reaction conditions, and the desire for novel reactivity have fueled the development of a new generation of oxidative coupling protocols.[6]
This comprehensive guide provides an in-depth comparison of viable alternatives to cupric acetate, offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent system for their specific synthetic challenges. We will delve into the mechanistic underpinnings of these alternatives, present supporting experimental data, and provide detailed protocols to facilitate their adoption in the laboratory.
The Enduring Role and Emerging Limitations of Cupric Acetate
Cupric acetate's efficacy in oxidative coupling stems from its ability to participate in single-electron transfer processes, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] In many reactions, it serves a dual role: as a catalyst and a stoichiometric oxidant, where Cu(II) is reduced to Cu(I) during the reaction.[9] The regeneration of the active Cu(II) species often requires a co-oxidant or a stoichiometric amount of the copper salt, leading to significant copper-containing waste streams.[6]
The primary drivers for seeking alternatives to cupric acetate include:
-
Environmental Concerns: The generation of stoichiometric amounts of copper waste is environmentally undesirable.
-
Atom Economy: Reactions requiring stoichiometric or super-stoichiometric amounts of a metal reagent have poor atom economy.
-
Harsh Reaction Conditions: Many traditional Ullmann-type reactions require high temperatures and polar, high-boiling point solvents.[3]
-
Limited Substrate Scope: In some cases, the reactivity of cupric acetate may be insufficient for challenging substrates or may lead to undesired side reactions.
-
Cost: While copper is relatively inexpensive, the use of large quantities can impact the overall cost of a synthetic route, particularly at scale.
A New Era of Oxidative Coupling: Promising Alternatives
The search for alternatives has led to the exploration of diverse catalytic systems, each with its unique advantages. These can be broadly categorized into:
-
Iron-Catalyzed Systems: The Sustainable Workhorse
-
Hypervalent Iodine Reagents: The Powerful Oxidizers
-
Photoredox Catalysis: The Light-Driven Revolution
-
Enzymatic and Biomimetic Systems: Nature's Approach to Selectivity
-
Alternative Oxidants with Copper Catalysis: A Greener Copper Chemistry
Iron-Catalyzed Systems: The Sustainable Workhorse
Iron, being the most abundant and one of the least expensive transition metals, presents an attractive and environmentally friendly alternative to copper.[10] Iron catalysts, typically simple salts like iron(III) chloride (FeCl₃), have demonstrated remarkable efficacy in a variety of oxidative coupling reactions, including C-C, C-O, and C-N bond formation.[10][11][12][13][14]
Mechanism of Action: Iron-catalyzed oxidative couplings often proceed through a radical pathway.[10] For instance, in the coupling of arenes and alkenes, it is proposed that the oxidant (e.g., DDQ) plays a key role in the formation of an aryl radical, while FeCl₃ may act as a Lewis acid to promote the transformation.[10] In other systems, particularly those using air as the oxidant, a high-valent iron species is often implicated in the key bond-forming step.[11][12][14]
Experimental Protocol: Iron-Catalyzed Oxidative C-H/C-H Cross-Coupling
This protocol is adapted from a procedure for the cross-coupling of electron-rich arenes and alkenes.[10]
Materials:
-
Iron(III) chloride (FeCl₃)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
1,3,5-Trimethoxybenzene
-
1,1-Diphenylethylene
-
1,2-Dimethoxyethane (DME)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add FeCl₃ (20 mol%).
-
Add 1,3,5-trimethoxybenzene (1.0 equiv) and 1,1-diphenylethylene (1.2 equiv).
-
Add DDQ (1.2 equiv).
-
Add dry DME as the solvent.
-
Seal the tube and heat the reaction mixture at 80 °C for 10 hours with vigorous stirring.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triaryl-ethylene product.
Hypervalent Iodine Reagents: The Powerful Oxidizers
Hypervalent iodine reagents have emerged as potent and environmentally benign oxidants for a wide range of transformations, including oxidative cross-coupling reactions.[15][16] These reagents, such as phenyliodine diacetate (PIDA) and diaryliodonium salts, can facilitate the desired oxidation at a metal center (e.g., palladium or copper) and can also provide heteroatom ligands for subsequent transfer to the substrate.[15][16]
Advantages:
-
Environmentally Benign: They are considered non-toxic and are good alternatives to heavy metal oxidants.[15][16]
-
Versatility: They can be used in a variety of transition metal-catalyzed reactions, including C-H activation and functionalization.[15][16]
-
Mild Reaction Conditions: Many reactions employing hypervalent iodine reagents proceed under mild conditions.
Photoredox Catalysis: The Light-Driven Revolution
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the generation of reactive intermediates for oxidative coupling under exceptionally mild conditions.[17][18][19] This approach can be employed in conjunction with transition metal catalysts (dual catalysis) or in a metal-free manner, using organic dyes as the photocatalyst.[19][20]
Mechanism of Action: A photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye like Eosin Y) absorbs a photon of visible light, promoting it to an excited state.[18][19] This excited state is a more potent oxidant and reductant than the ground state. It can then engage in SET with a substrate to generate a radical intermediate, which then participates in the desired coupling reaction.[18]
Conceptual Workflow: Photoredox-Catalyzed Oxidative Coupling
Caption: General workflow for a photoredox-catalyzed oxidative coupling.
Enzymatic and Biomimetic Systems: Nature's Approach to Selectivity
Drawing inspiration from nature, researchers have turned to enzymes and biomimetic catalysts to achieve highly selective oxidative coupling reactions.[21] Enzymes such as cytochrome P450s and peroxidases (e.g., horseradish peroxidase) can catalyze the formation of C-C and C-O bonds with remarkable regio- and stereoselectivity, often under mild, aqueous conditions.[22][23][24][25]
Advantages:
-
High Selectivity: Enzymes offer unparalleled control over the reaction outcome.[22]
-
Green Conditions: Reactions are typically run in water at or near room temperature.
-
Complex Molecule Synthesis: This approach is particularly valuable for the late-stage functionalization of complex molecules.
Alternative Oxidants with Copper Catalysis: A Greener Copper Chemistry
Instead of replacing copper entirely, a more sustainable approach involves using catalytic amounts of a copper salt with a greener, more atom-economical terminal oxidant. Molecular oxygen (from air) is the ideal oxidant in this regard, producing only water as a byproduct.[11][12][26] Other alternatives include potassium persulfate and various peroxides.[8]
This strategy maintains the well-established reactivity of copper while significantly improving the environmental footprint of the reaction. For instance, the Hay coupling, a modification of the Glaser coupling, uses a catalytic amount of a Cu(I) salt with air as the oxidant.[2][4][5]
Comparative Analysis of Alternatives
| Reagent System | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Cupric Acetate (Stoichiometric) | Well-established, versatile, reliable | Poor atom economy, copper waste, often high temperatures | High temperatures, polar solvents |
| Iron Catalysts | Inexpensive, abundant, low toxicity, environmentally friendly | May require a stoichiometric co-oxidant, substrate scope can be limited | Moderate to high temperatures, various solvents |
| Hypervalent Iodine Reagents | Environmentally benign, powerful oxidants, mild conditions | Can be expensive, generate iodobenzene byproduct | Room temperature to moderate heating, various solvents |
| Photoredox Catalysis | Very mild conditions, high functional group tolerance, novel reactivity | Can require expensive photocatalysts, may be sensitive to air/moisture | Room temperature, visible light irradiation |
| Enzymatic Systems | Extremely high selectivity, green conditions (aqueous, RT) | Limited substrate scope, enzyme cost and stability can be issues | Aqueous buffers, room temperature |
| Catalytic Copper with O₂/Air | Excellent atom economy, green (water byproduct), cost-effective | Can be slower than stoichiometric reactions, catalyst deactivation possible | Moderate to high temperatures, often requires a base |
Conclusion
The pursuit of alternatives to cupric acetate for oxidative coupling reactions has ushered in a new era of innovation in organic synthesis. From abundant and sustainable iron catalysts to the precision of enzymatic systems and the mild, light-driven power of photoredox catalysis, chemists now have a diverse toolkit to forge complex molecular architectures more efficiently and with greater environmental responsibility. While cupric acetate will undoubtedly remain a useful reagent, the alternatives presented in this guide offer compelling advantages that can no longer be overlooked. By understanding the mechanisms, benefits, and limitations of each system, researchers can make more informed decisions, leading to the development of cleaner, greener, and more elegant synthetic strategies.
References
-
Organic Letters. Iron-Catalyzed Oxidative C–H/C–H Cross-Coupling between Electron-Rich Arenes and Alkenes. [Link]
-
Chemistry – A European Journal. Iron-Catalyzed Oxidative C O and C N Coupling Reactions Using Air as Sole Oxidant. [Link]
-
National Library of Medicine. Iron-Catalyzed Oxidative C-O and C-N Coupling Reactions Using Air as Sole Oxidant. [Link]
-
National Center for Biotechnology Information. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. [Link]
-
The Journal of Organic Chemistry. Iron-Catalyzed Oxidative Cross-Coupling of Phenols and Tyrosine Derivatives with 3-Alkyloxindoles. [Link]
-
ResearchGate. Proposed mechanism for the iron‐catalyzed oxidative cross‐coupling of tertiary anilines and phenols. [Link]
-
ACS Catalysis. Oxidative Coupling Mechanisms: Current State of Understanding. [Link]
-
Journal of the American Chemical Society. Mechanistic Study of Copper-Catalyzed Aerobic Oxidative Coupling of Arylboronic Esters and Methanol: Insights into an Organometallic Oxidase Reaction. [Link]
-
Frontiers in Chemistry. Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. [Link]
-
Wikipedia. Oxidative coupling. [Link]
-
National Center for Biotechnology Information. Photoredox catalysis harvesting multiple photon or electrochemical energies. [Link]
-
National Center for Biotechnology Information. Biomimetic Enzymatic Oxidative Coupling of Barley Phenolamides: Hydroxycinnamoylagmatines. [Link]
-
ResearchGate. Photo-Induced Oxidative Cross-Coupling Reactions. [Link]
-
Wikipedia. Photoredox catalysis. [Link]
-
University of Cambridge. Photoredox Catalysis. [Link]
-
National Center for Biotechnology Information. Aliphatic C—H Oxidations for Late-Stage Functionalization. [Link]
-
ACS Central Science. C–H Activation: Toward Sustainability and Applications. [Link]
-
ResearchGate. Organophotoredox catalyzed oxidative coupling of alcohols with amine derivatives. [Link]
-
ACS Publications. Oxidative Coupling Mechanisms: Current State of Understanding. [Link]
-
SciSpace. Comparison of oxidizing agents for the oxidative coupling of methane over state-of-the-art catalysts. [Link]
-
Frontiers in Chemistry. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. [Link]
-
Organic Letters. Copper(II) Acetate Promoted Oxidative Cyclization of Arylsulfonyl-o-allylanilines. [Link]
-
Accounts of Chemical Research. Overcoming the “Oxidant Problem”: Strategies to Use O2 as the Oxidant in Organometallic C–H Oxidation Reactions Catalyzed by Pd (and Cu). [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
-
Canadian Journal of Chemistry. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine. [Link]
-
ResearchGate. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Royal Society of Chemistry. Mild metal-catalyzed C–H activation: examples and concepts. [Link]
-
eScholarship. Development of an Enzymatic Oxidative Coupling Bioconjugation and its Application in the Synthesis of Immunoconjugates. [Link]
-
Chemical Science. Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization of carboxylic acids. [Link]
-
Wikipedia. Oxidative coupling of phenols. [Link]
-
RSC Advances. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. Recent Advances in Copper-Catalyzed Oxidative Cross-Coupling Chemistry. [Link]
-
Royal Society of Chemistry. Recent advances and applications of Glaser coupling employing greener protocols. [Link]
-
Accounts of Chemical Research. Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst. [Link]
-
ChemRxiv. Greener Conditions for Asymmetric Coupling of Terminal Alkynes. [Link]
-
Juniper Publishers. General Overview on Recent Advance in Light-Induced Cu-I/II Photoredox Catalysis without Metal Co-Catalyst. [Link]
-
Wikipedia. Glaser coupling. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ResearchGate. Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. [Link]
-
National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Iron-Catalyzed Oxidative C-O and C-N Coupling Reactions Using Air as Sole Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents [frontiersin.org]
- 16. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 17. Photoredox catalysis harvesting multiple photon or electrochemical energies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photoredox catalysis - Wikipedia [en.wikipedia.org]
- 19. ethz.ch [ethz.ch]
- 20. researchgate.net [researchgate.net]
- 21. Oxidative coupling - Wikipedia [en.wikipedia.org]
- 22. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biomimetic Enzymatic Oxidative Coupling of Barley Phenolamides: Hydroxycinnamoylagmatines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of an Enzymatic Oxidative Coupling Bioconjugation and its Application in the Synthesis of Immunoconjugates [escholarship.org]
- 25. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cupric Acetate vs. Copper Iodide in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate catalyst system is paramount to achieving desired outcomes in cross-coupling reactions. Copper-catalyzed reactions, valued for their cost-effectiveness and unique reactivity compared to palladium-based systems, are a cornerstone of modern organic synthesis.[1][2] Among the plethora of available copper sources, cupric acetate (Cu(OAc)₂) and copper(I) iodide (CuI) are two of the most frequently employed catalysts. This guide provides an in-depth comparison of their performance in three key coupling reactions: the Chan-Lam coupling, the Ullmann reaction, and the Sonogashira coupling. We will delve into the mechanistic nuances that dictate their efficacy and provide practical, experimentally-backed insights to inform your catalyst selection.
The Crucial Role of Oxidation State and Counter-Ions
The fundamental difference between cupric acetate and copper(I) iodide lies in the oxidation state of the copper ion—Cu(II) for the former and Cu(I) for the latter—and the nature of their counter-ions, acetate (OAc⁻) and iodide (I⁻). These differences are not trivial; they profoundly influence the catalytic cycle and, consequently, the reaction's efficiency, scope, and optimal conditions.
In many copper-catalyzed coupling reactions, the active catalytic species is believed to be a Cu(I) complex.[3][4] When a Cu(II) salt like Cu(OAc)₂ is used, an in situ reduction to Cu(I) is often a necessary initiation step. This reduction can be effected by a variety of species in the reaction mixture, such as amines or alcohols, particularly in the presence of a base.[5] Conversely, starting directly with a Cu(I) salt like CuI circumvents this initiation step. However, Cu(I) species can be prone to disproportionation to Cu(0) and Cu(II), which can lead to catalyst deactivation.[4]
The counter-ions also play a critical role. The acetate anion is a moderately coordinating ligand and can act as a base or a ligand in the catalytic cycle. The iodide anion, being a soft Lewis base, has a strong affinity for the soft Cu(I) center and can influence the stability and reactivity of the organocopper intermediates.
Head-to-Head Comparison in Key Coupling Reactions
Chan-Lam Coupling: A Tale of Two Oxidation States
The Chan-Lam coupling, a versatile method for forming C-N and C-O bonds from arylboronic acids, is a reaction where both Cu(OAc)₂ and CuI have been explored, with Cu(OAc)₂ being more traditionally cited.[6][7][8]
Performance Insights:
-
Cu(OAc)₂: As a Cu(II) source, cupric acetate is often used in stoichiometric or catalytic amounts. The reaction is typically performed under aerobic conditions, where oxygen can serve as the terminal oxidant to regenerate the active Cu(II) or Cu(III) species in the catalytic cycle.[6] In a study on the C-N coupling of 2-aminobenzothiazoles with boronic acids, Cu(II) salts, particularly Cu(OAc)₂, were found to provide higher yields compared to Cu(I) salts.[9]
-
CuI: While less common as the primary catalyst in Chan-Lam reactions, CuI can be effective. However, in some instances, it has shown lower efficacy compared to its Cu(II) counterpart. For example, in a screening for a C-N coupling reaction, Cu(OAc)₂ provided a 53% yield, whereas CuI only afforded a 12% yield under the same initial conditions.[10] In another study involving the coupling of 2-nitroimidazole with phenylboronic acid, a range of simple copper salts including CuCl, CuBr, CuI, and Cu(OAc)₂ all resulted in poor to undetectable yields, indicating a strong substrate dependency.[11]
Mechanistic Considerations:
The generally accepted mechanism for the Chan-Lam coupling involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. When starting with Cu(OAc)₂, the reaction is believed to proceed through transmetalation of the arylboronic acid with the Cu(II) center, followed by coordination of the nucleophile (amine or alcohol) and subsequent reductive elimination from a Cu(III) intermediate to form the desired product.[7] The acetate anion can participate in the transmetalation step and act as a ligand throughout the cycle. The necessity of an oxidant like air when using catalytic Cu(OAc)₂ supports the involvement of a redox cycle where copper is reoxidized to its active state.
Figure 1: Simplified Chan-Lam Catalytic Cycle with Cu(OAc)₂.
Ullmann Reaction: The Ascendancy of Cu(I)
The Ullmann reaction, one of the oldest cross-coupling reactions, is used to form C-C, C-N, C-O, and C-S bonds, typically from aryl halides. While early iterations of this reaction used stoichiometric copper powder at high temperatures, modern protocols favor catalytic amounts of copper salts, with a notable preference for Cu(I) species.[12][13]
Performance Insights:
-
CuI: Copper(I) iodide is a highly effective and commonly used catalyst in modern Ullmann-type reactions.[14][15] Its efficacy is often enhanced by the use of ligands, such as diamines or amino acids, which stabilize the copper center and facilitate the reaction under milder conditions.[2] In a comparative study, CuI and copper nanoparticles demonstrated comparable efficiency in the N-arylation of primary amines.[1]
-
Cu(OAc)₂: While Cu(OAc)₂ can be used, it is generally believed that it is reduced in situ to the active Cu(I) species.[3][4] In some cases, starting directly with a Cu(I) salt like CuI provides slightly higher reaction rates compared to Cu(II) salts.[5]
Mechanistic Considerations:
The mechanism of the Ullmann reaction is complex and can proceed through several proposed pathways, including an oxidative addition-reductive elimination cycle involving Cu(I)/Cu(III) intermediates, or pathways involving single electron transfer (SET) or halogen atom transfer (HAT).[3][4][16] A widely accepted pathway begins with the formation of a Cu(I)-nucleophile complex. This complex then reacts with the aryl halide. The iodide in CuI can be displaced by the nucleophile to form the active catalytic species. The strong coordination of iodide to Cu(I) may also play a role in stabilizing the catalyst and influencing the rate of oxidative addition.
Figure 2: Proposed Ullmann Catalytic Cycle (Cu(I)/Cu(III)).
Sonogashira Coupling: The Indispensable Role of CuI
The Sonogashira coupling is a palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. In its classic form, it employs a copper(I) co-catalyst, with CuI being the overwhelmingly preferred choice.[17][18]
Performance Insights:
-
CuI: Copper(I) iodide is the standard and highly effective co-catalyst in the Sonogashira reaction. Its role is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[18] The absence of CuI often leads to no reaction or significantly reduced yields.
-
Cu(OAc)₂: While there are reports of copper-free Sonogashira reactions, and some studies have explored other copper sources, Cu(OAc)₂ is not a common choice for this transformation. When used, it would need to be reduced to Cu(I) to enter the catalytic cycle, which may not be as efficient as starting directly with CuI.
Mechanistic Considerations:
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. In the copper cycle, CuI reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is crucial as it is more nucleophilic than the deprotonated alkyne itself, facilitating the transmetalation step to the Pd(II) center. The iodide anion is a good leaving group and its presence is well-suited for this catalytic system.
Figure 3: Dual Catalytic Cycles in the Sonogashira Coupling.
Quantitative Performance Data
The following table summarizes representative data from comparative studies, highlighting the performance differences between Cu(OAc)₂ and CuI in specific coupling reactions. It is important to note that yields are highly dependent on the specific substrates, ligands, bases, and solvents used.
| Reaction Type | Substrates | Copper Source | Ligand/Base/Solvent | Yield (%) | Reference |
| C-N Coupling | 2-Bromoanisole + Pyrrole | Cu(OAc)₂ | α-Benzoin Oxime / K₃PO₄ / DMSO | 90 | [10] |
| CuI | α-Benzoin Oxime / K₃PO₄ / DMF | 12 | [10] | ||
| C-N Coupling | 2-Nitroimidazole + Phenylboronic Acid | Cu(OAc)₂ | Various / K₂CO₃ / MeOH | Poor/Undetectable | [11] |
| CuI | Various / K₂CO₃ / MeOH | Poor/Undetectable | [11] | ||
| N-Arylation | Adamantane-containing amines + Iodobenzene | CuI | 2-isobutyrylcyclohexanone / Cs₂CO₃ / DMF | 65-76 | [5] |
| CuOAc | 2-isobutyrylcyclohexanone / Cs₂CO₃ / DMF | Poorer yields | [5] | ||
| O-Arylation | Protected Serines + Phenylboronic acid | Cu(OAc)₂·H₂O | DMAP / CH₂Cl₂ | Good yields | |
| CuI | 1,10-phenanthroline / Cs₂CO₃ / MeCN | Ineffective |
Experimental Protocols
General Protocol for Chan-Lam C-N Coupling with Cu(OAc)₂
This protocol is a generalized procedure for the N-arylation of amines with arylboronic acids.
-
Materials:
-
Arylboronic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Base (e.g., Pyridine or Triethylamine, 2.0 mmol)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), 5 mL)
-
4 Å Molecular Sieves (optional, ~200 mg)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol), the amine (1.2 mmol), copper(II) acetate (0.1 mmol), and the base (2.0 mmol).
-
If reagents or solvent are not strictly anhydrous, add 4 Å molecular sieves.
-
Add the anhydrous solvent (5 mL) to the flask.
-
Stir the reaction mixture vigorously at room temperature and open to the air.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the desired N-arylated product.
-
General Protocol for Ullmann C-N Coupling with CuI
This protocol is a generalized procedure for the N-arylation of carbazoles with aryl halides.
-
Materials:
-
Carbazole (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 0.10 mmol, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF or Toluene, 5 mL)
-
-
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add carbazole (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.05 mmol), and the ligand (0.10 mmol).
-
Add the base (2.0 mmol) to the reaction vessel.
-
Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110-140 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
General Protocol for Sonogashira Coupling with CuI Co-catalyst
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with an aryl iodide.
-
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF, 5-10 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add the aryl iodide (1.0 mmol), palladium catalyst (e.g., 0.02 mmol), and copper(I) iodide (e.g., 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent (5-10 mL) and the base (e.g., 2.5 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite® to remove solids.
-
Wash the organic phase with aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Recommendations
The choice between cupric acetate and copper(I) iodide is not arbitrary and should be guided by the specific coupling reaction being performed, as well as by mechanistic considerations.
-
For Chan-Lam couplings , Cu(OAc)₂ is often the catalyst of choice, typically used under aerobic conditions. Its Cu(II) state is integral to the widely accepted catalytic cycle for this reaction.
-
For Ullmann-type reactions , CuI is generally preferred. The direct use of a Cu(I) source aligns with the consensus that Cu(I) is the active catalytic species, potentially leading to faster reaction rates and milder conditions, especially when paired with an appropriate ligand.
-
For Sonogashira couplings , CuI is the established and indispensable co-catalyst. Its role in the formation of the copper acetylide intermediate is critical for the efficiency of the reaction.
While this guide provides a framework for catalyst selection, it is crucial to recognize that reaction optimization, including the screening of ligands, bases, solvents, and temperature, is essential for achieving the best results in any specific application. The experimental data and protocols presented herein serve as a robust starting point for researchers and professionals seeking to harness the power of copper-catalyzed cross-coupling reactions.
References
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 412-413. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054-3131. [Link]
-
Soria-Castro, S. M., et al. (2017). Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. Molecules, 22(10), 1691. [Link]
-
Tummatorn, J., et al. (2014). Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. The Journal of Organic Chemistry, 79(19), 9406-9416. [Link]
-
Emerson, J. P., et al. (2020). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters, 30(15), 127275. [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Zhou, W., et al. (2015). CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. Journal of the American Chemical Society, 137(37), 11942-11945. [Link]
-
van der Vlugt, J. I. (2012). The mechanism of the modified Ullmann reaction. University of Groningen Research Portal. [Link]
-
Thapa, S., et al. (2015). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry, 13(17), 4816-4848. [Link]
-
Sperotto, E., & van Klink, G. P. M. (2008). The Mechanism of the Modified Ullmann Reaction. ChemCatChem, 1(2), 224-227. [Link]
-
Bilal, M., et al. (2020). Copper-catalyzed arylations and heteroarylations. RSC Advances, 10(52), 31257-31293. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]
-
Wang, Y., et al. (2019). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 24(22), 4177. [Link]
-
Khan Academy. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 29). Ullmann condensation. In Wikipedia. [Link]
-
Sam, J., & Thompson, A. C. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265. [Link]
-
Whittaker, A. M., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3487-3496. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Bolduc, T. G., & Matzger, A. J. (2022). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 24(1), 256-260. [Link]
-
Wikipedia. (2023, December 12). Sonogashira coupling. In Wikipedia. [Link]
-
Ali, H., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Schaper, F. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6595-6606. [Link]
-
Anilkumar, G., & Ghorai, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5369-5393. [Link]
-
Wikipedia. (2023, August 28). Chan–Lam coupling. In Wikipedia. [Link]
-
The reaction green. (2008, August 15). Copper-free Sonogashira coupling. The reaction green. [Link]
-
Zare, A., & Meraj, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6336-6379. [Link]
-
Jana, A., et al. (2023). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. New Journal of Chemistry, 47(23), 11049-11053. [Link]
-
ResearchGate. (n.d.). Controlling Selectivity in the Ullmann Reaction on Cu(111). ResearchGate. [Link]
-
Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]
-
Jia, Y.-X., et al. (2019). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Molecules, 24(18), 3290. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 3. Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New N- and O-arylations with phenylboronic acids and cupric acetate [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines [organic-chemistry.org]
- 12. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 16. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
A Comparative Guide to Copper Catalyst Efficiency in Triazole Synthesis
For researchers, medicinal chemists, and material scientists, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of modern chemical synthesis. This powerful "click" reaction offers a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles, a heterocyclic scaffold prevalent in pharmaceuticals, functional polymers, and bioconjugates. The choice of the copper catalyst is paramount, directly influencing reaction kinetics, product purity, and overall process efficiency. This guide provides an in-depth analysis of various copper catalytic systems, offering a comparative look at their performance, mechanistic underpinnings, and practical applications, supported by experimental data and detailed protocols.
The Central Role of Copper(I) in Azide-Alkyne Cycloaddition
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between azides and alkynes requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and imparts exquisite regioselectivity, exclusively yielding the 1,4-isomer.[1][2] The catalytic cycle, in a simplified view, involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.[3] The efficiency of this process is highly dependent on the nature of the copper source and the reaction environment.
This guide will dissect the two primary classes of copper catalysts employed in CuAAC reactions: homogeneous and heterogeneous systems. We will explore their relative strengths and weaknesses, providing the necessary data and protocols to empower researchers in selecting the optimal catalyst for their specific synthetic challenge.
Homogeneous Copper Catalysts: High Activity with a Caveat
Homogeneous copper catalysts are soluble in the reaction medium, offering excellent activity due to the high accessibility of the catalytic centers. These systems are often the go-to choice for small-scale laboratory synthesis and when extremely high reaction rates are desired.
Simple Copper(I) and Copper(II) Salts
The most straightforward approach to homogeneous CuAAC catalysis involves the use of simple copper salts.
-
Copper(I) Salts (e.g., CuI, CuBr): These salts provide the active Cu(I) species directly. However, Cu(I) is prone to oxidation to the inactive Cu(II) state in the presence of oxygen, necessitating the use of inert atmosphere techniques for optimal results.
-
Copper(II) Salts with a Reducing Agent (e.g., CuSO₄ + Sodium Ascorbate): This is arguably the most common and user-friendly method for performing CuAAC. A copper(II) salt, such as copper(II) sulfate pentahydrate, is used as a stable precatalyst, and the active Cu(I) species is generated in situ by a reducing agent, most commonly sodium ascorbate.[2][3][4] This system is highly robust, tolerant of aqueous and aerobic conditions, and compatible with a wide range of functional groups.[1][]
Causality Behind Experimental Choices: The use of an excess of sodium ascorbate not only ensures a sufficient supply of the active Cu(I) catalyst but also protects it from subsequent oxidation. This makes the reaction setup simple and reliable, avoiding the need for stringent anaerobic conditions.
Copper(II) Acetate: A Special Case
Interestingly, copper(II) acetate can catalyze the CuAAC reaction in alcoholic solvents without the addition of an external reducing agent.[6][7] It is postulated that the terminal alkyne or the alcohol solvent can reduce Cu(II) to the active Cu(I) species during an induction period.[6][7] This method offers a simplified protocol, avoiding the need for a separate reducing agent.
Ligand-Accelerated Catalysis: Pushing the Boundaries of Efficiency
The efficiency of homogeneous copper catalysts can be dramatically enhanced by the use of coordinating ligands. These ligands stabilize the Cu(I) oxidation state, prevent catalyst aggregation, and tune the electronic properties of the copper center to accelerate the catalytic cycle.
-
N-Heterocyclic Carbenes (NHCs): Copper(I)-NHC complexes are among the most active catalysts for CuAAC, achieving very high turnover numbers (TONs) and turnover frequencies (TOFs). These catalysts can be used at very low loadings (down to ppm levels) and are often effective under neat (solvent-free) conditions.[8][9]
-
Tris(triazolylmethyl)amine Ligands (e.g., TBTA, THPTA): Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analogue, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are highly effective accelerating ligands for CuAAC, particularly in bioconjugation applications where reactions are performed in aqueous media at low concentrations.[1][10]
Causality Behind Experimental Choices: The choice of ligand is dictated by the reaction conditions and desired performance. For extremely fast reactions with minimal catalyst loading in organic media, NHC ligands are an excellent choice. For aqueous bioconjugation, water-soluble ligands like THPTA are indispensable for maintaining catalyst activity and preventing protein denaturation.
Heterogeneous Copper Catalysts: Bridging the Gap to Sustainable Synthesis
Heterogeneous copper catalysts are in a different phase from the reaction mixture, typically a solid catalyst in a liquid reaction medium. Their primary advantages lie in their ease of separation from the product, potential for recyclability, and reduced copper contamination in the final product, addressing key principles of green chemistry.[3][11][12]
Metallic Copper
Various forms of metallic copper, such as copper wire, powder, or turnings, can serve as a source of the active Cu(I) species.[13][14] The reaction occurs on the surface of the metal, where Cu(0) can be oxidized to Cu(I) in the presence of the reactants. While cost-effective, these systems often require higher temperatures and longer reaction times compared to homogeneous catalysts.
Copper Nanoparticles (CuNPs)
Copper nanoparticles offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity compared to bulk metallic copper.[1][15] CuNPs can be used unsupported or, more commonly, immobilized on various support materials.
-
Unsupported CuNPs: While active, unsupported CuNPs can be prone to aggregation and leaching of copper ions into the reaction mixture, diminishing their reusability.[1]
-
Supported CuNPs: Supporting CuNPs on materials like activated carbon,[1][15] silica,[3] cellulose,[16] or magnetic nanoparticles[8][12] significantly improves their stability and facilitates their recovery and reuse. These supported catalysts often exhibit excellent activity in a variety of solvents, including water.[1][8][16]
Causality Behind Experimental Choices: The choice of support material is critical. A high-surface-area support maximizes the dispersion of the CuNPs, increasing the number of active sites. The chemical nature of the support can also influence the catalyst's stability and activity through metal-support interactions. Magnetic supports offer the added advantage of simple magnetic separation.
Immobilized Copper Species
Instead of metallic nanoparticles, Cu(I) or Cu(II) species can be chemically anchored to a solid support. This approach offers better control over the nature of the active sites and can further minimize copper leaching. Common supports include:
-
Silica and Mesoporous Silica (e.g., SBA-15): The surface of silica can be functionalized with ligands that chelate copper ions, creating a stable and reusable catalyst.[3]
-
Polymers: Polymeric supports offer a versatile platform for immobilizing copper catalysts.
-
Graphene Oxide: The oxygen-containing functional groups on graphene oxide can serve as anchoring points for copper ions.[3]
-
Zeolites: The well-defined pore structure of zeolites can encapsulate copper ions, leading to highly active and selective catalysts.
Performance Comparison: A Data-Driven Perspective
The following tables provide a comparative overview of the performance of various copper catalytic systems. It is important to note that direct comparisons can be challenging due to variations in substrates, solvents, and reaction conditions across different studies. However, these data offer a valuable snapshot of the relative efficiencies of different catalyst types.
Table 1: Comparison of Homogeneous Copper Catalysts in the CuAAC of Benzyl Azide and Phenylacetylene
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference |
| CuSO₄/Sodium Ascorbate | 1-5 | t-BuOH/H₂O | 0.5 - 4 h | >95 | [10] |
| Cu(OAc)₂ | 5 | t-BuOH | 0.5 - 3 h | >90 | [6][7] |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 | [9] |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 2 h | >99 | [9] |
Table 2: Comparison of Heterogeneous Copper Catalysts in the CuAAC of Benzyl Azide and Phenylacetylene
| Catalyst System | Catalyst Loading | Solvent | Reaction Time | Yield (%) | Reusability (cycles) | Reference |
| Cu Wire | - | Toluene | 48 h | 91.9 | 5 | [14] |
| CuNPs/Carbon | 1.05 mol% | Glycerol | 4 h | >95 | 5 | |
| Cu(II)-Cellulose Acetate | 5 mol% | H₂O | 8 h | >90 | 5 | [16] |
| Cu-Fe₃O₄-PAC | 50 mg | H₂O | 1 h | 95 | 6 | [12] |
| Copper-on-Charcoal (flow) | 860 mg (catalytic column) | DCM | ~2 min | >95 | - |
Experimental Protocols
To provide practical guidance, detailed step-by-step methodologies for key catalytic systems are presented below.
Protocol 1: General Procedure for CuAAC using CuSO₄/Sodium Ascorbate
This protocol is a standard and reliable method for a wide range of substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your azide and alkyne in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water).
-
Prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M).
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
-
Reaction Setup:
-
To a reaction vial, add the azide solution (1.0 equivalent).
-
Add the alkyne solution (1.0-1.2 equivalents).
-
Add the copper(II) sulfate solution (0.01-0.05 equivalents, 1-5 mol%).
-
Add the sodium ascorbate solution (0.1-0.2 equivalents, 10-20 mol%).
-
-
Reaction and Workup:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 2: General Procedure for CuAAC using a Heterogeneous Copper Catalyst (e.g., CuNPs on a Support)
This protocol highlights the ease of catalyst separation and reuse.
-
Reaction Setup:
-
To a reaction vial, add the azide (1.0 equivalent) and the alkyne (1.1 equivalents).
-
Add the solvent (e.g., water or glycerol).
-
Add the heterogeneous copper catalyst (e.g., 1-5 mol% of copper).
-
-
Reaction and Catalyst Recovery:
-
Stir the reaction mixture at the desired temperature (room temperature to moderate heating may be required).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, separate the catalyst by filtration or centrifugation. If using a magnetic catalyst, use an external magnet to hold the catalyst while decanting the reaction mixture.
-
Wash the recovered catalyst with a suitable solvent and dry it for reuse in subsequent reactions.
-
-
Product Isolation:
-
Extract the filtrate with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate to obtain the crude product.
-
Purify as needed.
-
Visualizing the Catalytic Pathways and Workflows
Conclusion and Future Outlook
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a remarkably versatile and powerful transformation, and the choice of the copper catalyst is a critical parameter for its successful implementation.
-
Homogeneous catalysts , particularly those based on Cu(II) salts with a reducing agent, offer a simple, robust, and highly active system for a broad range of applications. For ultimate efficiency in terms of reaction speed and low catalyst loading, advanced ligand-supported homogeneous catalysts are unparalleled.
-
Heterogeneous catalysts provide a compelling solution to the challenges of catalyst separation, reusability, and product purity. The continuous development of novel supported copper catalysts, especially those utilizing nanomaterials and sustainable supports, is paving the way for greener and more cost-effective large-scale synthesis of triazoles.
The selection of the optimal catalyst ultimately depends on the specific requirements of the synthesis, including the scale of the reaction, the nature of the substrates, the desired reaction conditions, and considerations of sustainability and cost. By understanding the principles and practicalities outlined in this guide, researchers can make informed decisions to harness the full potential of the CuAAC reaction in their scientific endeavors.
References
- Alonso, F., Moglie, Y., Radivoy, G., & Yus, M. (2011). Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research, 44(5), 323-335.
- Jana, S., & Haldar, D. (2022). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. Molecules, 27(4), 1234.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Binder, W. H., & Sachsenhofer, R. (2020). The CuAAC: Principles, Homogeneous and Heterogeneous Catalysts, and Novel Developments and Applications.
- El-Faham, A., El-Mahdy, A. F., & Abdel-Fattah, E. (2019).
- Latorre-Sanchez, M., & Garcia, H. (2022). Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst.
- Pavan, C., & Schaeffer, N. (2015). Cu/Cu-Oxide Nanoparticles as Catalyst in the “Click” Azide—Alkyne Cycloaddition.
- Musiol, R., & Serda, M. (2018). Electrolytic copper as cheap and effective catalyst for one-pot triazole synthesis. Scientific Reports, 8(1), 4496.
- Drelinkiewicz, D., & Whitby, R. J. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(45), 29599-29606.
- Green, E. E., Leitschuh, E. A., & Lanorio, J. P. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry.
- Hrimla, M., & Balamurugan, K. (2018). Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole using copper nanoparticles supported on nanocellulose as recyclable heterogeneous catalyst. Journal of Chemical Sciences, 130(11), 154.
-
Zare, K., & Gholami, M. R. (2023). Fast synthesis of[1][3][]-triazole derivatives on a Fe/Cu-embedded nano-catalytic substrate. Scientific Reports, 13(1), 15099.
- Díaz-Celorio, R., Lastra-Barreira, B., & Martín, E. (2021). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2.
- Gualandi, A., & Cozzi, P. G. (2021). Anchoring Covalent Organic Polymer for Heterogeneous CuAAC Reaction without Reducing Agents and Copper Leaching.
- de la Cierva, M., Cantín, Á., & Corma, A. (2017). Greener synthesis of 1,2,3-triazoles using a copper(i)-exchanged magnetically recoverable β-zeolite as catalyst. New Journal of Chemistry, 41(19), 10839-10847.
- Alonso, F., Riente, P., & Yus, M. (2010). Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research, 43(5), 323-335.
- Toumi, A., & Chouia, S. (2022). Copper-on-Magnetically Activated Carbon-Catalyzed Azide-Alkyne Click Cycloaddition in Water.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Zhu, L., & Lovell, S. (2010). Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition. The Journal of Organic Chemistry, 75(18), 6065-6074.
- Cantillo, D., & Kappe, C. O. (2017). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 22(1), 131.
- Zhu, L. (2010). Chelation-Assisted, Copper(II)-Acetate-Accelerated Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry, 75(18), 6065-6074.
- Martín-Revenga, Á., & Asensio, G. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1957-1968.
- Drocken, P., & Fokin, V. V. (2014). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 19(6), 8294-8327.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
Sources
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. ias.ac.in [ias.ac.in]
- 4. jenabioscience.com [jenabioscience.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. furthlab.xyz [furthlab.xyz]
- 15. Fast synthesis of [1,2,3]-triazole derivatives on a Fe/Cu-embedded nano-catalytic substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
A Senior Application Scientist's Guide to the Electrochemical Comparison of Various Copper Precursors
For researchers, scientists, and professionals in drug development, the precise and controlled deposition of copper is a critical process in applications ranging from catalysis and sensing to the fabrication of microelectronics and advanced materials. The choice of the copper precursor is a fundamental decision that profoundly influences the electrochemical behavior, the quality of the deposited film, and the overall efficiency of the process. This guide provides an in-depth, objective comparison of common copper precursors, supported by experimental data and foundational electrochemical principles.
The Critical Role of the Precursor in Copper Electrochemistry
The selection of a copper salt for an electrochemical process is far more than a matter of solubility. The anion accompanying the Cu²⁺ ion, and any complexing agents present, directly participate in the electrochemical reaction, influencing reaction kinetics, deposition potential, and the morphology of the resulting copper layer. Understanding these influences is paramount for optimizing any copper-based electrochemical application.
The primary role of the precursor is to provide a source of electroactive Cu²⁺ ions. However, the anion can:
-
Alter the double-layer structure: Anions can adsorb onto the electrode surface, changing the potential distribution and influencing the rate of electron transfer.
-
Form complex ions with copper: The formation of copper complexes can shift the reduction potential and alter the deposition mechanism.
-
Participate in side reactions: Some anions can be electrochemically active themselves or can react with the deposited copper, affecting current efficiency and deposit purity.
This guide will focus on a comparative analysis of four widely used copper precursors: copper sulfate (CuSO₄), copper chloride (CuCl₂), copper nitrate (Cu(NO₃)₂), and copper acetate (Cu(OAc)₂).
Comparative Electrochemical Behavior of Copper Precursors
The electrochemical characteristics of each precursor are distinct, and their suitability depends on the specific application requirements. The following sections detail the behavior of each, drawing on cyclic voltammetry and other electrochemical techniques.
Copper Sulfate (CuSO₄): The Industry Standard
Copper sulfate is the most common and well-characterized precursor for copper electrodeposition, particularly in acidic media. Its behavior is often considered the baseline for comparison.
In a typical acidic sulfate electrolyte, the reduction of Cu²⁺ to metallic copper is a direct two-electron transfer process.
Cu²⁺ + 2e⁻ → Cu(s)
Cyclic voltammetry of a copper sulfate solution reveals a well-defined cathodic peak corresponding to copper deposition and an anodic peak corresponding to the stripping of the deposited copper. The process is generally considered to be quasi-reversible.
Key Characteristics:
-
Simple Electrochemistry: The direct reduction mechanism is relatively straightforward to model and control.
-
Good Deposit Quality: Under appropriate conditions (with additives), it produces smooth and dense copper films.
-
High Purity: The sulfate anion is relatively inert and does not typically co-deposit, leading to high-purity copper deposits.
Copper Chloride (CuCl₂): The Influence of Complexation
The presence of chloride ions significantly alters the electrochemistry of copper deposition. Chloride ions form stable complexes with both Cu²⁺ and Cu⁺ ions, leading to a stepwise reduction process.
Cu²⁺ + Cl⁻ + e⁻ → [CuCl]⁺ [CuCl]⁺ + e⁻ → Cu(s) + Cl⁻
This stepwise reduction via a Cu(I) intermediate can have both beneficial and detrimental effects.
Key Characteristics:
-
Lower Deposition Overpotential: The formation of chloro-complexes can lower the energy barrier for reduction, leading to deposition at less negative potentials compared to sulfate solutions.
-
Influence on Morphology: Chloride ions can act as a leveling agent, leading to brighter and smoother deposits. However, at high concentrations, they can cause the precipitation of CuCl, which can negatively impact the deposit quality.
-
Potential for Instability: The Cu(I) intermediate can be unstable and undergo disproportionation, which can affect the overall efficiency and uniformity of the deposition.
Copper Nitrate (Cu(NO₃)₂): The Challenge of Side Reactions
Copper nitrate is another readily available precursor, but its electrochemical behavior is complicated by the electroactivity of the nitrate anion.
While the primary reaction is the reduction of Cu²⁺, the nitrate ion can also be reduced, especially on the freshly deposited, catalytically active copper surface.
NO₃⁻ + 2H⁺ + 2e⁻ → NO₂⁻ + H₂O NO₃⁻ + 10H⁺ + 8e⁻ → NH₄⁺ + 3H₂O
These side reactions can lead to:
Key Characteristics:
-
Lower Current Efficiency: A portion of the applied current is consumed by the reduction of nitrate, leading to a lower yield of deposited copper for a given charge passed.
-
pH Changes at the Electrode Surface: The consumption of protons during nitrate reduction can lead to a local increase in pH at the electrode surface, which can cause the precipitation of copper hydroxides or oxides, resulting in dark and porous deposits.
-
Potential for Deposit Contamination: The reduction products of nitrate can be incorporated into the copper deposit, affecting its purity and material properties.
Copper Acetate (Cu(OAc)₂): The Role of Organic Anions
Copper acetate is often used in non-aqueous electrochemistry and for the synthesis of copper-based catalysts. In aqueous solutions, the acetate anion can form complexes with copper ions and also influence the solution's pH.
The electrochemistry of copper acetate can be complex, and the quality of the deposit is often sensitive to the experimental conditions. The presence of the organic acetate anion can lead to the formation of byproducts and may influence the adhesion and morphology of the deposited copper.
Key Characteristics:
-
Complex Speciation: The equilibrium between different copper-acetate complexes in solution can be pH-dependent.
-
Potential for Organic Contamination: The acetate anion or its breakdown products can be incorporated into the deposit.
-
Less Common for High-Purity Plating: Due to the potential for side reactions and contamination, copper acetate is less commonly used for applications requiring high-purity, dense copper films compared to copper sulfate.
Quantitative Comparison of Copper Precursors
To provide a clear and objective comparison, the following table summarizes the key electrochemical parameters for the different copper precursors. These values are indicative and can vary depending on the specific experimental conditions such as pH, temperature, and the presence of supporting electrolytes and additives.
| Precursor | Typical Reduction Mechanism | Relative Deposition Potential (vs. Ag/AgCl) | Key Advantages | Key Disadvantages |
| Copper Sulfate (CuSO₄) | Direct two-electron transfer (Cu²⁺ → Cu⁰) | -0.1 to -0.3 V | High purity, well-understood, good deposit quality | Higher overpotential compared to chloride systems |
| Copper Chloride (CuCl₂) | Stepwise via Cu(I) intermediate (Cu²⁺ → Cu⁺ → Cu⁰) | 0.0 to -0.2 V | Lower overpotential, bright deposits | Potential for CuCl precipitation, complex mechanism |
| Copper Nitrate (Cu(NO₃)₂) | Cu²⁺ reduction with concurrent NO₃⁻ reduction | -0.1 to -0.3 V | High solubility | Low current efficiency, pH changes at electrode, deposit contamination |
| Copper Acetate (Cu(OAc)₂) | Complexation with acetate, Cu²⁺ reduction | Variable | Useful in non-aqueous media, precursor for catalysts | Potential for organic contamination, often poor deposit quality in aqueous media |
Experimental Protocols for Electrochemical Comparison
To obtain meaningful comparative data, it is crucial to employ standardized electrochemical techniques. The following are generalized protocols for cyclic voltammetry and chronopotentiometry.
Protocol for Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for probing the electrochemical behavior of the different precursors.
Materials and Reagents:
-
Working Electrode: Glassy carbon, platinum, or gold disk electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or graphite rod
-
Electrolyte Solutions: 0.1 M solutions of CuSO₄, CuCl₂, Cu(NO₃)₂, and Cu(OAc)₂ in a suitable supporting electrolyte (e.g., 0.5 M H₂SO₄ for sulfate and nitrate, 0.5 M NaCl for chloride, and a buffered solution for acetate).
-
Potentiostat/Galvanostat
Procedure:
-
Polish the working electrode to a mirror finish using alumina slurry, then rinse thoroughly with deionized water and sonicate.
-
Assemble the three-electrode cell with the chosen electrolyte solution.
-
Deaerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Set the parameters on the potentiostat:
-
Initial Potential: A potential where no reaction occurs (e.g., +0.5 V vs. Ag/AgCl).
-
Vertex Potential 1: A potential sufficiently negative to induce copper deposition (e.g., -0.8 V vs. Ag/AgCl).
-
Vertex Potential 2: The initial potential (+0.5 V vs. Ag/AgCl).
-
Scan Rate: 50 mV/s.
-
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
Record and analyze the voltammogram, noting the peak potentials and currents for both the cathodic (deposition) and anodic (stripping) scans.
Protocol for Chronopotentiometry (CP)
Chronopotentiometry provides insights into the deposition process under constant current conditions, which is relevant for electroplating applications.
Materials and Reagents:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Prepare the electrochemical cell as described for CV.
-
Set the parameters on the galvanostat:
-
Applied Current: A constant cathodic current density (e.g., -10 mA/cm²).
-
Time: A duration sufficient to observe the potential transition (e.g., 100 seconds).
-
-
Initiate the experiment and record the potential of the working electrode as a function of time.
-
Analyze the resulting chronopotentiogram, noting the transition time (τ), which is related to the concentration of the electroactive species, and the potential at which deposition occurs.
Visualizing the Electrochemical Processes
Diagrams can aid in understanding the complex relationships and workflows involved in the electrochemical comparison of copper precursors.
A Senior Application Scientist’s Guide to Spectroscopic Purity Confirmation of Cupric Acetate Monohydrate
In the realms of chemical synthesis, catalysis, and drug development, the absolute purity of a precursor like cupric (II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) is not merely a matter of quality control; it is a prerequisite for reproducible and reliable results.[1] Impurities, whether they are residual starting materials, byproducts, or unintended metallic contaminants, can drastically alter reaction kinetics, final product characteristics, and biological activity.
This guide provides an in-depth comparison of key spectroscopic methods for the comprehensive purity analysis of cupric acetate monohydrate. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring each protocol acts as a self-validating system for researchers, scientists, and drug development professionals.
Vibrational Spectroscopy: Confirming Molecular Identity and Hydration State
The first step in purity analysis is confirming that the compound is, in fact, this compound. Vibrational spectroscopy techniques, Fourier-Transform Infrared (FTIR) and Raman, are exquisitely sensitive to the specific chemical bonds within a molecule, making them ideal for identity confirmation. They directly probe the vibrations of the acetate (CH₃COO⁻) ligands and the water of hydration (H₂O).
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations (stretching, bending, scissoring). For this compound, the key is to observe the characteristic frequencies for both the carboxylate group of the acetate ligand and the coordinated water molecule. The presence and position of the O-H bands from water are critical for confirming the correct hydration state, a common source of stoichiometric impurity.[2][3]
Trustworthiness: The FTIR spectrum of a pure sample is a unique chemical fingerprint. The absence of extraneous peaks is a strong indicator of the absence of organic impurities or different salt forms. For instance, the FTIR spectrum clearly shows intense peaks corresponding to the stretching vibrations of coordinated water molecules.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the crystalline this compound powder directly onto the ATR crystal. No further preparation is typically needed.
-
Instrument Setup: Configure the FTIR spectrometer to scan the mid-infrared range (typically 4000–400 cm⁻¹).
-
Background Collection: Run a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal and collect the spectrum. Thirty-two scans are typically averaged to achieve a good signal-to-noise ratio.[5]
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is then compared to a reference spectrum.
Data Presentation: Key FTIR Vibrational Assignments
| Wavenumber (cm⁻¹) | Assignment | Significance for Purity Analysis |
| ~3415, 3197 | O-H stretching | Confirms the presence of water of hydration. Absence or significant shifting indicates an anhydrous or different hydrate form.[4] |
| ~1619 | H₂O scissoring | Further confirmation of the monohydrate structure.[4] |
| ~1594 | Asymmetric C=O stretching (acetate) | A primary characteristic peak for the acetate ligand.[6] |
| ~1420 | Symmetric C=O stretching (acetate) | A second key characteristic peak for the acetate ligand.[6] |
| ~400-500 | Cu-O stretching | Confirms the coordination of oxygen to the copper center.[7] |
Mandatory Visualization: FTIR Workflow
Caption: Workflow for purity confirmation using ATR-FTIR spectroscopy.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light (from a laser) as it interacts with the sample's molecular vibrations. While FTIR is excellent for polar bonds like O-H and C=O, Raman can provide valuable information about the Cu-O and C-C skeletal framework. The presence of Raman bands corresponding to the expected vibrational modes provides another layer of identity confirmation.[8][9]
X-Ray Diffraction (XRD): The Gold Standard for Phase Purity
Expertise & Experience: While vibrational spectroscopy confirms the presence of the correct chemical bonds, it cannot definitively confirm the long-range crystalline order. X-ray Diffraction (XRD) is the unequivocal method for identifying the specific crystalline phase of a solid. Each crystalline material has a unique XRD pattern, determined by its crystal lattice. For this compound, this ensures the sample has the correct paddle-wheel dimeric structure and has not decomposed or adopted a different polymorphic or amorphous form.[10][11]
Trustworthiness: A powder XRD (PXRD) experiment generates a diffractogram, a plot of X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are unique to the compound's crystal structure. A pure sample will exhibit a pattern that perfectly matches the reference pattern from crystallographic databases. The presence of additional peaks indicates a crystalline impurity.[12][13]
Experimental Protocol: Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: The crystalline powder is gently ground with a mortar and pestle to ensure random orientation of the crystallites. The fine powder is then packed into a sample holder.
-
Instrument Setup: The sample holder is placed in the diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα, λ = 1.542 Å) and set to scan over a defined range of 2θ angles (e.g., 10-80°).[10]
-
Data Collection: The X-ray tube generates X-rays that are directed at the sample. The detector rotates around the sample to collect the intensity of the diffracted X-rays at different angles.
-
Data Analysis: The resulting diffractogram is processed to identify the peak positions (in degrees 2θ). These positions are then compared against a reference database (e.g., ICDD) for this compound to confirm phase identity and purity.
Mandatory Visualization: XRD Workflow
Caption: General workflow for AAS and ICP-based elemental purity analysis.
UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions. In transition metal complexes like cupric acetate, these are typically d-d transitions and ligand-to-metal charge transfer (LMCT) bands. This compound has a characteristic broad absorption band in the visible region (~680-710 nm) and stronger charge-transfer bands in the UV region. [14][15]While not as specific as vibrational spectroscopy for identification, it is a rapid method to check for soluble, UV-absorbing impurities and can confirm the dimeric structure in solution. [16]
Comparison of Spectroscopic Methods
| Method | Information Provided | Sensitivity | Strengths | Limitations |
| FTIR/Raman | Molecular identity, functional groups, hydration state | Moderate | Fast, non-destructive, excellent for identity confirmation and checking hydration. [17] | Not quantitative, insensitive to non-vibrating impurities (e.g., monatomic ions). |
| XRD | Crystalline phase, long-range order, phase purity | Moderate | The definitive method for confirming the correct crystal structure and identifying crystalline impurities. [13] | Requires a crystalline sample, insensitive to amorphous or trace-level impurities. |
| AAS | Quantification of a single element (Copper) | High (ppm) | Highly accurate and precise for quantifying the main metallic element to confirm stoichiometry. [18] | Can only analyze one element at a time, provides no structural information. |
| ICP-MS | Multi-elemental composition, trace metal impurities | Very High (ppb-ppt) | The best method for detecting and quantifying a wide range of trace and ultra-trace metallic impurities simultaneously. [19] | Destructive, more complex and expensive instrumentation, potential for spectral interferences. [19] |
| UV-Vis | Electronic structure, confirmation in solution | Low to Moderate | Fast, simple, good for a quick check of soluble impurities and confirming the copper(II) oxidation state. | Low specificity, broad peaks can mask minor impurities. |
Conclusion
No single technique can provide a complete picture of the purity of this compound. A comprehensive and trustworthy analysis relies on an orthogonal approach, leveraging the strengths of multiple spectroscopic methods.
-
For Identity: Start with FTIR to rapidly confirm the presence of acetate and water ligands.
-
For Phase Purity: Use XRD to guarantee the correct crystalline structure.
-
For Stoichiometry and Impurities: Employ ICP-OES or AAS to verify the copper content and ICP-MS to perform a crucial screen for trace metallic contaminants.
By integrating these methods, researchers and developers can establish a robust, self-validating system to ensure the purity of their starting material, forming the foundation for reliable and reproducible scientific outcomes.
References
-
Scribd. Copper Analysis Using Atomic Absorption. Available from: [Link]
-
USGS. Copper, atomic absorption spectrometric, graphite furnace. Available from: [Link]
-
USGS. Copper, atomic absorption spectrometric, direct. Available from: [Link]
-
USGS. Copper, atomic absorption spectrophotometry, graphite furnace. Available from: [Link]
-
Journal of the AOAC. Atomic Absorption Spectroscopy of Copper and Iron in Plant Material. Available from: [Link]
-
ResearchGate. Synthesis, Crystal Structure, and IR Absorption Spectra of the Adduct of Copper(II) Acetate Monohydrate with 1-Amino-4-aza-9-fluorenone Cu2(CH3COO)4(H2O)2· C12H8N2O. Available from: [Link]
-
SpectraBase. Copper(II) acetate monohydrate - Optional[ATR-IR] - Spectrum. Available from: [Link]
-
ResearchGate. FTIR spectra of Cu(OAc)2·H2O (a) and Cu(OAc)2·H2O calcined at 300 ºC by.... Available from: [Link]
-
Analytik Jena. Determination of Trace Elements in Copper by ICP-MS. Available from: [Link]
-
Zenodo. Far-Infrared Spectra of Copper(ll) 11-Aikanoates Observed Cu-0 bands and molecular structure. Available from: [Link]
-
ResearchGate. Raman spectra of CZTS thin films (a) copper(II) acetate monohydrate,.... Available from: [Link]
-
Journal of the American Chemical Society. X-Ray Diffraction Patterns of Cuprous Acetate and Cupric Oxyacetate. Available from: [Link]
-
Srimad Andavan Arts and Science College. Powder x-ray diffraction pattern of 4-aminopyridine based copper (II) acetate crystals. Available from: [Link]
-
AMiner. The Low-Temperature Infrared Spectra of the Copper(ii)acetates. Available from: [Link]
-
ResearchGate. XRD spectra for the copper(II) acetate monohydrate powder: freeze-dried. Available from: [Link]
-
Wikipedia. Copper(II) acetate. Available from: [Link]
-
AZoM. ICP-MS for Trace Metal Analysis. Available from: [Link]
-
ResearchGate. UV/Visible Spectrum of the Copper(II) Acetate Complex. Available from: [Link]
-
ResearchGate. UV-Vis spectra of Cu(OAc)2 and Cu(OAc)2(EA). Available from: [Link]
-
ALS Global. Copper analysis. Available from: [Link]
-
ResearchGate. XRD patterns for copper acetate monohydrate thermal decomposition under air and Ar. Available from: [Link]
-
ScienceDirect. Electronic structure and spectra of cupric acetate mono-hydrate revisited. Available from: [Link]
-
The Royal Society of Chemistry. Part S1. Chemicals and Reagents Copper (II) acetate monohydrate, Zinc acetate-dihydrate, by Aladdin. 1,3,5-benzenetricarboxylic. Available from: [Link]
-
Oxford Academic. LC-ICP-MS method for the determination of “extractable copper” in serum. Available from: [Link]
-
Semantic Scholar. Determination of Trace Metals in Electrolytic Copper by ICP OES and ICP-MS. Available from: [Link]
-
ResearchGate. Electronic structure and spectra of cupric acetate mono-hydrate revisited. Available from: [Link]
-
Malaysian Journal of Analytical Sciences. SPECTROSCOPIC CHARACTERIZATION OF COPPER(II)-BASED TETRAPEPTIDES. Available from: [Link]
- Google Patents. Process for the preparation of crystalline copper(II) acetate monohydrate.
- Google Patents. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate.
-
Otto Chemie Pvt. Ltd. Cupric acetate, monohydrate, 98%, COA, Certificate of Analysis. Available from: [Link]
-
ACS Publications. Variable-temperature Raman and infrared spectra of the copper acetate dimer Cu2(O2CCH3)4(H2O)2 and its derivatives. Available from: [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]
-
ACS Publications. Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. Available from: [Link]
-
MDPI. Infrared Spectroscopic Analysis of the Inorganic Deposits from Water in Domestic and Technical Heat Exchangers. Available from: [Link]
-
ResearchGate. Copper(II) acetates: from dimer to monomer. Available from: [Link]
-
National Institutes of Health. Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. Available from: [Link]
-
National Institutes of Health. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Available from: [Link]
Sources
- 1. scientificlabs.com [scientificlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Infrared Spectroscopic Analysis of the Inorganic Deposits from Water in Domestic and Technical Heat Exchangers | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. injri.andavancollege.ac.in [injri.andavancollege.ac.in]
- 11. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemie.uni-muenchen.de [chemie.uni-muenchen.de]
- 17. moravek.com [moravek.com]
- 18. scribd.com [scribd.com]
- 19. azom.com [azom.com]
A Researcher's Guide to Copper Sources in MOF Synthesis: Benchmarking Cupric Acetate Monohydrate
Introduction: The Critical Choice of a Metal Precursor in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1] Their exceptionally high surface areas, tunable pore sizes, and functionalizable nature have positioned them at the forefront of materials science, with applications in gas storage, catalysis, drug delivery, and environmental remediation.[1][2] The synthesis of a MOF with desired properties—be it high crystallinity, specific particle size, or exceptional yield—is a complex process governed by numerous factors, including temperature, solvent, reaction time, and, critically, the choice of the metal precursor.[3]
This guide provides an in-depth comparison of cupric acetate monohydrate against other common copper(II) salts used in MOF synthesis. We will delve into the mechanistic underpinnings of how the choice of the copper source, particularly the nature of its anion, influences the nucleation and growth of MOFs, ultimately dictating the final material's characteristics. This analysis is grounded in experimental data and aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their specific applications.
The Central Role of the Copper Source: More Than Just a Metal Ion
The selection of a copper salt, such as cupric acetate (Cu(OAc)₂·H₂O), copper nitrate (Cu(NO₃)₂·xH₂O), copper sulfate (CuSO₄·xH₂O), or copper chloride (CuCl₂), is a foundational decision in the synthesis of copper-based MOFs. While all these salts provide the necessary Cu²⁺ ions to form the metal nodes—often the iconic copper paddlewheel structure—the associated anion (acetate, nitrate, sulfate, chloride) plays a profound and often underestimated role.[4][5] This role extends beyond simple solubility, influencing the reaction kinetics, crystal morphology, and even the purity of the final product.
A prime example is the synthesis of HKUST-1 (also known as Cu₃(BTC)₂), one of the most widely studied copper-based MOFs. Experimental evidence consistently shows that swapping one copper source for another, while keeping all other parameters constant, can lead to dramatically different outcomes.
Head-to-Head Comparison: Cupric Acetate vs. Other Copper Salts
To illustrate the impact of the copper precursor, we will compare its performance across several key metrics, primarily using the well-documented synthesis of HKUST-1 as a case study.
Performance Metrics Overview
| Performance Metric | This compound | Copper Nitrate Trihydrate | Copper Sulfate | Copper Chloride |
| Typical Yield | High[6] | Moderate to High[6] | Moderate[6] | Very Low / No Product[6] |
| Crystal Size | Nano-sized, smaller particles[7] | Micron-sized, larger particles[7] | Smaller particles[8] | N/A |
| Morphology | Board-like, fused nanocrystals[7][8] | Uniform, bipyramidal/octahedral[8] | Bipyramidal-like[8] | N/A |
| Nucleation Rate | Accelerated, rapid[7] | Slower[7] | Intermediate | N/A |
| Surface Area (BET) | Generally high, can be influenced by activation | Can be very high, often higher than acetate-derived | Variable | N/A |
Analysis of Performance
-
Yield: In greener, DMF-free synthesis routes for HKUST-1, cupric acetate consistently provides the highest product yield, followed by copper nitrate and then copper sulfate.[6] Syntheses attempted with copper chloride often fail to produce the desired MOF product under similar conditions.[6]
-
Particle Size & Morphology: The most striking difference lies in the control of crystal size. Copper nitrate is the precursor of choice for generating large (micron-sized), well-defined octahedral crystals of HKUST-1.[7] In contrast, cupric acetate promotes rapid nucleation, leading to the formation of nano-sized particles which often fuse into larger agglomerates with a distinct board-like morphology.[7][8] This makes cupric acetate an excellent choice when nanoscale MOF particles are desired for applications like catalysis or drug delivery, where high external surface area and dispersibility are advantageous.
-
Purity and Byproducts: The choice of anion can also affect the purity of the final product. For instance, in some syntheses, using copper nitrate can lead to the formation of additional phases alongside the desired MOF.[8]
Mechanistic Insights: The Decisive Role of the Acetate Anion
The observed differences in MOF synthesis outcomes are not arbitrary; they are rooted in the fundamental chemistry of the precursor anions in the reaction solution. The acetate ion (CH₃COO⁻) is unique among the common choices for several reasons.
-
Basicity and Deprotonation: Many MOF syntheses, particularly those using carboxylic acid linkers like 1,3,5-benzenetricarboxylic acid (H₃BTC), require the deprotonation of the acidic protons on the linker to facilitate coordination with the metal ion. The acetate ion is the conjugate base of a weak acid (acetic acid, pKa ≈ 4.76) and can act as a base to deprotonate the linker.[7] In contrast, anions like nitrate (NO₃⁻) and sulfate (SO₄²⁻) are conjugate bases of strong acids and are effectively non-basic, requiring the solvent or other additives to facilitate deprotonation. This inherent basicity of acetate can accelerate the availability of the linker for coordination, thus speeding up the nucleation process.
-
Coordination Modulation: The acetate anion can act as a "modulator."[9] A modulator is a species, often a monocarboxylic acid like acetic acid, that competes with the primary organic linker to coordinate to the metal centers.[9][10] This competitive binding can slow down the crystal growth process, leading to smaller, more uniform crystals and sometimes reducing defects.[9] When using cupric acetate, the acetate ions themselves can play this modulatory role, influencing the kinetics of crystal formation. This competition is a key factor in controlling particle size and morphology.[8][10]
The diagram below illustrates the proposed divergent pathways in MOF nucleation when using copper nitrate versus copper acetate.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Synthesis, Characterization and Comparative Study of Copper and Zinc Metal Organic Frameworks | Semantic Scholar [semanticscholar.org]
- 3. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of a New Cu(II) Paddle-Wheel-like Complex with 4-Vinylbenzoate as an Inorganic Node for Metal-Organic Framework Material Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acetic Acid-Modulated Room Temperature Synthesis of MIL-100 (Fe) Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Cupric Acetate Monohydrate
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and environmentally conscious management of the chemical reagents we utilize. Cupric acetate monohydrate, a common reagent in synthesis and analysis, presents significant environmental hazards if disposed of improperly. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in established safety protocols and an understanding of its chemical properties. The core principle underpinning these procedures is the complete prevention of environmental release.
Hazard Profile of this compound
Understanding the "why" behind stringent disposal protocols begins with the hazard profile of the chemical. This compound is not merely a benign blue-green solid; it poses considerable risks to both human health and the environment. Its primary danger lies in its high aquatic toxicity.[1][2][3][4] Copper ions are highly disruptive to aquatic ecosystems, even at low concentrations. Furthermore, it is harmful if swallowed and can cause severe skin burns and serious eye damage.[1][2][4]
For immediate reference, the key hazard classifications under the Globally Harmonized System (GHS) are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term | 1 | H410: Very toxic to aquatic life with long lasting effects |
Data synthesized from multiple Safety Data Sheets.[1][2][3][4]
The Core Principle: Isolate from All Waterways
The central directive for cupric acetate disposal is absolute prevention of its entry into sanitary sewer systems or natural waterways.[1][5] The compound's solubility in water allows for the rapid dissociation and release of Cu²⁺ ions.[2] These ions are persistent and can bioaccumulate, posing a long-term threat to environmental health.[1] Therefore, under no circumstances should this compound or its solutions be poured down the drain. All waste, including contaminated materials, must be collected and managed as hazardous waste.
Disposal Pathways: A Decision Framework
The correct disposal procedure depends on the form of the waste. The following decision framework illustrates the proper pathway for solid waste versus aqueous solutions.
Caption: Decision framework for selecting the appropriate disposal pathway for this compound waste.
Protocol: Disposal of Solid Cupric Acetate Waste
This procedure applies to expired or unused solid reagent, as well as disposable materials contaminated with the solid (e.g., weigh paper, gloves, paper towels from a spill).
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5][6]
-
Containment: Carefully sweep or scoop the solid material, avoiding dust formation.[1][6] Place the waste into a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle or a designated solid waste container).
-
Labeling: Affix a hazardous waste label to the container. Clearly write "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[1][5] Ensure the storage area is cool, dry, and well-ventilated.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. They will work with a licensed professional waste disposal service.[7][8]
Protocol: In-Lab Treatment of Aqueous Copper Waste
For aqueous solutions containing dissolved cupric acetate, chemical precipitation is an effective method to convert the soluble, highly toxic copper ions into an insoluble, stable solid that can be easily collected and disposed of.[9][10] This protocol utilizes sodium hydroxide to precipitate copper (II) hydroxide.
Reaction: Cu(CH₃COO)₂(aq) + 2NaOH(aq) → Cu(OH)₂(s) + 2NaCH₃COO(aq)
-
PPE and Setup: Conduct this procedure in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Waste Collection: Collect all aqueous waste containing cupric acetate, including the first rinse of any contaminated glassware, in a designated, labeled glass or polyethylene container.
-
Precipitation:
-
Place the waste container on a magnetic stir plate and add a stir bar.
-
While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) to the waste. A pale blue precipitate of copper (II) hydroxide will form immediately.
-
Continue adding NaOH solution portion-wise.
-
-
pH Monitoring: Use a calibrated pH meter or pH strips to monitor the solution's pH. Continue adding NaOH until the pH of the solution is stable between 9.0 and 10.0 to ensure complete precipitation.
-
Settling and Separation:
-
Turn off the stirrer and allow the solid precipitate to settle completely. This may take several hours or can be left overnight.
-
Carefully decant (pour off) the clear liquid (supernatant) into a separate container.
-
Alternatively, for faster separation, use vacuum filtration to collect the solid precipitate on filter paper.
-
-
Precipitate Disposal:
-
Transfer the collected copper (II) hydroxide sludge and any contaminated filter paper into a sealed, labeled container.
-
This solid is now managed as hazardous solid waste. Follow the protocol outlined in Section 4.
-
-
Supernatant Management:
-
The remaining liquid must be checked for residual copper content to ensure it complies with local regulations for sewer discharge.[11] Consult your EHS office for the specific copper concentration limits for your municipality and the appropriate analytical method.
-
If the copper concentration is below the permissible limit, the pH should be neutralized (adjusted to between 6 and 8) before drain disposal.
-
If the concentration exceeds the limit, the liquid must be collected as hazardous aqueous waste or re-treated.
-
Emergency Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[12]
-
Assess and Don PPE: Evaluate the spill size. Wear appropriate PPE, including a NIOSH-approved respirator for larger spills where dust is airborne.[6][13]
-
Containment:
-
For Solid Spills: Cover the spill with an absorbent material like dry lime, sand, or sodium bicarbonate to prevent dust from becoming airborne.[12] Carefully sweep the material into a labeled hazardous waste container.
-
For Liquid Spills: Contain the spill with absorbent pads or sand. Once absorbed, scoop the material into a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste. Prevent runoff from entering drains.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to these scientifically-grounded procedures, researchers can ensure the safe management and disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
-
This compound - SAFETY DATA SHEET . Lab Alley LLC.
-
Safety Data Sheet - Cupric Acetate, Monohydrate . The Science Company. (2020-11-23).
-
This compound {copper(II)} cas6046-93-1 SDS . Durham Technical Community College. (2018-01-29).
-
Safety Data Sheet: Copper (II) acetate monohydrate, Hi-AR™/ACS . ChemScience.
-
Copper (II) acetate monohydrate - Safety Data Sheet . ChemicalBook. (2025-09-27).
-
This compound - Safety Data Sheet . SD Fine-Chem Limited.
-
This compound, ACS - Safety Data Sheet . Fisher Scientific. (2015-06-17).
-
This compound EXTRA PURE - Safety Data Sheet . Loba Chemie.
-
Hazardous Substance Fact Sheet - Cupric Acetate . New Jersey Department of Health.
-
What's the Best Way to Remove Copper from Industrial Wastewater? . SAMCO Technologies.
-
Copper Removal from Industrial Wastewater . ElectraMet.
-
Treatment of Copper Smelting and Refining Wastes . CDC Stacks, U.S. Bureau of Mines.
-
Removal of Copper Ions from Wastewater: A Review . National Institutes of Health (NIH), PubMed Central.
-
Copper (II) Acetate, Monohydrate - Material Safety Data Sheet . Flinn Scientific. (2009-01-23).
-
How to Remove Copper From Wastewater? . Etch2o. (2023-02-06).
-
TENORM: Copper Mining and Production Wastes . U.S. Environmental Protection Agency (EPA).
-
SAFETY DATA SHEET - Copper(II) acetate monohydrate . Fisher Scientific.
-
Copper Forming Effluent Guidelines . U.S. Environmental Protection Agency (EPA).
-
Copper - Toxics Release Inventory . American Electric Power (AEP).
Sources
- 1. media.laballey.com [media.laballey.com]
- 2. sciencecompany.com [sciencecompany.com]
- 3. chemscience.com [chemscience.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. What’s the Best Way to Remove Copper from Industrial Wastewater? - SAMCO Technologies [samcotech.com]
- 10. Removal of Copper Ions from Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.aep.com [docs.aep.com]
- 12. nj.gov [nj.gov]
- 13. resources.finalsite.net [resources.finalsite.net]
A Researcher's Guide to Personal Protective Equipment for Handling Cupric Acetate Monohydrate
This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals working with cupric acetate monohydrate. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a self-validating system of safety that builds trust and confidence in your laboratory practices. Our focus is to provide a deep, technical resource that serves as your preferred source for chemical handling safety.
Section 1: Hazard Assessment - The "Why" Behind the Protective Barrier
This compound (CAS No: 6046-93-1) is a blue-green crystalline solid commonly used as a catalyst, fungicide, and pigment.[1] While a valuable reagent, its handling demands a thorough understanding of its toxicological profile to justify the selection and use of specific personal protective equipment (PPE). The primary hazards dictate our protective strategy.
The compound is classified as harmful if swallowed and is corrosive, capable of causing severe skin burns and serious eye damage.[2][3][4][5] Inhalation of its dust can lead to respiratory tract irritation.[6][7] Furthermore, it is very toxic to aquatic life, necessitating stringent controls on its release into the environment.[2][3][4] Chronic exposure to copper compounds may affect the liver and kidneys.[1][2] The necessity for a multi-layered PPE approach stems directly from these risks; we are not just protecting ourselves, but also ensuring environmental containment.
| Hazard Classification (GHS) | Category | Implication for PPE Selection |
| Acute Toxicity, Oral | Category 4 | Reinforces strict hygiene post-handling; gloves prevent hand-to-mouth contamination. |
| Skin Corrosion/Irritation | Category 1B | Mandates the use of chemical-resistant gloves and protective clothing to prevent burns.[2][4] |
| Serious Eye Damage/Irritation | Category 1 | Requires chemical safety goggles or a full-face shield to prevent irreversible eye damage.[2][4][8] |
| Specific Target Organ Toxicity (Single) | Category 3 (Resp) | Necessitates handling in ventilated areas and use of respiratory protection if dust is likely.[2][6] |
| Hazardous to the Aquatic Environment | Acute Category 1 | Dictates careful handling and disposal procedures to prevent environmental release.[2][3] |
Section 2: Core Protective Protocols - A Hierarchy of Controls
Effective safety is not achieved by PPE alone. It is the final barrier in a comprehensive strategy known as the Hierarchy of Controls. This model prioritizes eliminating or reducing the hazard at its source.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
2.1. Primary Engineering Controls: The First Line of Defense Before any personal equipment is worn, the work environment must be engineered for safety.
-
Chemical Fume Hood: All weighing and handling of solid this compound, and any procedures involving its solutions, should be performed inside a certified chemical fume hood.[2] This captures dust and aerosols at the source, dramatically reducing the risk of inhalation.
-
Ventilation: Work areas must have a system of local and/or general exhaust to keep employee exposures below the established airborne exposure limits.[9]
2.2. Dermal Protection: An Impermeable Barrier To prevent the severe skin burns this compound can cause, appropriate gloves and clothing are mandatory.
-
Gloves: Wear chemical-resistant gloves. Nitrile or natural rubber gloves are suitable for handling copper compounds.[10] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed using a proper technique that avoids skin contact with the outer surface and disposed of according to institutional guidelines.[4]
-
Protective Clothing: A clean, body-covering lab coat must be worn and kept fully fastened. This protects street clothes and skin from accidental splashes or dust contamination. Lab coats should be laundered separately from personal clothing.
2.3. Eye and Face Protection: A Non-Negotiable Shield Given the risk of severe, irreversible eye damage, robust eye protection is critical.
-
Chemical Safety Goggles: At a minimum, chemical safety goggles that provide a complete seal around the eyes must be worn.[11]
-
Full Face Shield: When there is a significant risk of splashing (e.g., when handling larger volumes of solutions or during vigorous reactions), a full face shield should be worn in addition to safety goggles. Emergency eye wash fountains and quick-drench safety showers must be immediately accessible in the work area.[4]
2.4. Respiratory Protection: A Situational Necessity While engineering controls are the primary defense against inhalation, respiratory protection may be required. This decision is based on the potential to exceed established occupational exposure limits (OELs).
| Exposure Limit Type | Issuing Body | Value (for Copper Dusts & Mists) |
| PEL (8-hr TWA) | OSHA | 1 mg/m³[10][12][13][14] |
| REL (10-hr TWA) | NIOSH | 1 mg/m³[10][12][15] |
| TLV (8-hr TWA) | ACGIH | 1 mg/m³[10][14] |
A respirator is necessary when:
-
Engineering controls are not available or are insufficient.
-
Handling large quantities of the powder outside of a fume hood.
-
Cleaning up a significant spill.
In such cases, a NIOSH-approved air-purifying respirator with at least an N95 particulate filter is recommended for concentrations up to 10 mg/m³.[10][12] For higher concentrations or unknown levels, a full-facepiece positive-pressure, air-supplied respirator is required.[10]
Section 3: Operational Plans - From Preparation to Disposal
3.1. Step-by-Step PPE Protocol: Donning and Doffing The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Protective Clothing: Don your lab coat and fasten it completely.
-
Respirator (if required): Perform a user seal check.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first, as they are considered the most contaminated. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Protective Clothing: Unfasten and remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Eye and Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.
-
Respirator (if used): Remove the respirator last.
-
Hygiene: Immediately and thoroughly wash your hands and any exposed skin with soap and water.[2]
3.2. Spill Response and Decontamination In the event of a spill, a clear and immediate plan is essential.
Caption: A workflow for responding to a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[2][16]
-
Don PPE: Wear appropriate PPE as outlined above, including respiratory protection for solid spills.[4]
-
Containment: Prevent the spill from spreading. Do not flush down drains.[2][16]
-
Cleanup:
-
For Solids: Gently sweep up the material and place it into a suitable, sealed container for disposal. Use a method that does not generate dust, such as a HEPA-filtered vacuum.[17]
-
For Liquids: Cover with an inert, absorbent material, then scoop the mixture into a designated waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: All cleanup materials and contaminated PPE are considered hazardous waste.
3.3. Waste Disposal Plan this compound and any materials contaminated with it must not be disposed of in regular trash or flushed down the sewer.[2][4]
-
Collection: Collect all waste (excess chemical, contaminated PPE, cleanup materials) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service, following all federal, state, and local regulations.[4][9] The waste generator is responsible for the proper characterization and classification of the waste.[4]
Conclusion
The safe handling of this compound is predicated on a foundational understanding of its hazards, a strict adherence to the hierarchy of controls, and meticulous execution of PPE and disposal protocols. By treating these guidelines not as a checklist but as an integrated safety system, researchers can mitigate risks effectively, ensuring personal safety and environmental stewardship.
References
-
This compound - SAFETY DATA SHEET . Lab Alley.
-
COPPER ACETATE Material Safety Data Sheet . J.T. Baker.
-
Copper - Hazardous Substance Fact Sheet . New Jersey Department of Health.
-
SAFETY DATA SHEET - Copper (II) Acetate Monohydrate . Fisher Scientific.
-
Safe Handling and Storage of Copper(II) Acetate Monohydrate . NINGBO INNO PHARMCHEM CO.,LTD.
-
SAFETY DATA SHEET - Copper(II) acetate monohydrate . Sigma-Aldrich.
-
This compound, ACS - Safety Data Sheet . Fisher Scientific.
-
This compound - GHS Safety Data Sheet . SD Fine-Chem Limited.
-
Safety Data Sheet: Copper(II) acetate monohydrate . Carl ROTH.
-
NIOSH Pocket Guide to Chemical Hazards - Copper (dusts and mists, as Cu) . Centers for Disease Control and Prevention.
-
This compound AR/ACS - Safety Data Sheet . Loba Chemie.
-
Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration.
-
Safety Data Sheet: Copper (II) acetate monohydrate, Hi-AR™/ACS . ChemScience.
-
Cupric acetate | C4H6CuO4 . PubChem, National Institutes of Health.
-
Copper(II) acetate monohydrate - Safety Data Sheet . PENTA.
-
COPPER METAL SAFETY DATA SHEET . Nano Research Elements.
-
Safety Data Sheet - Copper, Metal Turnings . Fisher Scientific.
-
COPPER - CAMEO Chemicals . National Oceanic and Atmospheric Administration (NOAA).
-
Permissible Exposure Limits – OSHA Annotated Table Z-1 (2019) . Regulations.gov.
-
This compound - Safety Data Sheet . Techno PharmChem.
-
Copper acetate monohydrate - Safety Data Sheet . European Directorate for the Quality of Medicines & HealthCare.
-
Copper - Safety Data Sheet . Pro-Star.
-
Copper dusts and mists - IDLH . Centers for Disease Control and Prevention (NIOSH).
Sources
- 1. Cupric acetate | C4H6CuO4 | CID 8895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. media.laballey.com [media.laballey.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. lobachemie.com [lobachemie.com]
- 7. chemscience.com [chemscience.com]
- 8. carlroth.com [carlroth.com]
- 9. technopharmchem.com [technopharmchem.com]
- 10. nj.gov [nj.gov]
- 11. nbinno.com [nbinno.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Copper (dusts and mists, as Cu) [cdc.gov]
- 13. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Copper dusts and mists - IDLH | NIOSH | CDC [cdc.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. nano.pitt.edu [nano.pitt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
